molecular formula C24H46CaO4 B1243125 Calcium laurate CAS No. 4696-56-4

Calcium laurate

Cat. No.: B1243125
CAS No.: 4696-56-4
M. Wt: 438.7 g/mol
InChI Key: HIAAVKYLDRCDFQ-UHFFFAOYSA-L
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Description

Calcium laurate, also known as this compound, is a useful research compound. Its molecular formula is C24H46CaO4 and its molecular weight is 438.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;dodecanoate
Source PubChem
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InChI

InChI=1S/2C12H24O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HIAAVKYLDRCDFQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

143-07-7 (Parent)
Record name Calcium dodecanoate
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DSSTOX Substance ID

DTXSID30890592
Record name Calcium dodecanoate
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Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Dodecanoic acid, calcium salt (2:1)
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CAS No.

4696-56-4
Record name Calcium dodecanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, calcium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium dodecanoate
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Record name Calcium dilaurate
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Record name CALCIUM LAURATE
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Foundational & Exploratory

Calcium laurate chemical structure and bonding configuration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding Configuration of Calcium Laurate

Abstract

This compound (Ca(C₁₂H₂₃O₂)₂) is a metallic soap of significant interest across the pharmaceutical, cosmetic, and polymer industries.[1][] It functions as a lubricant, emulsifier, and stabilizer, with its efficacy intrinsically linked to its molecular architecture.[1][][3] This technical guide provides a comprehensive examination of the chemical structure, bonding configuration, and crystallographic arrangement of this compound. It details the ionic and coordination bonding between the central calcium cation and the laurate anions. Furthermore, this document outlines detailed experimental protocols for the synthesis and characterization of this compound, including spectroscopic and diffraction-based techniques. Quantitative data are summarized for clarity, and key logical and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Chemical Structure and Bonding Configuration

This compound is a metal carboxylate salt with the chemical formula C₂₄H₄₆CaO₄ and a molecular weight of approximately 438.7 g/mol .[1][4] The structure consists of a single divalent calcium cation (Ca²⁺) coordinated to two laurate anions (C₁₁H₂₃COO⁻).[4][5][6]

Ionic Bonding and Coordination Environment

The primary interaction within the molecule is the ionic bond between the positively charged calcium ion and the negatively charged carboxylate groups of the laurate anions. The bonding is further characterized by coordination interactions where the oxygen atoms of the carboxylate groups act as ligands for the central calcium ion.[4] Spectroscopic evidence, particularly from Fourier-Transform Infrared (FTIR) spectroscopy, indicates a bridging bidentate coordination.[4] In this configuration, each oxygen atom of a single carboxylate group coordinates with the calcium ion, and the carboxylate group can bridge between calcium centers in the solid state. The coordination environment of the Ca²⁺ ion is influenced by the packing of the long aliphatic chains.[7]

Crystalline Structure

While comprehensive single-crystal X-ray diffraction data for this compound is limited, powder X-ray diffraction (PXRD) studies reveal a characteristic lamellar bilayer structure.[4] This structure is common among long-chain metal carboxylates. It consists of alternating layers: an ionic sublayer containing the calcium ions and carboxylate headgroups, and nonpolar layers formed by the interdigitated aliphatic hydrocarbon tails.[4] Within the nonpolar layers, the 12-carbon chains of the laurate anions typically adopt a stable, all-trans zigzag conformation to maximize van der Waals forces between adjacent chains.[4]

Quantitative Structural and Spectroscopic Data

The structural and spectroscopic properties of this compound are summarized below. These data are critical for the identification and characterization of the compound.

Table 1: General and Physicochemical Properties
PropertyValueReference
CAS Number 4696-56-4[3][4][5]
Molecular Formula C₂₄H₄₆CaO₄[1][][4]
Molecular Weight 438.7 g/mol [1][4]
Appearance White powder[1]
Melting Point ~182 °C[4]
Thermal Stability Stable up to 200 °C[4]
Table 2: Key Spectroscopic Data (FTIR)
Vibrational ModeWavenumber (cm⁻¹)SignificanceReference
Asymmetric COO⁻ Stretch 1540–1580Confirms ionic character and coordination[4][8]
Symmetric COO⁻ Stretch 1400–1450Confirms ionic character and coordination[4][8]
Δν (asym - sym) ~140Suggests bridging bidentate coordination[4]
Aliphatic C-H (asym) ~2920Characteristic of the hydrocarbon tail[4]
Aliphatic C-H (sym) ~2850Characteristic of the hydrocarbon tail[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Precipitation

This protocol describes a common laboratory-scale synthesis using a neutralization reaction.

  • Preparation of Sodium Laurate Solution:

    • Dissolve 20.0 g (0.1 mol) of lauric acid in a 1:1 (v/v) mixture of ethanol (B145695) and deionized water at 60-70 °C with stirring.

    • Slowly add a stoichiometric amount of 4.0 g (0.1 mol) of sodium hydroxide (B78521) (dissolved in a minimal amount of water) to the lauric acid solution to form sodium laurate. Stir until the solution is clear.

  • Preparation of Calcium Chloride Solution:

    • In a separate beaker, dissolve 7.35 g (0.05 mol) of calcium chloride dihydrate in 100 mL of deionized water.

  • Precipitation:

    • Slowly add the calcium chloride solution dropwise to the warm sodium laurate solution under vigorous stirring. A white precipitate of this compound will form immediately.

  • Isolation and Purification:

    • Allow the mixture to stir for an additional 30 minutes to ensure complete reaction.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid three times with hot deionized water to remove any unreacted salts (e.g., NaCl).

    • Wash the solid once with ethanol.

    • Dry the purified this compound in a vacuum oven at 80 °C overnight.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification lauric_acid Lauric Acid + NaOH in Ethanol/Water precipitation Mix and Stir (Precipitation) lauric_acid->precipitation calcium_chloride Calcium Chloride in Water calcium_chloride->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with H₂O and Ethanol filtration->washing drying Dry in Oven washing->drying product Pure this compound drying->product G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_applications Applications struct Ionic Head (Ca²⁺[⁻OOC]₂) Two Nonpolar Hydrocarbon Tails prop Amphiphilic Character Solid-State Lamellar Packing struct:head->prop leads to struct:tail->prop leads to app Emulsifier / Stabilizer (interfaces) Lubricant / Release Agent (low shear) prop->app enables

References

In-Depth Technical Guide: Synthesis of Calcium Laurate via Direct Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium laurate through the direct metathesis method. The document details the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization of the final product. All quantitative data is presented in structured tables for clarity and ease of comparison, and key processes are visualized using diagrams.

Introduction

This compound, the calcium salt of lauric acid, is a versatile compound with applications in pharmaceuticals, cosmetics, and as a lubricant and stabilizer. In the pharmaceutical industry, it is often utilized as an excipient, particularly as a tablet and capsule lubricant, due to its inertness and lubricating properties. The synthesis of high-purity this compound is therefore of significant interest.

Direct metathesis, also known as a double decomposition or precipitation reaction, is a common and straightforward method for the synthesis of insoluble salts like this compound. This method involves the reaction of two soluble salts in a solution to form an insoluble precipitate, which can then be isolated. The general principle of this reaction is the exchange of ions between the two reacting salt species.

Chemical Principles

The direct metathesis synthesis of this compound is based on the reaction between a soluble laurate salt (e.g., sodium laurate or potassium laurate) and a soluble calcium salt (e.g., calcium chloride or calcium nitrate) in an aqueous solution. The driving force for the reaction is the low solubility of this compound in water, which leads to its precipitation out of the solution.

The balanced chemical equation for the reaction using sodium laurate and calcium chloride is as follows:

2 Na(C₁₂H₂₃O₂) (aq) + CaCl₂ (aq) → Ca(C₁₂H₂₃O₂)₂ (s) + 2 NaCl (aq)

In this reaction, two moles of sodium laurate react with one mole of calcium chloride to produce one mole of this compound precipitate and two moles of sodium chloride, which remains dissolved in the aqueous phase.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via direct metathesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Sodium LaurateNaC₁₂H₂₃O₂222.30≥98%
Calcium ChlorideCaCl₂110.98≥96%
Deionized WaterH₂O18.02N/A
Equipment
  • Magnetic stirrer with heating plate

  • Beakers

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Drying oven

  • Spatula

  • Analytical balance

Synthesis Procedure
  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of sodium laurate by dissolving the appropriate amount of sodium laurate in deionized water with gentle heating and stirring.

    • Prepare a 0.25 M solution of calcium chloride by dissolving the appropriate amount of calcium chloride in deionized water.

  • Precipitation Reaction:

    • In a beaker, heat the sodium laurate solution to 50-55 °C while stirring continuously with a magnetic stirrer.[1]

    • Slowly add the calcium chloride solution dropwise to the heated sodium laurate solution. A white precipitate of this compound will form immediately.

    • Continue stirring the mixture at 50-55 °C for 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the precipitate with deionized water multiple times to remove any unreacted starting materials and the sodium chloride byproduct. This can be done by resuspending the precipitate in deionized water and then allowing it to settle before decanting the wash water. Repeat this washing step at least three times.

    • Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the filter cake with a final portion of deionized water.

  • Drying:

    • Carefully transfer the filter cake to a watch glass or a suitable drying dish.

    • Dry the this compound precipitate in a drying oven at 80-100 °C until a constant weight is achieved.

Visualization of the Process

Direct Metathesis Reaction

G Direct Metathesis Reaction for this compound Synthesis cluster_reactants Aqueous Reactants cluster_products Products Sodium Laurate Sodium Laurate This compound (Precipitate) This compound (Precipitate) Sodium Laurate->this compound (Precipitate) Sodium Chloride (Aqueous) Sodium Chloride (Aqueous) Sodium Laurate->Sodium Chloride (Aqueous) Calcium Chloride Calcium Chloride Calcium Chloride->this compound (Precipitate) Calcium Chloride->Sodium Chloride (Aqueous)

Caption: Ion exchange in the direct metathesis reaction.

Experimental Workflow

G Experimental Workflow for this compound Synthesis A Prepare 0.5 M Sodium Laurate Solution C Heat Sodium Laurate Solution to 50-55°C A->C B Prepare 0.25 M Calcium Chloride Solution D Add Calcium Chloride Solution Dropwise B->D C->D E Stir for 30 minutes at 50-55°C D->E F Wash Precipitate with Deionized Water E->F G Vacuum Filtration F->G H Dry Precipitate at 80-100°C G->H I Characterize Final Product H->I

Caption: Step-by-step synthesis and purification process.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Common analytical techniques include Fourier-Transform Infrared Spectroscopy (FTIR), X-Ray Diffraction (XRD), and Thermogravimetric Analysis (TGA).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of this compound from a laurate salt is confirmed by the shift of the carboxylate stretching bands.

Wavenumber (cm⁻¹)Assignment
~2955Asymmetric C-H stretching of -CH₃
~2918Asymmetric C-H stretching of -CH₂
~2850Symmetric C-H stretching of -CH₂
~1578Asymmetric stretching of carboxylate (-COO⁻)
~1543Asymmetric stretching of carboxylate (-COO⁻)
~1468C-H bending of -CH₂
~1435Symmetric stretching of carboxylate (-COO⁻)
~720Rocking vibration of -CH₂

Note: The exact peak positions may vary slightly depending on the instrument and sample preparation.

X-Ray Diffraction (XRD)

XRD analysis provides information about the crystalline structure of the material. This compound typically exhibits a lamellar structure.

2θ (degrees)d-spacing (Å)
(Data not available in search results)(Data not available in search results)
......

Note: Specific 2θ values and their corresponding d-spacings for this compound were not available in the provided search results. This table serves as a template for experimental data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. The thermal decomposition of this compound typically occurs in multiple steps.

Temperature Range (°C)Weight Loss (%)Decomposition Product
350 - 500(Data not available)Calcium Carbonate (CaCO₃)
> 600(Data not available)Calcium Oxide (CaO)

Note: The specific temperature ranges and percentage weight loss are dependent on the heating rate and atmosphere. The provided data represents a general decomposition pathway.

Conclusion

The direct metathesis method provides a reliable and straightforward route for the synthesis of this compound. By carefully controlling the reaction conditions, including temperature and reactant stoichiometry, a high-purity product can be obtained. The experimental protocol outlined in this guide, coupled with the characterization techniques described, offers a comprehensive framework for researchers and professionals in the field of drug development and materials science to produce and verify the quality of this compound for their specific applications. Further optimization of reaction parameters may be necessary to achieve desired particle size and morphology for specialized applications.

References

Preparation of Calcium Laurate via Neutralization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of calcium laurate through a neutralization reaction. The document provides comprehensive experimental protocols, quantitative data, and visual diagrams to support research, development, and application of this versatile compound in the pharmaceutical and chemical industries.

Introduction

This compound, the calcium salt of lauric acid, is a fine, white powder with a diverse range of applications, including as an excipient in pharmaceutical formulations, a stabilizer in cosmetics, and a lubricant in various industrial processes.[1][2] Its preparation via a neutralization reaction is a common and efficient method, relying on the classic acid-base reaction between lauric acid and a calcium base, such as calcium hydroxide (B78521) or calcium oxide.[1][2][3] This guide will focus on the synthesis using lauric acid and calcium hydroxide.

The reaction proceeds by the neutralization of the carboxylic acid group of lauric acid with the hydroxide ions from calcium hydroxide, forming this compound and water. The stoichiometry of the reaction requires a 2:1 molar ratio of lauric acid to the calcium source to ensure high purity and yield of the final product.[3]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the characterization and quality control of the synthesized product.

PropertyValueReference(s)
Chemical Formula C₂₄H₄₆CaO₄[1][2]
Molecular Weight 438.70 g/mol [1][2]
Appearance White powder[2][4]
Melting Point 182 °C (decomposes)[1]
Solubility Limited solubility in water. Soluble in organic solvents.[1][4]
Stoichiometric Ratio 2 moles of lauric acid to 1 mole of calcium hydroxide[3]

Experimental Protocol: Neutralization Reaction

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents
  • Lauric Acid (C₁₂H₂₄O₂)

  • Calcium Hydroxide (Ca(OH)₂)

  • Ethanol (95%)

  • Deionized Water

  • Buchner Funnel and Flask

  • Filter Paper

  • Beakers and Magnetic Stirrer with Hotplate

  • Drying Oven

Synthesis Procedure
  • Dissolution of Lauric Acid: In a 250 mL beaker, dissolve 10.0 g (0.05 mol) of lauric acid in 100 mL of a 1:1 (v/v) ethanol-water solution. Heat the mixture gently to approximately 60-70°C while stirring continuously with a magnetic stirrer until the lauric acid is completely dissolved.[4]

  • Preparation of Calcium Hydroxide Slurry: In a separate 100 mL beaker, prepare a slurry of 1.85 g (0.025 mol) of calcium hydroxide in 50 mL of deionized water. Stir vigorously to ensure a fine suspension.

  • Neutralization Reaction: Slowly add the calcium hydroxide slurry to the heated lauric acid solution while maintaining vigorous stirring. The addition should be done dropwise to ensure a controlled reaction. Upon addition, a white precipitate of this compound will begin to form.[2][3]

  • Reaction Completion and Digestion: After the complete addition of the calcium hydroxide slurry, continue to stir the reaction mixture at 60-70°C for an additional 1-2 hours. This "digestion" period allows for the completion of the reaction and improves the filterability of the precipitate.

  • Isolation of this compound: Allow the mixture to cool to room temperature. Isolate the white precipitate by vacuum filtration using a Buchner funnel and an appropriate grade of filter paper.

  • Washing: Wash the collected precipitate on the filter paper sequentially with 50 mL of deionized water followed by 50 mL of cold ethanol. This washing step is crucial to remove any unreacted starting materials and soluble by-products.[3]

  • Drying: Transfer the washed this compound to a watch glass or drying dish and dry in an oven at 80-100°C until a constant weight is achieved. The final product should be a fine, white powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the carboxylate salt by identifying the characteristic carboxylate anion (COO⁻) stretching frequencies and the disappearance of the carboxylic acid (COOH) peak from lauric acid.[3]

  • X-Ray Diffraction (XRD): To verify the crystalline structure of the this compound.[3]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the product.[3]

Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound via the neutralization reaction.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_product Final Product lauric_acid Dissolve Lauric Acid in Ethanol/Water neutralization Neutralization Reaction (60-70°C, 1-2h) lauric_acid->neutralization ca_hydroxide Prepare Calcium Hydroxide Slurry ca_hydroxide->neutralization filtration Vacuum Filtration neutralization->filtration washing Wash with Water and Ethanol filtration->washing drying Drying in Oven washing->drying calcium_laurate This compound (White Powder) drying->calcium_laurate

Experimental workflow for this compound synthesis.
Factors Influencing Product Purity and Yield

This diagram outlines the key parameters that must be controlled during the synthesis to ensure a high-quality product.

logical_relationship product_quality This compound Purity & Yield stoichiometry Reactant Stoichiometry (2:1 Molar Ratio) stoichiometry->product_quality Critical for completeness reaction_conditions Reaction Conditions reaction_conditions->product_quality Affects reaction rate and particle size temp Temperature reaction_conditions->temp time Reaction Time reaction_conditions->time stirring Stirring Rate reaction_conditions->stirring purification Purification Process purification->product_quality Removes impurities washing_eff Washing Efficiency purification->washing_eff drying_cond Drying Conditions purification->drying_cond

Key factors affecting this compound synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Laurate Powder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium laurate, the calcium salt of lauric acid, is a versatile chemical compound widely utilized across various industries, most notably in pharmaceuticals, cosmetics, and food production.[1][][3] It is chemically classified as a calcium soap, formed by the reaction of lauric acid, a saturated fatty acid commonly derived from natural sources like coconut and palm kernel oils, with a calcium source.[3][4] In the pharmaceutical sector, it serves as a critical excipient, valued for its properties as a lubricant, emulsifier, and anticaking agent, which are essential for the manufacturing of solid dosage forms like tablets and capsules.[][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound powder, detailed experimental protocols for its synthesis and characterization, and its functional roles in drug development for researchers, scientists, and formulation experts.

Chemical Identity and Structure

This compound is a coordination compound consisting of a central calcium ion (Ca²⁺) ionically bonded to two laurate (dodecanoate) anions.[1] The laurate anion is the conjugate base of lauric acid (C₁₂H₂₄O₂). X-ray diffraction (XRD) analyses indicate that in its solid state, this compound typically forms a lamellar bilayer structure, where layers of calcium ions are arranged alternately with the aliphatic chains of the laurate molecules.[1] This ordered arrangement is stabilized by van der Waals forces between the hydrocarbon chains.[1]

cluster_Ca cluster_Laurate1 cluster_Laurate2 Ca Ca²⁺ L1_chain C₁₁H₂₃ L1_coo COO⁻ L1_coo->Ca L2_chain C₁₁H₂₃ L2_coo COO⁻ L2_coo->Ca

Figure 1: Simplified structure of this compound.

Physical and Chemical Properties

The properties of this compound powder are summarized below. It is crucial to note the significant variation in reported melting points, which may be attributable to differences in purity, hydration state, or analytical methodology.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name Calcium bis(dodecanoate)[5]
Synonyms Calcium dodecanoate, Lauric acid calcium salt[][3][5][6]
CAS Number 4696-56-4[1][3][7][8][9]
Molecular Formula C₂₄H₄₆CaO₄[1][][3][5][7]
Molecular Weight 438.7 g/mol [1][][3][5][7]
Appearance White powder[1][3][6][9]
Odor Odorless[1]
Melting Point 182 °C; conflicting reports suggest 43.8 °C or 150-160 °C[1][][7][8][10][11]
Boiling Point ~296.1 °C (decomposes before boiling)[8][10][11][12]
Density ~0.9 g/cm³[1]
Solubility in Water Very limited (0.0001078 mg/L at 25°C, est.)[1][12]
Solubility in Organic Solvents Soluble in some organic solvents; more soluble in non-polar solvents.[1][13][1][13][14]
Thermal Stability Stable up to ~200°C, after which decomposition begins.[1][10]
Vapor Pressure 0.000661 mmHg at 25°C[10][11][12]

Chemical Behavior

  • Thermal Decomposition: Above 200°C, this compound undergoes decomposition, primarily through decarboxylation, which yields ketones and calcium carbonate as residual products.[1]

  • Reactivity: The compound can undergo oxidation under certain conditions to form calcium carbonate and other byproducts.[1] It can also participate in substitution reactions where the laurate anion is displaced by other anions.[1]

  • Bactericidal Activity: this compound exhibits selective bactericidal properties, particularly against Staphylococcus aureus and Propionibacterium acnes.[1][3] Its mechanism of action involves the disruption of bacterial cell membranes.[1][3] This activity is reported to be more effective under acidic pH conditions.[1][3]

Experimental Protocols

This section details common methodologies for the synthesis and characterization of this compound powder.

3.1. Synthesis Methodologies

Two primary methods for synthesizing this compound are direct metathesis and neutralization.

  • Direct Metathesis (Double Decomposition) : This is a widely used method involving the reaction between a soluble laurate salt and a soluble calcium salt.

    • Protocol :

      • Prepare an aqueous solution of potassium laurate by neutralizing lauric acid with potassium hydroxide (B78521).[10]

      • Prepare a separate aqueous solution of calcium nitrate (B79036).[10]

      • Add the calcium nitrate solution to the potassium laurate solution under vigorous stirring. The reaction is typically maintained at a controlled temperature, often between 50-55°C, to promote the formation of a pure precipitate.[1][10]

      • The insoluble this compound precipitates out of the solution.

      • The precipitate is collected via filtration, washed thoroughly with water to remove any unreacted ions, and finally dried to yield the pure powder.[3]

  • Neutralization Reaction : This method involves the direct reaction of lauric acid with a calcium base.

    • Protocol :

      • Disperse lauric acid in an aqueous medium.

      • Add a stoichiometric amount of calcium hydroxide or calcium oxide to the dispersion.[1][3]

      • The mixture is heated and stirred to facilitate the neutralization reaction, forming this compound.

      • The resulting product is filtered, washed with water, and dried.[3]

cluster_synthesis Synthesis Workflow: Metathesis Method A 1. Dissolve Lauric Acid in Ethanol/Water B 2. Neutralize with NaOH or KOH (Forms Soluble Laurate Salt) A->B C 3. Add Aqueous Solution of Calcium Chloride (CaCl₂) B->C D 4. Precipitation of This compound C->D E 5. Filter Precipitate D->E F 6. Wash with Deionized Water E->F G 7. Dry Powder F->G H Final Product: This compound Powder G->H

Figure 2: General experimental workflow for this compound synthesis.

3.2. Characterization Techniques

A suite of analytical methods is employed to confirm the identity, purity, and physical characteristics of the synthesized this compound powder.

  • Thermogravimetric Analysis (TGA) :

    • Methodology : A small, precisely weighed sample of the powder is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The instrument measures the change in mass as a function of temperature. The resulting curve reveals the onset of thermal decomposition.[15]

  • Differential Scanning Calorimetry (DSC) :

    • Methodology : DSC measures the difference in heat flow required to increase the temperature of the sample and a reference.[15] The sample is subjected to a controlled temperature program, and the resulting thermogram shows endothermic or exothermic transitions, such as melting.[10]

  • X-Ray Diffraction (XRD) :

    • Methodology : Powder XRD is used to analyze the crystalline structure. The sample is exposed to an X-ray beam, and the diffraction pattern is recorded. Characteristic peaks at specific 2θ angles confirm the lamellar crystalline structure of this compound.[1]

  • Laser Diffraction :

    • Methodology : This technique is used to determine the particle size distribution of the powder.[16][17] The powder is dispersed in a suitable medium (wet or dry) and passed through a laser beam. The particles scatter the light at angles that are inversely proportional to their size, and a detector system measures the pattern of scattered light to calculate the size distribution.[16]

cluster_characterization Powder Characterization Workflow Sample This compound Powder Sample TGA TGA Sample->TGA DSC DSC Sample->DSC XRD XRD Sample->XRD LD Laser Diffraction Sample->LD TGA_res Thermal Stability & Decomposition Temp. TGA->TGA_res DSC_res Melting Point & Phase Transitions DSC->DSC_res XRD_res Crystalline Structure & Lamellar Spacing XRD->XRD_res LD_res Particle Size Distribution LD->LD_res

Figure 3: Key methods for the characterization of this compound powder.

Applications and Functional Roles in Drug Development

As a pharmaceutical excipient, this compound is prized for its multifunctional properties that aid in the manufacturing and stability of drug products. It is generally recognized as safe by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4]

  • Lubricant : In tablet manufacturing, this compound is used as a lubricant to reduce friction between the tablet surface and the die wall during ejection, preventing sticking and improving the overall process.[][4]

  • Anticaking Agent : It prevents the clumping of powdered ingredients, ensuring uniform flowability and consistent dosing in capsules and tablets.[4][6][18]

  • Emulsion Stabilizer : In semi-solid formulations such as creams and lotions, it acts as a stabilizer and emulsifier, helping to maintain the uniform dispersion of oil and water phases.[3][4][18]

  • Viscosity Controller : It can be used to modify the viscosity of cosmetic and pharmaceutical formulations.[18]

cluster_formulation Functional Roles in Pharmaceutical Formulations CL This compound Tab Tablet/Capsule Manufacturing CL->Tab Pow Powdered Formulations CL->Pow Semi Semi-Solid Formulations (Creams, Lotions) CL->Semi Func1 Lubrication (Prevents Sticking) Tab->Func1 Func2 Improves Powder Flow Tab->Func2 Pow->Func2 Func3 Anti-Caking Agent Pow->Func3 Func4 Emulsion Stabilization Semi->Func4

Figure 4: Logical relationships of this compound's functions.

This compound is a well-characterized compound with a unique combination of physical and chemical properties that make it an invaluable excipient in the pharmaceutical industry. Its lubricating, anti-caking, and emulsifying functions contribute significantly to the efficient manufacturing and stability of a wide range of drug products. A thorough understanding of its properties, supported by robust analytical characterization as outlined in this guide, is essential for formulation scientists and researchers to optimize its use in drug development and ensure final product quality.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Calcium Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium laurate, the calcium salt of lauric acid, is a metallic soap with wide-ranging applications in the pharmaceutical, cosmetic, and polymer industries. Its solid-state structure and thermal behavior are critical determinants of its functionality, influencing properties such as solubility, stability, and processability. While comprehensive crystallographic data for this compound remains elusive in the scientific literature, this technical guide provides a thorough overview of its known structural characteristics, methods for its synthesis and characterization, and an exploration of its potential for polymorphism, drawing parallels with the well-studied analogue, calcium stearate (B1226849). This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound and other metallic soaps.

Introduction to this compound and Polymorphism

This compound (Ca(C₁₁H₂₃COO)₂) is a coordination complex formed between a calcium ion (Ca²⁺) and two laurate anions.[1] Like other metallic soaps, its molecules self-assemble into ordered, lamellar structures in the solid state. These structures consist of ionic layers of calcium carboxylate headgroups separated by nonpolar layers of hydrocarbon tails. The packing arrangement of these hydrocarbon chains and the coordination geometry of the calcium ions can theoretically give rise to different crystalline forms, or polymorphs.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and drug development. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:

  • Melting point

  • Solubility and dissolution rate

  • Bioavailability

  • Hygroscopicity

  • Mechanical properties (e.g., compressibility)

  • Chemical stability

Although no definitive polymorphs of this compound have been reported, analogous long-chain calcium carboxylates, such as calcium stearate, are known to exhibit polymorphism, often related to their hydration state.[2] Therefore, a systematic approach to the synthesis and characterization of this compound is essential to identify and control its potential polymorphic forms.

Synthesis of this compound

High-purity this compound is a prerequisite for meaningful structural and thermal analysis. The two most common methods for its synthesis are direct metathesis and neutralization reaction.[3][4]

Experimental Protocol: Direct Metathesis

This method involves a precipitation reaction between a soluble laurate salt and a soluble calcium salt.

  • Preparation of Reactants:

    • Prepare an aqueous solution of potassium laurate (or sodium laurate).

    • Prepare an aqueous solution of calcium nitrate (B79036) (or calcium chloride) of equimolar concentration based on a 2:1 molar ratio of laurate to calcium ions.[4]

  • Reaction:

    • Heat the potassium laurate solution to 50-55°C with vigorous stirring.[4]

    • Slowly add the calcium nitrate solution to the heated potassium laurate solution. A white precipitate of this compound will form immediately.

  • Purification:

    • Continue stirring for a predetermined period to ensure complete reaction.

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate thoroughly with deionized water to remove any soluble by-products.

    • Perform a final wash with ethanol (B145695).

    • Dry the purified this compound in a vacuum oven at a temperature below its first thermal transition.

Experimental Protocol: Neutralization Reaction

This method involves the direct reaction of lauric acid with a calcium base.[3][4]

  • Reaction Mixture:

    • Disperse lauric acid in an aqueous medium. The use of a co-solvent like ethanol may be necessary to dissolve the lauric acid.[3][4]

    • Add a stoichiometric amount of calcium hydroxide (B78521) or calcium oxide with continuous stirring.

  • Precipitation:

    • Allow the reaction to proceed until the formation of the this compound precipitate is complete. The reaction can be monitored by observing the pH of the mixture.

  • Purification:

    • Filter the precipitate.

    • Wash the product extensively with deionized water and then with ethanol to remove any unreacted lauric acid or calcium hydroxide.

    • Dry the final product under vacuum.

Characterization of Crystal Structure and Polymorphism

A combination of analytical techniques is required to thoroughly characterize the solid-state properties of this compound and to identify any potential polymorphs.

X-ray Diffraction (XRD)

Powder XRD is the primary technique for identifying the crystalline phases present in a sample and for determining their crystal structures.

Experimental Protocol:

  • Sample Preparation: Finely grind the dried this compound powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.

  • Data Collection:

    • Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan the sample over a 2θ range of 2° to 40°. The low-angle region is particularly important for observing the long-spacing peaks characteristic of lamellar structures in metal soaps.[5]

    • Use a step size of 0.02° and an appropriate counting time per step to obtain good signal-to-noise ratio.

  • Data Analysis:

    • Identify the diffraction peaks and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).

    • Compare the resulting diffraction pattern with known patterns in databases (e.g., the Powder Diffraction File from the ICDD) to identify the crystalline phase.

    • For a new polymorph, the pattern would need to be indexed to determine the unit cell parameters.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and solid-solid phase transitions, which are indicative of polymorphism.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.[6] Prepare an empty, sealed pan to be used as a reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its expected melting point.[7]

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate back to the starting temperature.

    • Reheat the sample at the same controlled rate.

  • Data Analysis:

    • Analyze the resulting thermogram for endothermic (melting, solid-solid transitions) and exothermic (crystallization) peaks.

    • Determine the onset temperature, peak temperature, and enthalpy of each transition. The presence of multiple melting peaks or solid-state transitions on heating can indicate the presence of different polymorphs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the chemical bonding and molecular environment within the crystal lattice. Different polymorphs can exhibit subtle but distinct differences in their FT-IR spectra.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Collection:

    • Record the FT-IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic vibrational bands. For this compound, the key bands are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).[8]

    • The positions and splitting of these bands can be sensitive to the coordination environment of the calcium ion and the packing of the alkyl chains, providing a fingerprint for a specific polymorphic form.

Quantitative Data and Structural Information

While specific crystallographic data for this compound is not available, this section provides its key physical properties and, for comparative purposes, the crystallographic data for the analogous compound, calcium stearate.

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₄H₄₆CaO₄[1]
Molecular Weight438.7 g/mol [1]
Melting Point~182 °C[3]
Decomposition Onset~200 °C[3]

Table 2: Key FT-IR Vibrational Modes for Calcium Soaps

Vibrational ModeTypical Wavenumber (cm⁻¹)SignificanceReference(s)
Asymmetric COO⁻ Stretch1540 - 1580Indicates coordination of carboxylate to Ca²⁺[8]
Symmetric COO⁻ Stretch1400 - 1440Sensitive to molecular packing[8]
CH₂ Scissoring~1470Related to alkyl chain conformation[8]
CH₂ Rocking~720Indicates chain packing (e.g., orthorhombic vs. triclinic)
Asymmetric CH₂ Stretch~2915Alkyl chain vibration[8]
Symmetric CH₂ Stretch~2850Alkyl chain vibration[8]

Table 3: Crystallographic Data for Calcium Stearate Polymorphs (Analogue)

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference(s)
Calcium Stearate MonohydrateMonoclinicNot Specified5.706.8150.3~90[9]
Anhydrous Calcium StearateNot specified, lamellar---Bilayer distance: 4.8 nm-[8]

Note: The crystallographic data for calcium stearate is limited and in some cases, only unit cell parameters or bilayer spacing are reported.

Visualizing the Investigation of Polymorphism

The following workflow diagram illustrates a systematic approach to the synthesis and characterization of potential this compound polymorphs.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Primary Characterization cluster_analysis Data Analysis and Interpretation synthesis Synthesis of this compound (Metathesis or Neutralization) purification Purification (Washing and Drying) synthesis->purification xrd Powder X-ray Diffraction (XRD) - Phase Identification - Crystal Structure purification->xrd Characterize Solid Form dsc Differential Scanning Calorimetry (DSC) - Thermal Transitions - Melting Point purification->dsc ftir FT-IR Spectroscopy - Functional Groups - Molecular Environment purification->ftir analysis Correlate Data: - XRD Pattern - DSC Thermogram - FT-IR Spectrum xrd->analysis dsc->analysis ftir->analysis polymorph_id Polymorph Identification analysis->polymorph_id node_single Single Polymorph polymorph_id->node_single node_multiple Multiple Polymorphs or Mixture polymorph_id->node_multiple

References

An In-depth Technical Guide to the Solubility of Calcium Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium laurate in both aqueous and organic media. This compound (C₂₄H₄₆CaO₄), the calcium salt of lauric acid, is a key excipient in the pharmaceutical industry, valued for its lubricating and stabilizing properties.[][2] A thorough understanding of its solubility is paramount for formulation development, ensuring bioavailability and manufacturing efficiency.

Aqueous Solubility of this compound

This compound is characterized by its very low solubility in water, a feature common to divalent metal soaps.[3][4] This poor solubility is a critical factor in its function as a lubricant and anti-caking agent in tablet and capsule manufacturing.[5][6]

1.1 Krafft Temperature and Micellization

A key concept in the aqueous behavior of ionic surfactants like this compound is the Krafft temperature (Tₖ). The Krafft temperature is the minimum temperature at which surfactants begin to form micelles, leading to a sharp increase in solubility.[7] Below the Tₖ, the solubility of the surfactant is limited to its monomeric form. The divalent nature of the calcium cation leads to strong ionic interactions with the carboxylate head groups of the laurate molecules, resulting in a significantly elevated Krafft point compared to monovalent alkali metal laurates like sodium laurate.[4] This makes micelle formation in aqueous solutions under ambient conditions thermodynamically unfavorable.[4]

1.2 Factors Affecting Aqueous Solubility

  • pH: The solubility of this compound is highly dependent on pH. In acidic conditions (pH below 6), the carboxylate groups become protonated, converting the salt into the more soluble lauric acid form.[4]

  • Temperature: While an increase in temperature generally increases solubility, the most significant change occurs at the Krafft temperature.

  • Presence of Other Solutes: The presence of foam boosters has been shown to depress the Krafft temperature of similar surfactants, which could potentially increase the solubility of this compound at lower temperatures.[8]

Table 1: Quantitative Aqueous Solubility Data for this compound

ParameterValueConditionsReference
Solubility in Waterapprox. 0.1 g / 1000 ccTemperature not specified[9]
Melting Point182 °C (conflicting reports of 43.8 °C)Standard atmospheric pressure[4][10]

Note: Precise quantitative data on the aqueous solubility of this compound at various temperatures is scarce in the literature, largely due to its extremely low solubility.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The long C12 hydrocarbon tail of the laurate molecule imparts significant non-polar character.

2.1 Factors Affecting Organic Solubility

  • Solvent Polarity: this compound is generally more soluble in non-polar organic solvents due to its long fatty acid chains.[3] Its solubility in polar solvents like ethanol (B145695) is limited.[3][9]

  • Type of Metal Cation: Divalent metal soaps, such as this compound, are typically less soluble in polar organic solvents compared to their monovalent counterparts (e.g., sodium or potassium laurate).[3]

  • Fatty Acid Chain Length: Longer fatty acid chains increase solubility in non-polar solvents.[3]

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubilityReference
Ethanol (absolute)Insoluble[9]
EtherInsoluble[9]
AcetoneInsoluble[9]
BenzeneSlightly Soluble[9]
ChloroformFairly Soluble[9]
Carbon TetrachlorideFairly Soluble[9]
PyridineSoluble[9]
Light Petroleum (b.p. 40-60°C)Insoluble[9]

Experimental Protocols for Solubility Determination

Accurately determining the solubility of a sparingly soluble compound like this compound requires precise experimental design.

3.1 Protocol: Gravimetric Method for Solubility Determination

This protocol outlines a standard gravimetric method to determine the solubility of this compound in a given solvent at a specific temperature.

Objective: To quantify the mass of this compound that dissolves in a known volume of solvent to reach saturation.

Materials & Apparatus:

  • This compound powder

  • Selected solvent (e.g., pyridine, chloroform)

  • Thermostatically controlled water bath or incubator

  • Conical flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., Buchner funnel, vacuum flask, filter paper of fine porosity)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a stoppered conical flask. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the flask in the thermostatic bath set to the desired temperature (e.g., 25°C). Agitate the mixture continuously for an extended period (e.g., 24-48 hours) to ensure equilibrium is established.

  • Phase Separation: After equilibration, allow the flask to rest in the bath for several hours to let the undissolved solid settle. Carefully filter the supernatant to separate the saturated solution from the excess solid. This step must be performed quickly and, if possible, at the equilibration temperature to prevent precipitation.

  • Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume of the clear, filtered saturated solution into the dish.

  • Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). Dry to a constant weight.

  • Final Weighing: After drying, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

Calculation: The solubility (S) is calculated in grams per 100 mL of solvent: S = [ (Weight of dish + residue) - (Weight of empty dish) ] / (Volume of solution taken in mL) * 100

Below is a workflow diagram for this experimental protocol.

G cluster_workflow Experimental Workflow: Gravimetric Solubility Determination A 1. Prepare Supersaturated Mixture B 2. Equilibrate at Constant Temperature A->B C 3. Separate Phases (Filtration) B->C D 4. Measure Precise Volume of Saturated Solution C->D E 5. Evaporate Solvent D->E F 6. Weigh Dried Solute E->F G 7. Calculate Solubility F->G

Workflow for gravimetric determination of solubility.

Relevance in Drug Development & Formulation

The solubility characteristics of this compound are directly linked to its applications in the pharmaceutical industry.[][11]

  • Lubricant in Tableting: Its insolubility is essential for its function as a lubricant. It forms a thin layer between the tablet and the die wall, reducing friction during tablet ejection and preventing sticking.[][5]

  • Controlled Release: In some formulations, metal soaps can be used to retard the dissolution of active pharmaceutical ingredients (APIs), providing a mechanism for controlled or sustained release.

  • Stabilizer: this compound acts as an emulsifier and stabilizer in topical creams and lotions, enhancing texture and consistency.[2]

The relationship between solubility and its function is visualized below.

G cluster_logic Logical Relationship: Solubility and Pharmaceutical Function Sol Solubility Profile of This compound Insol Poor Aqueous Solubility Sol->Insol OrgSol Organic Solvent Solubility Sol->OrgSol Func1 Tablet Lubricant Insol->Func1 Prevents dissolution in GI tract Func2 Controlled-Release Excipient Insol->Func2 Slows API dissolution Func3 Emulsifier/Stabilizer (in non-aqueous phases) OrgSol->Func3 Allows incorporation into creams/lotions

Relationship between solubility and pharmaceutical use.

4.1 Impact on Calcium Signaling Pathways

While not a direct modulator, the presence of calcium salts like this compound in formulations can be a source of extracellular calcium ions (Ca²⁺). Calcium is a universal second messenger that regulates a vast number of cellular processes, including gene transcription, muscle contraction, and cell proliferation.[12][13] In drug development, particularly in oncology and immunology, understanding the potential impact on calcium signaling is crucial. An influx of Ca²⁺ can trigger pathways like the Calcineurin pathway, which is vital for cell survival and stress response.[14][15]

The diagram below illustrates a simplified overview of a generic calcium signaling pathway.

G cluster_pathway Simplified Calcium Signaling Pathway Ext Extracellular Signal (e.g., Hormone, Neurotransmitter) Receptor GPCR / RTK Receptor Ext->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_int Intracellular Ca²⁺ (Increase) ER->Ca_int Releases Ca²⁺ Ca_source Ca²⁺ Source (e.g., this compound) Ca_ext Extracellular Ca²⁺ Ca_source->Ca_ext Ca_ext->Ca_int Influx via channels Calmodulin Calmodulin Ca_int->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates Response Cellular Response (Gene expression, etc.) Calcineurin->Response

Role of Calcium as a second messenger in cell signaling.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Calcium Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium laurate, the calcium salt of lauric acid, is a versatile compound utilized across various industries, including pharmaceuticals, cosmetics, and polymers, primarily as a lubricant, stabilizer, and emulsifying agent.[1][2][3] Its thermal behavior is a critical parameter influencing its efficacy and stability in formulations and manufacturing processes. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound, detailing the decomposition pathway, products, and kinetics. The information presented herein is synthesized from studies on this compound and analogous long-chain calcium carboxylates, such as calcium stearate (B1226849) and decanoate, to provide a thorough understanding for researchers, scientists, and drug development professionals.

Thermal Decomposition Pathway

The thermal decomposition of this compound, an anhydrous metal carboxylate, proceeds primarily through a ketonic pyrolysis mechanism when heated in an inert atmosphere. This process involves the decarboxylation of the laurate anions, leading to the formation of a symmetrical ketone, laurone (12-tricosanone), and calcium carbonate as the main products.[2][4][5] At higher temperatures, the calcium carbonate intermediate further decomposes to calcium oxide and carbon dioxide.[1]

The overall decomposition can be represented by the following reactions:

Step 1: Ketone and Calcium Carbonate Formation (C₁₁H₂₃COO)₂Ca → C₁₁H₂₃COC₁₁H₂₃ + CaCO₃

Step 2: Decomposition of Calcium Carbonate CaCO₃ → CaO + CO₂

While the formation of the symmetrical ketone is the primary pathway, the pyrolysis of long-chain calcium carboxylates can also yield a homologous series of other ketones, as well as alkanes and alkenes, particularly at higher temperatures, suggesting the involvement of free-radical reactions.[6]

Proposed Mechanisms of Ketone Formation

The precise mechanism of ketonic pyrolysis of calcium carboxylates has been a subject of investigation, with evidence supporting both polar (ionic) and free-radical pathways.

Polar (Acyl Cation) Mechanism

One proposed mechanism involves the formation of an acyl cation intermediate.[5][7] In this model, the calcium carboxylate undergoes heterolytic cleavage to form an acyl cation (R-C=O⁺) and a carboxylate anion. The acyl cation then acts as an electrophile, attacking the α-carbon of an adjacent laurate molecule, leading to decarboxylation and the formation of the ketone.[5]

Free-Radical Mechanism

Tracer studies and the identification of various hydrocarbon byproducts suggest the involvement of a free-radical mechanism.[2][4][6] This pathway posits the homolytic cleavage of the carboxylate to form alkyl and acyl radicals. These highly reactive species can then participate in a series of propagation steps, including abstraction and combination reactions, to form the ketone and other observed products.[6] The presence of alkanes and alkenes in the pyrolysis products lends strong support to this free-radical pathway.[6]

It is plausible that both mechanisms operate concurrently, with their relative contributions depending on factors such as temperature and the specific metal cation.[7]

Quantitative Data

While specific quantitative data for the thermal decomposition of pure this compound is limited in publicly available literature, analysis of analogous long-chain calcium carboxylates provides valuable insights. The following tables summarize typical thermal decomposition data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as well as potential product distributions from pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Table 1: Thermal Decomposition Temperatures of Calcium Carboxylates

CompoundDecomposition Onset (°C)Peak Decomposition Temperature (°C)Analysis Condition
Calcium Stearate~300>400TGA, inert atmosphere[8]
Calcium DecanoateNot specified~500 (for ketone formation)Pyrolysis[6]
This compound (estimated)300 - 350400 - 450Based on analogs

Table 2: Kinetic Parameters for Thermal Decomposition

CompoundActivation Energy (Ea) (kJ/mol)Method
Calcium Stearate/PVC Composite (1st stage)87 - 95Isoconversional methods (Kissinger, Starink, etc.)[9]
Calcium Carbonate147 - 232Isoconversional methods[6][10]

Table 3: Potential Product Distribution from Pyrolysis of Long-Chain Calcium Carboxylates

Quantitative yields for this compound pyrolysis are not widely reported. This table represents a qualitative and estimated quantitative distribution based on studies of similar compounds.

ProductChemical FormulaEstimated Yield (%)
Laurone (12-Tricosanone)C₂₃H₄₆OMajor Product (>50%)
Other Symmetrical/Unsymmetrical KetonesCₓHᵧOMinor
Alkanes (e.g., Undecane)C₁₁H₂₄Minor
Alkenes (e.g., Undecene)C₁₁H₂₂Minor
Calcium CarbonateCaCO₃Stoichiometric

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal decomposition of this compound.

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the thermal stability, decomposition temperatures, and associated enthalpy changes of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

Methodology:

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified reference materials (e.g., indium).[11][12]

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground, dry this compound powder into an alumina (B75360) or platinum crucible.[11]

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[11]

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[11]

    • Data Acquisition: Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the percentage mass loss at each stage.

    • From the DSC curve, identify endothermic and exothermic peaks corresponding to phase transitions and decomposition events. Integrate the peaks to determine the enthalpy changes (ΔH).[2]

    • Calculate the derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify and quantify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (0.1-0.5 mg) of dry this compound into a pyrolysis sample cup.[8][13]

  • Pyrolysis Conditions ("Single-Shot Analysis"):

    • Pyrolysis Temperature: Heat the sample rapidly to a final temperature of 500-600 °C and hold for 10-20 seconds in an inert (helium) atmosphere.[13][14]

    • Interface Temperature: Maintain the transfer line to the GC at a high temperature (e.g., 300 °C) to prevent condensation of the pyrolysis products.[13]

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5MS or equivalent) is suitable for separating the hydrocarbon and ketone products.

    • Temperature Program:

      • Initial oven temperature: 40-50 °C, hold for 2 minutes.

      • Ramp to 300-320 °C at a rate of 10-20 °C/min and hold for 5-10 minutes.[13][15]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Electron impact (EI) ionization at 70 eV. Scan a mass range of m/z 40-600.

  • Data Analysis:

    • Identify the individual compounds in the pyrogram by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.[13]

In-situ Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To monitor the chemical changes occurring in this compound during thermal decomposition in real-time.

Instrumentation: An FTIR spectrometer equipped with a heated attenuated total reflectance (ATR) or transmission cell.

Methodology:

  • Sample Preparation: Apply a thin layer of this compound powder onto the heating stage or ATR crystal.[16]

  • Experimental Conditions:

    • Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen).

    • Temperature Program: Heat the sample from ambient temperature to above its decomposition temperature at a controlled rate (e.g., 10 °C/min).[16]

    • Data Acquisition: Collect FTIR spectra at regular temperature intervals throughout the heating process.

  • Data Analysis:

    • Monitor the decrease in the intensity of the characteristic carboxylate stretching bands (typically around 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹).

    • Observe the appearance and growth of the strong carbonate absorption band (around 1420-1450 cm⁻¹ and 870 cm⁻¹) and the carbonyl (C=O) stretching band of the ketone product (around 1705-1725 cm⁻¹).

Visualizations

Thermal_Decomposition_Pathway Thermal Decomposition Pathway of this compound A This compound ((C₁₁H₂₃COO)₂Ca) B Laurone (Ketone) (C₁₁H₂₃COC₁₁H₂₃) A->B Heat (Inert Atmosphere) C Calcium Carbonate (CaCO₃) A->C Heat (Inert Atmosphere) F Other Organic Products (Alkanes, Alkenes, etc.) A->F Side Reactions D Calcium Oxide (CaO) C->D High Temperature E Carbon Dioxide (CO₂) C->E High Temperature

Figure 1: Overall thermal decomposition pathway of this compound.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis A This compound Sample B Grinding & Drying A->B C TGA-DSC B->C D Py-GC-MS B->D E In-situ FTIR B->E F Decomposition Temperatures & Enthalpy C->F G Product Identification & Quantification D->G H Reaction Monitoring E->H I Kinetic Modeling F->I G->I

Figure 2: General experimental workflow for studying the thermal decomposition of this compound.

Ketone_Formation_Mechanisms Proposed Mechanisms for Ketone Formation cluster_polar Polar (Acyl Cation) Mechanism cluster_radical Free-Radical Mechanism A This compound B Acyl Cation (R-C=O⁺) A->B Heterolytic Cleavage C Electrophilic Attack & Decarboxylation B->C D Ketone C->D E This compound F Alkyl & Acyl Radicals (R•, R-CO•) E->F Homolytic Cleavage G Radical Reactions F->G H Ketone & Byproducts G->H

Figure 3: Simplified representation of the proposed polar and free-radical mechanisms for ketone formation.

Conclusion

The thermal decomposition of this compound is a complex process that primarily yields a symmetrical ketone and calcium carbonate via a ketonic pyrolysis mechanism. Evidence suggests the involvement of both polar and free-radical pathways in this transformation. A comprehensive understanding of this decomposition behavior, including the onset temperatures, decomposition products, and reaction kinetics, is paramount for the effective utilization of this compound in pharmaceutical and other applications where thermal stability is a key consideration. The experimental protocols and data presented in this guide, drawn from studies on this compound and its close analogs, provide a robust framework for researchers and scientists to characterize and predict the thermal properties of this important excipient. Further research focusing on the quantitative analysis of the decomposition products and the precise determination of the kinetic parameters for pure this compound would be beneficial for refining its application in thermally sensitive processes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Calcium Laurate

Introduction

This compound, the calcium salt of lauric acid, is a versatile compound with significant applications across the pharmaceutical, cosmetic, and industrial sectors. This white, powdery solid is valued for its properties as a lubricant, emulsifier, stabilizer, and water repellent.[1][2] In drug development, it is frequently employed as a lubricant in tablet and capsule manufacturing to enhance powder flow and prevent adhesion to equipment.[3] Its role as an excipient contributes to the quality and efficacy of solid dosage forms. Furthermore, this compound has demonstrated selective bactericidal activity, suggesting potential applications in dermatological and topical formulations.[4]

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed synthesis and experimental analysis protocols, and its applications relevant to the scientific and drug development community.

Molecular and Physicochemical Properties

This compound is a coordination compound consisting of a central calcium ion (Ca²⁺) ionically bonded to two laurate anions (C₁₂H₂₃O₂⁻).[5][6] The laurate anion is the conjugate base of lauric acid, a 12-carbon saturated fatty acid.

Molecular Formula and Molecular Weight

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueCitations
Molecular FormulaC₂₄H₄₆CaO₄[2][5][7]
Molecular Weight438.7 g/mol [2][5][7]
IUPAC Namecalcium bis(dodecanoate)[7]
CAS Number4696-56-4[1][5]
Canonical SMILESCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2][2][5][7]
InChI KeyHIAAVKYLDRCDFQ-UHFFFAOYSA-L[5][7]
Physicochemical Data

Key physical and chemical properties of this compound are presented in the following table.

PropertyValueCitations
Physical DescriptionWhite, powdery solid[2]
Melting PointHigh melting point; specific value not consistently reported[1][2]
Boiling Point~296.1 °C at 760 mmHg
Flash Point~134.1 °C[8]
SolubilityLimited solubility in water (~4.2 x 10⁻⁵ mol/L)[2]
Vapor Pressure0.000661 mmHg at 25°C[8][9]

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the reaction of lauric acid or its salt with a calcium source. The choice of method may depend on the desired purity and physical characteristics of the final product.

Neutralization Reaction

This common method involves the direct reaction of lauric acid with a calcium base in an aqueous or aqueous-ethanolic medium.[1][2][5]

Reaction: 2 C₁₁H₂₃COOH (Lauric Acid) + Ca(OH)₂ (Calcium Hydroxide) → C₂₄H₄₆CaO₄ (this compound) + 2 H₂O

The logical workflow for this synthesis is depicted in the diagram below.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification LauricAcid Lauric Acid (C₁₁H₂₃COOH) Reaction Neutralization Reaction (Heating and Stirring) LauricAcid->Reaction CalciumHydroxide Calcium Hydroxide (Ca(OH)₂) CalciumHydroxide->Reaction Solvent Aqueous/Ethanolic Medium Solvent->Reaction Precipitate This compound Precipitate Reaction->Precipitate Forms Filtration Filtration Precipitate->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure this compound Powder Drying->FinalProduct

Figure 1. Workflow for the synthesis of this compound via neutralization.

Direct Metathesis (Double Decomposition)

This method involves the reaction between a soluble laurate salt (e.g., potassium laurate or sodium laurate) and a soluble calcium salt (e.g., calcium nitrate (B79036) or calcium chloride).[4][5]

Reaction: 2 C₁₁H₂₃COONa (Sodium Laurate) + CaCl₂ (Calcium Chloride) → C₂₄H₄₆CaO₄ (this compound)↓ + 2 NaCl

This process results in the precipitation of the less soluble this compound, which can then be isolated.

Experimental Protocols for Characterization

The structural and thermal properties of this compound are critical for its application and quality control. The following are methodologies for its characterization.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to approximately 900°C at a controlled heating rate, typically 10°C/min.

  • Conduct the analysis under a controlled atmosphere, such as high-purity nitrogen or air, with a flow rate of 50-100 mL/min.

  • Record the mass loss as a function of temperature. The resulting curve can be used to identify the onset of decomposition and the temperature ranges of different degradation steps.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and confirm the formation of the salt from lauric acid.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Methodology:

  • Prepare the sample for analysis. For solid this compound, this typically involves creating a potassium bromide (KBr) pellet. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used with the powder sample directly.

  • Place the sample in the spectrometer's sample holder.

  • Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands. Key features for this compound include the absence of the broad O-H stretching band of the carboxylic acid dimer (around 3000 cm⁻¹) and the disappearance of the C=O stretching band of the acid (around 1700 cm⁻¹). These are replaced by strong asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻) at approximately 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹, respectively.

X-ray Diffraction (XRD)

Objective: To analyze the crystalline structure of this compound powder.

Instrumentation: An X-ray powder diffractometer with a Cu-Kα radiation source.

Methodology:

  • Place a sufficient amount of the this compound powder into a sample holder and flatten the surface to ensure it is level with the holder's rim.

  • Mount the sample holder in the diffractometer.

  • Set the instrument to scan over a range of diffraction angles (2θ), for example, from 3° to 70°.

  • The X-ray source is operated at standard conditions (e.g., 40 kV and 40 mA).

  • The resulting diffraction pattern, which shows diffraction intensity versus 2θ angle, is recorded. The positions and intensities of the peaks are characteristic of the crystalline structure of this compound.

Applications in Research and Drug Development

This compound's unique properties make it a valuable component in various applications.

  • Pharmaceutical Excipient: It is widely used as a lubricant in the production of tablets and capsules, preventing the formulation from sticking to the manufacturing equipment and ensuring uniformity of dosage.[3][10]

  • Emulsifier and Stabilizer: In topical formulations and cosmetic creams, it functions as an emulsifier to stabilize oil-and-water mixtures and as a viscosity-controlling agent.[1][9]

  • Anticaking Agent: In food and pharmaceutical powders, it prevents clumping, ensuring free-flowing properties.[10][7][11]

  • Selective Bactericidal Agent: Research has shown that this compound exhibits bactericidal activity against certain bacteria like Staphylococcus aureus and Propionibacterium acnes, while having lower activity against Staphylococcus epidermidis.[4] This activity is pH-dependent, being more pronounced in acidic conditions, which is relevant for developing specialized skin cleansers or dermatological products.[12]

  • Gut Health Research: Studies in animal models suggest that lauric acid saponified with calcium can positively influence indices of intestinal function and gut health.[13]

References

A Comprehensive Technical Guide to Calcium Laurate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4696-56-4

This technical guide provides an in-depth overview of calcium laurate, a versatile compound with significant applications in research, pharmaceuticals, and various industrial sectors. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

This compound, the calcium salt of lauric acid, is a white, powdery solid.[1] Its chemical structure consists of a central calcium ion bonded to two laurate anions.[2] This structure imparts properties that make it a valuable excipient and active ingredient in various formulations.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties

PropertyValueReference
CAS Number4696-56-4[2][3][4][][6]
Molecular FormulaC₂₄H₄₆CaO₄[2][3][6]
Molecular Weight438.7 g/mol [2][3][4]
IUPAC NameCalcium didodecanoate[2]
EINECS Number225-166-3[2][6]

Table 2: Physical Properties

PropertyValueReference
AppearanceWhite powder[2]
Melting Point182 °C (conflicting reports suggest 43.8 °C)[2][3]
Boiling Point296.1 °C at 760 mmHg[6]
Flash Point134.1 °C[6]
SolubilityLimited solubility in water; Soluble in organic solvents[2][4]
OdorTypically odorless[2]

Applications in Research and Drug Development

This compound's utility in research and drug development is multifaceted, stemming from its properties as a lubricant, emulsifier, stabilizer, and antimicrobial agent.

  • Pharmaceutical Excipient: It is widely used as a lubricant in tablet and capsule manufacturing to improve powder flow and prevent sticking to equipment.[1][3][7]

  • Emulsifier and Stabilizer: In formulations such as creams, lotions, and other topical drug delivery systems, it functions as an emulsifier to mix oil and water-based ingredients and as a stabilizer to enhance product longevity.[1][3][7]

  • Antimicrobial Research: this compound exhibits selective bactericidal activity, which is a significant area of investigation. It has shown higher efficacy against pathogenic bacteria like Staphylococcus aureus and Propionibacterium acnes compared to beneficial skin flora such as Staphylococcus epidermidis.[8][9] This selective action is pH-dependent, with increased activity in more acidic environments.[8][9]

Mechanism of Action

The primary mechanism of action for this compound in biological systems involves its dissociation into calcium ions (Ca²⁺) and laurate anions (lauric acid).

  • Lauric Acid: The laurate component is responsible for the bactericidal effects. It disrupts the bacterial cell membrane, interfering with cellular processes.[2]

  • Calcium Ions: The released calcium ions can participate in various cellular signaling pathways. Calcium is a crucial second messenger in many physiological processes. While specific signaling pathways directly activated by the dissociation of this compound are not extensively documented, the released Ca²⁺ can potentially influence pathways regulated by calmodulin and other calcium-binding proteins.[2]

cluster_0 This compound in Aqueous Environment cluster_1 Resulting Components and Actions This compound This compound Dissociation Dissociation This compound->Dissociation Lauric Acid Lauric Acid Dissociation->Lauric Acid releases Calcium Ions (Ca2+) Calcium Ions (Ca2+) Dissociation->Calcium Ions (Ca2+) releases Bacterial Cell Membrane Disruption Bacterial Cell Membrane Disruption Lauric Acid->Bacterial Cell Membrane Disruption leads to Cellular Signaling Pathways Cellular Signaling Pathways Calcium Ions (Ca2+)->Cellular Signaling Pathways participates in

Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound.

Synthesis of this compound via Neutralization Reaction

This protocol describes the synthesis of this compound from lauric acid and a calcium source.[1][7]

Materials:

  • Lauric acid (C₁₂H₂₄O₂)

  • Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium oxide (CaO)

  • Distilled water

  • Ethanol (optional, as a solvent)

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Dissolve Lauric Acid: In a beaker, dissolve a known quantity of lauric acid in a suitable solvent. An aqueous medium can be used, potentially with gentle heating to melt the lauric acid (melting point ~44 °C), or an ethanol-water mixture can be employed for better dissolution.

  • Prepare Calcium Source Slurry: In a separate beaker, prepare a slurry of the calcium source (calcium hydroxide or calcium oxide) in distilled water. The stoichiometric ratio requires two moles of lauric acid for every one mole of calcium. A 2:1 molar ratio of laurate source to calcium source is crucial for high purity.[8]

  • Reaction: Slowly add the calcium source slurry to the lauric acid solution while continuously stirring with a magnetic stirrer.

  • Heating and Stirring: Gently heat the mixture to approximately 50-60 °C and continue stirring vigorously. The reaction will result in the formation of a white precipitate of this compound.

  • Precipitation and Cooling: Allow the reaction to proceed until the formation of the precipitate is complete. Let the mixture cool to room temperature.

  • Filtration: Separate the this compound precipitate from the reaction mixture by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate several times with distilled water to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the purified this compound in a drying oven at a temperature below its melting point (e.g., 60-80 °C) until a constant weight is achieved.

start Start dissolve Dissolve Lauric Acid (Aqueous or Ethanol/Water) start->dissolve prepare Prepare Calcium Hydroxide Slurry (Aqueous) start->prepare react Mix and React (50-60°C with stirring) dissolve->react prepare->react precipitate Cool and Precipitate react->precipitate filter Filter Precipitate precipitate->filter wash Wash with Distilled Water filter->wash dry Dry Precipitate (60-80°C) wash->dry end End dry->end

Experimental workflow for this compound synthesis.
Evaluation of Bactericidal Activity

This protocol outlines a method to assess the bactericidal activity of this compound against specific bacterial strains, adapted from studies on its antimicrobial properties.[8][9]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Propionibacterium acnes, Staphylococcus epidermidis)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Phosphate-citrate buffer solutions at various pH levels (e.g., 5.0, 6.0, 7.0)

  • Sterile test tubes or microplates

  • Incubator

  • Spectrophotometer or plate reader

  • Colony counting equipment (e.g., petri dishes with agar (B569324) medium, spreader)

Procedure:

  • Prepare Bacterial Inoculum: Culture the selected bacterial strains overnight in their respective growth media. On the day of the experiment, dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL) in the appropriate buffer.

  • Prepare this compound Suspensions: Suspend this compound in the different pH buffer solutions to achieve the desired test concentrations. Ensure thorough mixing to create a uniform suspension.

  • Incubation: In sterile test tubes or microplate wells, mix the bacterial inoculum with the this compound suspensions. Include a control group with only the bacterial inoculum in the buffer solution without this compound.

  • Time-Kill Assay: Incubate the mixtures at 37 °C. At specific time points (e.g., 0, 1, 3, 6, 24 hours), take aliquots from each tube.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates under appropriate conditions (e.g., 37 °C for 24-48 hours).

  • Data Analysis: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Compare the CFU/mL of the this compound-treated groups to the control group to determine the reduction in bacterial viability.

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it highly valuable for research and development, particularly in the pharmaceutical industry. Its role as a versatile excipient is well-established, and its selective, pH-dependent bactericidal activity presents a promising area for further investigation, especially in the development of novel topical antimicrobial agents and specialized drug delivery systems. The experimental protocols provided in this guide offer a foundation for the synthesis and evaluation of this compound in a research setting.

References

Lauric Acid as a Precursor for Calcium Laurate Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of calcium laurate utilizing lauric acid as the primary precursor. It details established synthesis methodologies, including direct neutralization and metathesis, offering step-by-step experimental protocols. The guide further presents a thorough analysis of the physicochemical properties of the resulting this compound, with quantitative data from various analytical techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM). Additionally, this document explores the biological significance of lauric acid and calcium signaling, presenting key signaling pathways in which these molecules are involved, visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, providing the foundational knowledge and practical guidance for the synthesis and characterization of this compound.

Introduction

This compound, the calcium salt of lauric acid, is a versatile compound with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1] Its properties as a lubricant, emulsifier, and stabilizer make it a valuable excipient in drug formulations.[1][2] Lauric acid, a saturated fatty acid readily available from natural sources like coconut oil, serves as the key precursor for the synthesis of this compound.[3] Understanding the synthesis process and the detailed characterization of the final product is crucial for ensuring its quality, purity, and performance in various applications.

This guide provides an in-depth exploration of the synthesis of this compound from lauric acid, focusing on two primary methods: direct neutralization and direct metathesis. It offers detailed experimental protocols and presents a comprehensive analysis of the resulting product's characteristics. Furthermore, it delves into the biological relevance of lauric acid and calcium by illustrating their roles in key cellular signaling pathways.

Synthesis of this compound

The synthesis of this compound from lauric acid can be primarily achieved through two effective methods: direct neutralization and direct metathesis. The stoichiometry of the reaction is fundamental, requiring a 2:1 molar ratio of laurate to calcium ions for complete conversion and high purity.[4]

Direct Neutralization Method

This method involves the direct reaction of lauric acid with a calcium base, such as calcium hydroxide (B78521) or calcium oxide, in an aqueous or alcoholic medium.[1][3] The reaction is a straightforward acid-base neutralization, resulting in the formation of this compound and water.

Experimental Protocol:

  • Dissolution of Lauric Acid: Dissolve 0.1 moles of lauric acid in 200 mL of ethanol. Heat the mixture to 60-70°C with continuous stirring until the lauric acid is completely dissolved.

  • Preparation of Calcium Hydroxide Slurry: In a separate beaker, prepare a slurry of 0.05 moles of calcium hydroxide in 100 mL of deionized water.

  • Reaction: Slowly add the calcium hydroxide slurry to the hot ethanolic solution of lauric acid under vigorous stirring.

  • Precipitation: Continue stirring the mixture at 60-70°C for 2 hours. A white precipitate of this compound will form.

  • Isolation and Purification: Allow the mixture to cool to room temperature. Filter the precipitate using a Buchner funnel and wash it three times with hot deionized water to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound in a vacuum oven at 80°C until a constant weight is achieved.

Reaction Scheme:

2 C₁₂H₂₄O₂ (Lauric Acid) + Ca(OH)₂ (Calcium Hydroxide) → Ca(C₁₂H₂₃O₂)₂ (this compound) + 2 H₂O

Direct Metathesis Method

The direct metathesis, or double displacement, method involves the reaction of a soluble laurate salt (e.g., sodium laurate or potassium laurate) with a soluble calcium salt (e.g., calcium chloride or calcium nitrate).[3] The low solubility of this compound in the reaction medium drives the precipitation of the product.

Experimental Protocol:

  • Preparation of Sodium Laurate: Dissolve 0.1 moles of lauric acid in 200 mL of ethanol. In a separate beaker, dissolve 0.1 moles of sodium hydroxide in 50 mL of deionized water. Slowly add the sodium hydroxide solution to the lauric acid solution while stirring to form sodium laurate.

  • Preparation of Calcium Chloride Solution: Dissolve 0.055 moles of calcium chloride in 100 mL of deionized water.

  • Reaction and Precipitation: Heat both the sodium laurate and calcium chloride solutions to 50-55°C.[3] Slowly add the calcium chloride solution to the sodium laurate solution under vigorous stirring. A white precipitate of this compound will form immediately.

  • Digestion: Continue stirring the mixture at 50-55°C for 1 hour to allow for crystal growth and improved filterability.

  • Isolation and Purification: Cool the mixture to room temperature, filter the precipitate, and wash it thoroughly with deionized water to remove sodium chloride byproduct.

  • Drying: Dry the this compound in a vacuum oven at 80°C to a constant weight.

Reaction Scheme:

2 C₁₁H₂₃COONa (Sodium Laurate) + CaCl₂ (Calcium Chloride) → Ca(C₁₁H₂₃COO)₂ (this compound)↓ + 2 NaCl

Experimental Workflow for this compound Synthesis

G cluster_neutralization Direct Neutralization cluster_metathesis Direct Metathesis lauric_acid_n Lauric Acid in Ethanol reaction_n Reaction (60-70°C, 2h) lauric_acid_n->reaction_n ca_oh2 Calcium Hydroxide Slurry ca_oh2->reaction_n filtration_n Filtration & Washing reaction_n->filtration_n drying_n Drying filtration_n->drying_n calcium_laurate_n This compound drying_n->calcium_laurate_n lauric_acid_m Lauric Acid + NaOH (Sodium Laurate) reaction_m Reaction (50-55°C, 1h) lauric_acid_m->reaction_m ca_cl2 Calcium Chloride Solution ca_cl2->reaction_m filtration_m Filtration & Washing reaction_m->filtration_m drying_m Drying filtration_m->drying_m calcium_laurate_m This compound drying_m->calcium_laurate_m

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and physical properties. The following analytical techniques are commonly employed.

Data Presentation
Analytical Technique Parameter Typical Value/Observation Reference
FTIR Spectroscopy Carboxylate asymmetric stretch~1578 cm⁻¹[5]
Carboxylate symmetric stretch~1470 cm⁻¹[5]
C-H stretching~2851-2956 cm⁻¹[5]
Thermogravimetric Analysis (TGA) Decomposition Onset>200°C[2]
Major Weight Loss350-500°C
Final ResidueCalcium Carbonate/Oxide
Differential Scanning Calorimetry (DSC) Melting Point~182°C[3]
Enthalpy of Fusion (ΔH)Varies with purity and crystallinity[6]
X-ray Diffraction (XRD) Crystalline StructureDependent on synthesis conditions[7]
2θ PeaksSpecific to the crystalline phase[8]
Scanning Electron Microscopy (SEM) MorphologyNeedles, plates, or agglomerates[7][9]
Particle SizeMicron to sub-micron range[7][10]
Experimental Protocols for Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the dried this compound sample with potassium bromide powder.

    • Alternatively, use an ATR-FTIR spectrometer for direct analysis of the powder.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the carboxylate group and the aliphatic chain.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

    • Place 5-10 mg of the this compound sample in an alumina (B75360) or platinum pan.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).

  • X-ray Diffraction (XRD):

    • Mount the powdered this compound sample on a sample holder.

    • Record the diffraction pattern over a 2θ range of 10-80°.

    • Analyze the resulting diffractogram to identify the crystalline phases and determine the lattice parameters.

  • Scanning Electron Microscopy (SEM):

    • Mount a small amount of the this compound powder on an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to enhance conductivity.

    • Image the sample at various magnifications to observe the particle morphology and size.

Biological Signaling Pathways

Lauric acid and calcium ions are biologically active molecules that participate in various cellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the therapeutic potential of this compound.

Lauric Acid-Activated Signaling Pathways

Lauric acid has been shown to modulate several key signaling pathways, including those involved in metabolism and cellular stress responses.

Lauric Acid-Activated PPAR Signaling Pathway

G lauric_acid Lauric Acid ppar PPARα/γ lauric_acid->ppar activates ppre PPRE (Peroxisome Proliferator Response Element) ppar->ppre binds as heterodimer with RXR rxr RXR rxr->ppre target_genes Target Genes (e.g., CPT1, ACO) ppre->target_genes regulates transcription fatty_acid_oxidation Increased Fatty Acid Oxidation target_genes->fatty_acid_oxidation leads to G lauric_acid Lauric Acid ampk AMPK lauric_acid->ampk activates acc Acetyl-CoA Carboxylase (ACC) ampk->acc inhibits srebp1c SREBP-1c ampk->srebp1c inhibits fatty_acid_oxidation ↑ Fatty Acid Oxidation ampk->fatty_acid_oxidation lipogenesis ↓ Lipogenesis acc->lipogenesis srebp1c->lipogenesis G lauric_acid Lauric Acid tlr4 TLR4 lauric_acid->tlr4 activates myd88 MyD88 tlr4->myd88 trif TRIF tlr4->trif nf_kb NF-κB myd88->nf_kb mapks MAPKs trif->mapks inflammatory_genes Inflammatory Gene Expression nf_kb->inflammatory_genes mapks->inflammatory_genes G lauric_acid Lauric Acid ros Reactive Oxygen Species (ROS) lauric_acid->ros induces egfr EGFR ros->egfr activates erk ERK egfr->erk phosphorylates c_jun c-Jun erk->c_jun phosphorylates apoptosis Apoptosis c_jun->apoptosis G ca2_plus Intracellular Ca²⁺ calmodulin Calmodulin ca2_plus->calmodulin binds calcineurin Calcineurin calmodulin->calcineurin activates nfat_p NFAT-P (phosphorylated) calcineurin->nfat_p dephosphorylates nfat NFAT (dephosphorylated) nfat_p->nfat nucleus Nucleus nfat->nucleus translocates to gene_transcription Gene Transcription (e.g., IL-2) nucleus->gene_transcription induces

References

Spectroscopic Analysis of Calcium Laurate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium laurate (Ca(C₁₁H₂₃COO)₂), a metallic soap with significant applications in the pharmaceutical, cosmetic, and polymer industries. The focus is on two primary analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details the experimental protocols for these methods and presents the expected spectroscopic data, offering a valuable resource for quality control, structural elucidation, and formulation development.

Introduction to this compound

This compound is the calcium salt of lauric acid, a saturated fatty acid. It is a white, waxy powder with low solubility in water. Its properties as a lubricant, stabilizer, and emulsifier make it a crucial component in various formulations. Spectroscopic analysis is essential to confirm its identity, purity, and molecular structure, ensuring its performance and safety in final products.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, FTIR is primarily used to confirm the formation of the carboxylate salt and to characterize the long alkyl chain.

Expected FTIR Spectral Data

The infrared spectrum of this compound is characterized by the absence of the broad O-H stretching band and the sharp C=O stretching band of the carboxylic acid dimer (typically found around 3000 cm⁻¹ and 1700-1712 cm⁻¹, respectively) present in lauric acid. Instead, the spectrum is dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), along with various vibrations of the hydrocarbon chain.

Wavenumber (cm⁻¹)AssignmentSignificance
~2955-2965νₐ(CH₃)Asymmetric stretching of the terminal methyl group.
~2915-2925νₐ(CH₂)Asymmetric stretching of the methylene (B1212753) groups in the alkyl chain.
~2850-2860νₛ(CH₂)Symmetric stretching of the methylene groups in the alkyl chain.
~1540-1580νₐ(COO⁻)Asymmetric stretching of the carboxylate group, confirming salt formation.[1]
~1465-1475δ(CH₂)Scissoring deformation of the methylene groups.
~1400-1440νₛ(COO⁻)Symmetric stretching of the carboxylate group.[1]
~720-730ρ(CH₂)Rocking deformation of the methylene groups.

Note: The exact peak positions can vary slightly depending on the crystalline form and the presence of water of hydration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid powder samples like this compound with minimal sample preparation.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

    • Perform a background scan to acquire the spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Identify and label the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of the laurate anion in this compound is expected to be similar to that of lauric acid, with the notable absence of the acidic proton of the carboxylic acid (which is typically found far downfield, >10 ppm).

Chemical Shift (δ) ppmMultiplicityAssignment
~2.1-2.3Tripletα-CH₂ (protons on the carbon adjacent to the carboxylate)
~1.5-1.7Multipletβ-CH₂ (protons on the second carbon from the carboxylate)
~1.2-1.4Broad Multiplet-(CH₂)₈- (bulk methylene protons of the alkyl chain)
~0.8-0.9Triplet-CH₃ (terminal methyl protons)
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about each carbon atom in the laurate anion. Upon formation of the carboxylate salt, the chemical shift of the carbonyl carbon is expected to shift slightly upfield compared to the carboxylic acid. This is due to the increased electron density on the carboxylate group.

Chemical Shift (δ) ppmAssignment
~178-182-COO⁻ (carboxylate carbon)
~34-36α-CH₂
~31-33Penultimate -CH₂
~29-30-(CH₂)₇- (bulk methylene carbons)
~24-26β-CH₂
~22-24Antepenultimate -CH₂
~13-15-CH₃ (terminal methyl carbon)
Experimental Protocol: Solution-State NMR
  • Solvent Selection and Sample Preparation:

    • Choose a suitable deuterated solvent in which this compound has at least partial solubility. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ (CD₃OD) to aid dissolution may be attempted.

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.

    • Gently agitate or sonicate the sample to aid dissolution. The solution may appear as a fine suspension.

    • If there are suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C and potentially long relaxation times, a larger number of scans and a sufficient relaxation delay between pulses are required.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of synthesizing and analyzing this compound.

Synthesis_Workflow Lauric_Acid Lauric Acid Reaction Neutralization Reaction in Aqueous Medium Lauric_Acid->Reaction Calcium_Hydroxide Calcium Hydroxide (or Calcium Oxide) Calcium_Hydroxide->Reaction Filtration_Washing Filtration & Washing Reaction->Filtration_Washing Drying Drying Filtration_Washing->Drying Calcium_Laurate This compound Product Drying->Calcium_Laurate

Caption: Synthesis workflow for this compound.

Analysis_Workflow Sample This compound Sample Analysis Spectroscopic Analysis Sample->Analysis FTIR FTIR Spectroscopy Analysis->FTIR NMR NMR Spectroscopy Analysis->NMR FTIR_Data FTIR Spectrum & Peak Assignments FTIR->FTIR_Data NMR_Data NMR Spectra & Chemical Shifts NMR->NMR_Data Interpretation Structural Confirmation & Purity Assessment FTIR_Data->Interpretation NMR_Data->Interpretation

Caption: Spectroscopic analysis workflow for this compound.

Conclusion

FTIR and NMR spectroscopy are indispensable tools for the comprehensive characterization of this compound. FTIR provides rapid confirmation of the carboxylate salt formation and information about the alkyl chain, making it ideal for routine quality control. NMR, while more challenging experimentally for this type of compound, offers detailed structural insights into the laurate anion. The combination of these techniques, guided by the protocols and data presented in this guide, enables researchers and drug development professionals to ensure the quality, consistency, and structural integrity of this compound in their formulations.

References

A Comprehensive Technical Guide to the Thermodynamic Stability and Phase Transitions of Calcium Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium laurate, the calcium salt of lauric acid, is a metallic soap with wide-ranging applications in the pharmaceutical, cosmetic, and polymer industries. Its utility as an excipient, lubricant, and stabilizer is intrinsically linked to its thermal behavior. Understanding the thermodynamic stability and phase transitions of this compound is therefore critical for formulation development, manufacturing process optimization, and ensuring product quality and stability. This technical guide provides an in-depth analysis of the thermal properties of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the critical thermal events it undergoes.

Physicochemical Properties of this compound

This compound is a white, powdery solid with the chemical formula C₂₄H₄₆CaO₄ and a molecular weight of approximately 438.7 g/mol .[1] It is formed by the reaction of two laurate anions with a single calcium cation. This structure imparts properties such as high lubricity and water repellency. While sparingly soluble in water, it can act as an emulsifier and stabilizer in various formulations.

Thermodynamic Stability and Phase Transitions

The thermal behavior of this compound is characterized by a series of phase transitions that occur upon heating, ultimately leading to its decomposition. These transitions involve changes in the packing and mobility of the aliphatic laurate chains and the dissociation of the ionic salt structure.

A general overview of the thermal events is as follows:

  • Solid-Solid Transition: Before melting, this compound can undergo one or more solid-solid phase transitions. These transitions involve a shift from a more ordered crystalline structure to a more disordered, plastic, or liquid crystalline phase. This is primarily due to the onset of rotational motion within the hydrocarbon chains.

  • Melting (Fusion): The transition from the solid to the liquid state occurs at a specific melting point. For this compound, this is the temperature at which the ordered lamellar structure breaks down completely.

  • Decomposition: At higher temperatures, this compound becomes thermally unstable and begins to decompose. This process involves the breaking of chemical bonds, often leading to the formation of calcium carbonate and various organic byproducts.

The precise temperatures and enthalpy changes associated with these transitions are crucial parameters for understanding the material's behavior under different processing conditions.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data related to the phase transitions of this compound as determined by common thermal analysis techniques.

PropertyValue (°C)Notes
Melting Point (T_m) 182Represents the transition to an isotropic molten salt phase.[2] Some reports suggest lower values for impure forms.
Decomposition Onset (T_d) > 200The compound is moderately stable up to this temperature, beyond which decarboxylation occurs.[2]
Solid-Solid Transition 100 - 150Characterized by the formation of gauche defects in the aliphatic chains, leading to reduced packing density.[2]
Thermal EventEnthalpy Change (ΔH)Notes
Enthalpy of Fusion Not explicitly found in search results.This value represents the energy required for the melting transition.
Enthalpy of Decomposition Not explicitly found in search results.This value quantifies the energy released or absorbed during decomposition.

Experimental Protocols for Thermal Characterization

The characterization of the thermodynamic stability and phase transitions of this compound is primarily accomplished through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following are detailed, generalized protocols based on standard methodologies for analyzing metal carboxylates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpy changes.

Objective: To determine the temperatures and enthalpies of solid-solid transitions and melting of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., Mettler-Toledo TGA/DSC STARe-1 system or similar).[3]

Experimental Parameters:

ParameterValueRationale
Sample Mass 2 - 10 mgA small sample size ensures uniform heating and good resolution of thermal events.
Crucible Aluminum or alumina, hermetically sealedPrevents loss of volatile components and ensures good thermal contact. Alumina is used for higher temperatures.[4]
Heating Rate 5 - 20 °C/minA rate of 10 °C/min is common. Slower rates can improve resolution, while faster rates increase sensitivity.[4]
Temperature Range Ambient to 300 °C or higherThis range should encompass all expected phase transitions and the onset of decomposition.
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere prevents oxidative degradation of the sample during analysis.[5]
Purge Gas Flow Rate 20 - 50 mL/minEnsures a consistent and inert environment around the sample and reference.

Procedure:

  • Sample Preparation: Accurately weigh 2-10 mg of dry, powdered this compound into a tared DSC crucible. Hermetically seal the crucible.

  • Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at the desired heating rate (e.g., 10 °C/min) to the final temperature (e.g., 300 °C).

    • Hold at the final temperature for a short period to ensure equilibrium.

    • Cool the sample back to the starting temperature at a controlled rate. A second heating scan can be performed to study the effect of thermal history.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks.

    • The onset temperature of an endothermic peak is typically taken as the transition temperature (e.g., melting point).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Objective: To determine the decomposition temperature and profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., Netzsch 449 Jupiter or similar).[5]

Experimental Parameters:

ParameterValueRationale
Sample Mass 5 - 15 mgA slightly larger sample mass than DSC is often used to ensure accurate mass loss detection.
Crucible Alumina or platinumThese materials are inert at high temperatures.
Heating Rate 10 - 20 °C/minA consistent heating rate is crucial for comparing thermal stability between samples.[4]
Temperature Range Ambient to 600 °C or higherThis range should cover the entire decomposition process.
Atmosphere Inert (Nitrogen or Argon) or Oxidative (Air)An inert atmosphere shows the inherent thermal stability, while an oxidative atmosphere can reveal susceptibility to oxidation.[5]
Purge Gas Flow Rate 20 - 50 mL/minMaintains a controlled atmosphere and removes gaseous decomposition products.

Procedure:

  • Sample Preparation: Accurately weigh 5-15 mg of dry, powdered this compound into a tared TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at the desired heating rate (e.g., 10 °C/min) to the final temperature (e.g., 600 °C).

  • Data Analysis:

    • The TGA curve plots mass percentage versus temperature.

    • The onset temperature of a significant mass loss step is taken as the decomposition temperature.

    • The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rate.

Visualizing Thermal Behavior and Experimental Workflow

Phase Transition Pathway of this compound

The following diagram illustrates the sequence of phase transitions that this compound undergoes upon heating.

G Solid Ordered Crystalline Solid DisorderedSolid Disordered Solid (Rotator Phase) Solid->DisorderedSolid Solid-Solid Transition (100-150 °C) Liquid Isotropic Liquid (Molten Salt) DisorderedSolid->Liquid Melting (~182 °C) Decomposition Decomposition Products (e.g., Calcium Carbonate) Liquid->Decomposition Decomposition (>200 °C)

Phase transitions of this compound upon heating.
Experimental Workflow for Thermal Characterization

This diagram outlines the logical flow of experiments for a comprehensive thermal analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Powder DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Determine: - Transition Temperatures (T_m) - Enthalpies (ΔH) DSC->DSC_Data TGA_Data Determine: - Decomposition Temperature (T_d) - Mass Loss Profile TGA->TGA_Data Stability Assess Thermodynamic Stability and Phase Behavior DSC_Data->Stability TGA_Data->Stability

Workflow for thermal analysis of this compound.

Conclusion

The thermodynamic stability and phase transitions of this compound are critical parameters that dictate its performance in various applications. Through the use of thermal analysis techniques such as DSC and TGA, a detailed understanding of its melting behavior, solid-state transitions, and decomposition profile can be obtained. The data and protocols presented in this guide provide a foundational framework for researchers, scientists, and drug development professionals to effectively characterize and utilize this compound in their work. A thorough understanding of these thermal properties is essential for ensuring robust formulation design, controlled manufacturing processes, and the overall quality and stability of the final product.

References

An In-depth Technical Review of Calcium Laurate for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium laurate, the calcium salt of lauric acid, is a versatile compound with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1] Its properties as an emulsifier, stabilizer, and lubricant make it a valuable excipient in drug formulations.[1] This technical guide provides a comprehensive review of the scientific literature on this compound, focusing on its chemical and physical properties, synthesis, and key experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a white powder with the chemical formula C24H46CaO4 and a molecular weight of 438.7 g/mol .[1] It is generally considered stable under normal conditions but may degrade at extreme pH or temperature.[1] While soluble in various organic solvents, its solubility in water is limited.[1]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. It is important to note the significant discrepancies reported for its melting point, which may be attributable to variations in purity, hydration state, or analytical methodology.[1]

PropertyValueReferences
Molecular Formula C24H46CaO4[1]
Molecular Weight 438.7 g/mol [1]
CAS Number 4696-56-4[2]
Appearance White powder[1]
Melting Point 43.8 - 182 °C[1]
Density ~0.9 g/cm³[1]
Water Solubility Very low (estimated at 0.0001078 mg/L at 25°C)[1]
Solubility Soluble in organic solvents[1]

Synthesis of this compound

This compound can be synthesized through several methods, with direct metathesis and neutralization reactions being the most common.

Experimental Protocols

1. Direct Metathesis Reaction

This method involves the reaction of a soluble laurate salt, such as potassium laurate, with a soluble calcium salt, like calcium nitrate (B79036).[1] The insolubility of this compound in the reaction medium drives the formation of a precipitate.

  • Materials: Potassium laurate, Calcium nitrate, Deionized water.

  • Procedure:

    • Prepare separate aqueous solutions of potassium laurate and calcium nitrate.

    • Slowly add the calcium nitrate solution to the potassium laurate solution under vigorous stirring.

    • Continue stirring for a specified period to ensure complete precipitation.

    • Collect the white precipitate of this compound by filtration.

    • Wash the precipitate with deionized water to remove any unreacted salts.

    • Dry the purified this compound in an oven at a suitable temperature.

2. Neutralization Reaction

In this method, lauric acid is directly neutralized with a calcium base, such as calcium hydroxide (B78521) or calcium oxide, in an aqueous or mixed solvent system.[1][3]

  • Materials: Lauric acid, Calcium hydroxide (or Calcium oxide), Ethanol (B145695) (optional), Deionized water.

  • Procedure:

    • Disperse lauric acid in an appropriate solvent (e.g., an ethanol/water mixture to aid solubility).[2]

    • Prepare a slurry of calcium hydroxide in deionized water.

    • Slowly add the calcium hydroxide slurry to the lauric acid dispersion while stirring continuously.

    • The reaction mixture may be heated to facilitate the reaction.[3]

    • Monitor the pH of the reaction to ensure complete neutralization.

    • Once the reaction is complete, collect the precipitated this compound by filtration.

    • Wash the product with water and ethanol to remove unreacted starting materials and byproducts.[2]

    • Dry the final product.

Characterization Techniques

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and physical properties.

Experimental Protocols

1. X-Ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the synthesized this compound.[2]

  • Sample Preparation: The dried this compound powder is finely ground to ensure random orientation of the crystallites.[4] The powder is then mounted onto a sample holder.[4]

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.[5]

  • Data Collection: The sample is scanned over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.[5]

  • Data Analysis: The resulting diffraction pattern is compared with reference patterns from databases like the International Centre for Diffraction Data (ICDD) to confirm the phase and crystal structure.[6]

2. Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of this compound.[2]

  • Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA pan (e.g., alumina (B75360) or platinum).[7]

  • Instrumentation: A thermogravimetric analyzer is used.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[7] The mass of the sample is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve shows mass loss at different temperatures, indicating decomposition or loss of volatile components.[8]

3. Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the melting point and other thermal transitions of this compound.[2]

  • Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used.

  • Data Collection: The sample and a reference pan are heated at a controlled rate, and the difference in heat flow required to maintain them at the same temperature is measured.

  • Data Analysis: The DSC thermogram reveals endothermic and exothermic peaks corresponding to thermal events such as melting, crystallization, and phase transitions.

Signaling Pathways and Mechanisms of Action

A specific, dedicated signaling pathway for this compound has not been identified in the scientific literature. Its biological effects are primarily attributed to its dissociation into calcium ions (Ca²⁺) and laurate anions in biological environments.

The liberated calcium ions can participate in a multitude of cellular signaling pathways, acting as a ubiquitous second messenger.[1][9] These pathways are crucial for regulating a wide array of cellular processes.

The laurate anion , a saturated fatty acid, is known to possess bactericidal properties.[1] Its mechanism of action is thought to involve the disruption of bacterial cell membranes.[10]

Mechanism_of_Action CaLaurate This compound Dissociation Dissociation in Aqueous Environment CaLaurate->Dissociation Ca_ion Calcium Ion (Ca²⁺) Dissociation->Ca_ion Laurate_ion Laurate Anion Dissociation->Laurate_ion CellSignaling Cellular Signaling (Second Messenger) Ca_ion->CellSignaling Participates in BacterialMembrane Bacterial Cell Membrane Disruption Laurate_ion->BacterialMembrane Causes

Caption: Dissociation of this compound and the general roles of its constituent ions.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow start Start reactants Prepare Reactants (e.g., Lauric Acid & Ca(OH)₂) start->reactants reaction Perform Neutralization Reaction reactants->reaction filtration Filter Precipitate reaction->filtration washing Wash with Water and/or Ethanol filtration->washing drying Dry the Product washing->drying end End Product: This compound drying->end

Caption: A generalized workflow for the synthesis of this compound via neutralization.

Characterization_Workflow start Synthesized This compound xrd XRD Analysis (Crystal Structure) start->xrd tga TGA Analysis (Thermal Stability) start->tga dsc DSC Analysis (Melting Point) start->dsc data_analysis Data Analysis and Interpretation xrd->data_analysis tga->data_analysis dsc->data_analysis end Characterized Product data_analysis->end

Caption: A typical workflow for the characterization of synthesized this compound.

References

The Bactericidal Mechanism of Action of Calcium Laurate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Calcium laurate, the calcium salt of the saturated fatty acid lauric acid, has demonstrated significant bactericidal activity, particularly against Gram-positive bacteria relevant to skin health and disease. This technical guide provides a comprehensive overview of the current understanding of the bactericidal mechanism of this compound, intended for researchers, scientists, and drug development professionals. The primary mode of action is attributed to the disruption of the bacterial cell membrane by the lauric acid moiety, a process that is significantly influenced by pH. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visually represents the proposed mechanisms and workflows to facilitate a deeper understanding and guide future research.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Fatty acids and their salts have long been recognized for their antimicrobial properties. This compound, in particular, has garnered interest for its selective bactericidal activity against pathogenic bacteria such as Staphylococcus aureus and Propionibacterium acnes, while showing lower activity against the commensal Staphylococcus epidermidis.[1][2][3] This selectivity makes it a promising candidate for applications in dermatology and topical antimicrobial formulations. This document aims to provide a detailed technical examination of its bactericidal action.

Core Bactericidal Mechanism

The bactericidal activity of this compound is primarily driven by its lauric acid component following dissociation. The overall mechanism can be understood as a multi-step process involving dissociation, pH-dependent membrane penetration, and subsequent intracellular disruption.

Dissociation and the Role of pH

In an aqueous environment, this compound partially dissociates into calcium ions (Ca²⁺) and laurate anions. The bactericidal efficacy is highly dependent on the pH of the surrounding medium.[1][2] In acidic conditions, a greater proportion of the laurate anion is protonated to form non-dissociated (uncharged) lauric acid. This uncharged form is more lipophilic, allowing it to more readily partition into and traverse the lipid bilayer of the bacterial cell membrane.[1]

Disruption of the Bacterial Cell Membrane

The primary target of lauric acid is the bacterial cell membrane. The integration of lauric acid molecules into the lipid bilayer is thought to disrupt its structure and function in several ways:

  • Increased Membrane Fluidity: The insertion of the fatty acid chains into the membrane can increase its fluidity, compromising its structural integrity.[4] While not directly demonstrated for this compound, it is a proposed mechanism for fatty acid antibacterial activity.

  • Formation of Pores and Lesions: The accumulation of lauric acid can lead to the formation of pores or lesions in the membrane, causing leakage of essential intracellular components such as ions and metabolites.

  • Inhibition of Membrane-Bound Enzymes: Disruption of the membrane's lipid environment can inhibit the function of essential membrane-bound proteins, including enzymes involved in respiration and transport.[4]

Intracellular Effects

Once inside the bacterial cell, the non-dissociated lauric acid can re-dissociate in the more neutral intracellular environment, releasing a proton and lowering the internal pH.[1] This acidification can inhibit the activity of various cytoplasmic enzymes, disrupting critical metabolic processes.[1] Furthermore, some evidence suggests that fatty acids can interfere with the uptake of essential nutrients, such as amino acids, further contributing to bacterial cell death.[1][3]

The Postulated Role of the Calcium Ion

The precise role of the calcium ion in the bactericidal mechanism is not fully elucidated. It has been proposed that calcium ions may be adsorbed onto the negatively charged bacterial cell surface.[1] This interaction could potentially alter the membrane's physical properties, such as its fluidity, and may facilitate the interaction and insertion of lauric acid into the lipid bilayer.[1] However, further research is required to substantiate this hypothesis.

dot

Bactericidal_Mechanism_of_Calcium_Laurate cluster_intra Intracellular Disruption CalciumLaurate This compound (Ca(C₁₁H₂₃COO)₂) Dissociation Dissociation in Aqueous Environment CalciumLaurate->Dissociation CalciumIon Calcium Ions (Ca²⁺) Dissociation->CalciumIon Laurate Laurate Anions Dissociation->Laurate Protonation Protonation Laurate->Protonation AcidicEnv Acidic Environment (Low pH) AcidicEnv->Protonation favors UndissociatedLA Non-dissociated Lauric Acid Protonation->UndissociatedLA BacterialMembrane Bacterial Cell Membrane UndissociatedLA->BacterialMembrane Penetrates IntracellularSpace Intracellular Space UndissociatedLA->IntracellularSpace Enters MembraneDisruption Membrane Disruption BacterialMembrane->MembraneDisruption leads to MembraneDisruption->IntracellularSpace Leakage of Components CellDeath Bacterial Cell Death MembraneDisruption->CellDeath IntracellularEffects Intracellular Effects IntracellularSpace->IntracellularEffects IntracellularEffects->CellDeath LoweringpH Lowering of Intracellular pH IntracellularEffects->LoweringpH EnzymeInhibition Enzyme Inhibition IntracellularEffects->EnzymeInhibition NutrientUptake Inhibition of Nutrient Uptake IntracellularEffects->NutrientUptake

Caption: Proposed bactericidal mechanism of this compound.

Quantitative Data on Bactericidal Efficacy

Table 1: Bactericidal Activity of this compound (5000 µg/mL) Against Various Bacteria at Different pH Values

Target BacteriumpHIncubation Time (hours)Mean Log Reduction in CFU/mLReference
Staphylococcus aureus7.01~1.0[5]
3~1.5[5]
24~3.0[5]
6.01~3.4[5]
3>5.0[5]
5.01>5.0[5]
Propionibacterium acnes7.03~0.5[5]
24~1.2[5]
6.03~1.5[5]
24>5.0[5]
Staphylococcus epidermidis7.024~0.6[5]
6.024~0.8[5]
5.024~2.5[5]

Data is estimated from graphical representations in the cited literature and represents the reduction from the initial bacterial concentration.

As the primary active component is lauric acid, its MIC and MBC values provide a relevant, albeit indirect, measure of the potential antimicrobial potency.

Table 2: Reported MIC and MBC Values for Lauric Acid Against Various Bacteria

Target BacteriumMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusVaries>250[6]
Staphylococcus epidermidisVaries>250[6]
Gram-positive bacteria (general)PotentNot specified[7]

Note: The bactericidal behavior of lauric acid can be non-selective at higher concentrations.[6]

Experimental Protocols

The following protocols are based on the methodologies described in the study by Morikawa et al., 2018, and standard microbiological practices for determining bactericidal activity.

Preparation of this compound Suspension and Bacterial Inoculum
  • This compound Suspension: A stock suspension of this compound (e.g., 10,000 µg/mL) is prepared in a sterile phosphate-citrate buffer adjusted to the desired pH (e.g., 5.0, 6.0, or 7.0). The suspension should be thoroughly vortexed before use to ensure homogeneity.

  • Bacterial Strains: Cultures of Staphylococcus aureus, Propionibacterium acnes, and Staphylococcus epidermidis are grown on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for Staphylococci, GAM agar for P. acnes).

  • Inoculum Preparation: A few colonies of each bacterium are inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The bacterial suspension is then centrifuged, washed with sterile buffer, and resuspended in the same buffer to a final concentration of approximately 10⁶ Colony Forming Units (CFU)/mL.

Time-Kill Assay
  • In sterile tubes, the bacterial inoculum is mixed with the this compound suspension at the desired final concentration (e.g., 5000 µg/mL). A control tube containing the bacterial inoculum in buffer without this compound is also prepared.

  • The tubes are incubated at 37°C with agitation.

  • At specified time points (e.g., 0, 1, 3, and 24 hours), aliquots are drawn from each tube.

  • Serial dilutions of the aliquots are prepared in sterile buffer.

  • The diluted samples are plated onto appropriate agar plates and incubated under suitable conditions (aerobically for Staphylococci, anaerobically for P. acnes).

  • After incubation, the number of colonies on each plate is counted, and the CFU/mL for each time point is calculated.

  • The log reduction in CFU/mL is determined by comparing the counts from the this compound-treated samples to the control.

dot

Experimental_Workflow Prep_CL Prepare this compound Suspension at desired pH Mixing Mix Bacterial Inoculum with This compound Suspension (and Control) Prep_CL->Mixing Prep_Inoculum Prepare Bacterial Inoculum (~10⁶ CFU/mL) Prep_Inoculum->Mixing Incubation Incubate at 37°C with Agitation Mixing->Incubation Sampling Sample at Time Points (0, 1, 3, 24h) Incubation->Sampling SerialDilution Perform Serial Dilutions Sampling->SerialDilution Plating Plate Dilutions on Appropriate Agar SerialDilution->Plating IncubatePlates Incubate Plates Plating->IncubatePlates CountCFU Count Colonies and Calculate CFU/mL IncubatePlates->CountCFU Analyze Calculate Log Reduction and Analyze Data CountCFU->Analyze

References

An In-depth Technical Guide to the Natural Sources of Lauric Acid for Calcium Laurate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary natural sources of lauric acid, a crucial precursor for the synthesis of calcium laurate. The document details the abundance of lauric acid in these sources, outlines methodologies for its extraction, and describes the subsequent synthesis of this compound. This guide is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences.

Principal Natural Sources of Lauric Acid

Lauric acid, a medium-chain saturated fatty acid (C12:0), is most abundantly found in tropical oils, particularly coconut oil and palm kernel oil.[1][2][3] These two sources are the most commercially significant for the industrial production of lauric acid and its derivatives.[4] Other natural sources contain significantly lower concentrations of this fatty acid.

Table 1: Lauric Acid Content in Various Natural Sources

Natural SourceLauric Acid Content (% of total fatty acids)References
Coconut Oil45-53%[5][6][7]
Palm Kernel Oil45-55%[1][8][9]
Babassu Oil50%[10]
Cohune Oil46.5%[10]
Murumuru Butter47.5%[10]
Human Breast Milk6.2%[10]
Goat's Milk3.1%[10]
Cow's Milk2.9%[10]

Extraction of Lauric Acid from Natural Sources

The extraction of lauric acid from its primary sources, coconut oil and palm kernel oil, is a critical step. The choice of extraction method depends on the desired purity, yield, and scale of production. Common industrial methods include hydrolysis followed by distillation.[11] For laboratory and specialized applications, other techniques can be employed.

This is the most common industrial method for producing lauric acid.[11]

  • Principle: The triglycerides in the oil are first hydrolyzed to break them down into free fatty acids and glycerol. This is typically achieved by treating the oil with water at high temperature and pressure (steam splitting) or through saponification with an alkali. The resulting mixture of fatty acids is then separated and purified by fractional distillation based on their different boiling points.[11]

SFE is a green technology that offers high selectivity and yields high-purity extracts without the use of organic solvents.[12]

  • Experimental Protocol:

    • Preparation: The raw material (e.g., dried and ground coconut or palm kernel) is loaded into an extraction vessel.

    • Extraction: Supercritical CO₂ (e.g., at 80°C and 48.3 MPa) is passed through the vessel, dissolving the oil rich in lauric acid.[12] The selectivity for lauric acid can be tuned by adjusting the pressure and temperature.[8]

    • Separation: The pressure of the CO₂-oil mixture is reduced in a separator, causing the CO₂ to return to its gaseous state and leaving the extracted oil behind.

    • Collection: The lauric acid-rich oil is collected, and the CO₂ can be recycled.[12]

A classic laboratory method for solid-liquid extraction, suitable for smaller-scale operations.[13]

  • Experimental Protocol:

    • Setup: A sample of the dried and ground source material is placed in a thimble within the main chamber of the Soxhlet extractor. The extraction solvent (e.g., n-hexane) is placed in a distillation flask below.

    • Extraction: The solvent is heated, and its vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the sample. The solvent extracts the oil. Once the chamber is full, the solvent and dissolved oil are siphoned back to the flask.

    • Cycles: This process is repeated multiple times to ensure thorough extraction.

    • Solvent Removal: The solvent is removed from the extracted oil using a rotary evaporator to yield the lauric acid-rich oil.[12]

An environmentally friendly method that uses enzymes to break down the cell walls of the oil-bearing material, releasing the oil.

  • Experimental Protocol:

    • Slurry Preparation: The source material is ground and mixed with water to form a slurry.

    • Enzymatic Treatment: A specific enzyme or a mixture (e.g., cellulase, protease) is added to the slurry. The pH and temperature are adjusted to optimal conditions for the enzymes (e.g., pH 7, 60°C).

    • Incubation: The mixture is incubated for a set period (e.g., 2-6 hours) with agitation.

    • Oil Separation: The oil is separated from the aqueous phase and solid residues, typically by centrifugation.[12]

Synthesis of this compound

This compound (C₂₄H₄₆CaO₄) is the calcium salt of lauric acid.[14] It can be synthesized through several methods, primarily involving the reaction of lauric acid with a calcium source.[15][16]

This method involves the direct reaction of lauric acid with a calcium base.[16][17]

  • Principle: Lauric acid is neutralized by a calcium base, such as calcium hydroxide (B78521) or calcium oxide, in an aqueous medium to form this compound, which precipitates out of the solution.[14][17]

  • Experimental Protocol:

    • Lauric acid is dispersed in an aqueous medium.

    • A stoichiometric amount of calcium hydroxide or calcium oxide is added to the mixture.

    • The reaction is typically carried out with heating and stirring to ensure completion.

    • The resulting white precipitate of this compound is collected by filtration, washed with water to remove any unreacted starting materials, and then dried.[14] A reflux in ethanol (B145695) for 4 hours has also been reported.[18]

This method involves the reaction of a soluble laurate salt with a soluble calcium salt.[16][17]

  • Principle: A soluble laurate salt, such as sodium laurate or potassium laurate, is reacted with a soluble calcium salt, like calcium chloride or calcium nitrate. The less soluble this compound precipitates out of the solution.

  • Experimental Protocol:

    • Preparation of Sodium Laurate: Lauric acid is dissolved in a 50% ethanol-water solution, and a sodium hydroxide solution is added with stirring to form sodium laurate.[15]

    • Precipitation: A solution of calcium chloride dihydrate dissolved in an ethanol-water mixture is added to the sodium laurate solution.[15]

    • Isolation: The resulting white, turbid solution contains the precipitated this compound, which is then filtered, washed thoroughly with water, and dried to obtain the pure product.[15]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

Extraction_Workflow cluster_source Natural Source cluster_extraction Extraction cluster_product Product Source Coconut / Palm Kernel Hydrolysis Hydrolysis Source->Hydrolysis SFE Supercritical Fluid Extraction (SFE) Source->SFE Soxhlet Soxhlet Extraction Source->Soxhlet Enzymatic Enzymatic Extraction Source->Enzymatic Distillation Distillation Hydrolysis->Distillation LauricAcid Lauric Acid Distillation->LauricAcid SFE->LauricAcid Soxhlet->LauricAcid Enzymatic->LauricAcid

Caption: Workflow for Lauric Acid Extraction.

Synthesis_Workflow cluster_reactants Reactants cluster_methods Synthesis Methods cluster_product Product LauricAcid Lauric Acid Neutralization Neutralization LauricAcid->Neutralization CalciumSource Calcium Hydroxide / Calcium Oxide CalciumSource->Neutralization SodiumLaurate Sodium Laurate Metathesis Direct Metathesis SodiumLaurate->Metathesis CalciumSalt Calcium Chloride / Calcium Nitrate CalciumSalt->Metathesis CalciumLaurate This compound Neutralization->CalciumLaurate Metathesis->CalciumLaurate

Caption: Synthesis Pathways for this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of High-Purity Calcium Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory synthesis of high-purity calcium laurate (Ca(C₁₂H₂₃O₂)₂), a versatile compound used in the pharmaceutical, cosmetic, and food industries.[][2] Its applications in pharmaceutical formulations primarily include use as a lubricant in tablet and capsule manufacturing, an emulsifier, and a stabilizer.[3][] The following protocols are designed to be reproducible and yield a high-purity product suitable for research and development applications.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₄H₄₆CaO₄[3][4]
Molecular Weight 438.7 g/mol [3][5]
Appearance White powder[3][5]
Melting Point 182 °C (conflicting reports of 43.8 °C for mixtures or impure forms)[6]
Solubility in Water Approx. 4.2 x 10⁻⁵ mol L⁻¹[5]
Boiling Point 296.1 °C at 760 mmHg[4]
Flash Point 134.1 °C[4]

Experimental Protocols

Two common and effective methods for the synthesis of high-purity this compound are detailed below: the Neutralization Reaction method and the Ethanol-Aqueous Solution method.[6][7]

Protocol 1: Synthesis via Neutralization Reaction

This method involves the direct reaction of lauric acid with a calcium base, such as calcium hydroxide (B78521) or calcium oxide, in an aqueous medium to form the this compound precipitate.[3][6][7]

Materials:

  • Lauric Acid (C₁₂H₂₄O₂)

  • Calcium Hydroxide (Ca(OH)₂) or Calcium Oxide (CaO)

  • Deionized Water

  • Ethanol (B145695) (for washing)

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Heating Plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying Oven

Procedure:

  • Dissolution of Lauric Acid: In a beaker, dissolve lauric acid in a suitable volume of deionized water. Gentle heating and vigorous stirring may be required to facilitate dissolution.

  • Preparation of Calcium Hydroxide Slurry: In a separate beaker, prepare a slurry of calcium hydroxide in deionized water.

  • Reaction: Slowly add the calcium hydroxide slurry to the lauric acid solution while stirring continuously. The reaction is a neutralization process where the laurate anion and calcium cation combine to form the insoluble this compound salt.[7] The stoichiometric ratio requires two moles of laurate for every one mole of calcium (2:1).[7]

  • Precipitation: Continue stirring the mixture until the precipitation of this compound appears complete. The formation of a white, powdery solid indicates the product.[3]

  • Filtration: Separate the this compound precipitate from the reaction mixture by filtration using a Büchner funnel.

  • Washing: Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble by-products. Follow with a wash using ethanol to aid in the removal of water and any remaining organic impurities.[7]

  • Drying: Dry the purified this compound precipitate in a drying oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Synthesis via Ethanol-Aqueous Solution Method

This method utilizes a mixed solvent system to ensure the miscibility of the non-polar lauric acid and the ionic calcium salt, leading to a controlled precipitation of high-purity this compound.[6][7]

Materials:

  • Lauric Acid (C₁₂H₂₄O₂)

  • Sodium Hydroxide (NaOH)

  • Calcium Chloride (CaCl₂)

  • Ethanol

  • Deionized Water

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Heating Plate

  • Filtration apparatus

  • Drying Oven

Procedure:

  • Dissolution of Lauric Acid: Dissolve lauric acid in a 50% ethanol-water mixture with heating and stirring.[5][8]

  • Formation of Sodium Laurate: To the lauric acid solution, add a stoichiometric amount of sodium hydroxide solution to form sodium laurate in situ.[5][6]

  • Precipitation of this compound: In a separate container, dissolve calcium chloride in a 50% ethanol-water mixture. Slowly add this calcium chloride solution to the sodium laurate solution while stirring vigorously. This compound will precipitate out of the solution due to its low solubility.[5][7]

  • Filtration: Collect the white precipitate of this compound by filtration.

  • Washing: Wash the precipitate thoroughly with deionized water to remove sodium chloride and any other soluble impurities. An additional wash with ethanol can be performed.

  • Drying: Dry the final product in a drying oven to obtain pure this compound.

Characterization of High-Purity this compound

To ensure the high purity of the synthesized this compound, the following characterization techniques are recommended:

  • X-Ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the this compound. The absence of peaks from starting materials like lauric acid indicates high purity.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups and confirm the formation of the calcium carboxylate salt.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the synthesized product.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the this compound powder.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the laboratory synthesis of high-purity this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Reactants Reactants (e.g., Lauric Acid, Calcium Source) Reaction Reaction & Precipitation Reactants->Reaction Solvent Solvent (e.g., Water, Ethanol/Water) Solvent->Reaction Filtration Filtration Reaction->Filtration Crude Product Washing Washing (Deionized Water, Ethanol) Filtration->Washing Drying Drying Washing->Drying Characterization Purity & Structural Analysis (XRD, FTIR, TGA, SEM) Drying->Characterization Purified Product Product High-Purity This compound Characterization->Product

Caption: General workflow for this compound synthesis.

References

Calcium Laurate: Application Notes and Protocols for Cosmetic and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium laurate, the calcium salt of lauric acid, is a versatile excipient employed in cosmetic and pharmaceutical formulations. It primarily functions as an emulsifier, stabilizer, lubricant, and anticaking agent.[1][2] Its ability to stabilize oil-in-water emulsions makes it a valuable ingredient in creams and lotions, contributing to a uniform and smooth product texture.[2][3] In pharmaceuticals, it finds application as a lubricant in tablet and capsule manufacturing, enhancing powder flow and preventing adhesion to equipment.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cosmetic and pharmaceutical research, with a focus on its role as an emulsifier.

Physicochemical Properties

PropertyValueReference(s)
Chemical Formula C24H46CaO4[4]
Molecular Weight 438.70 g/mol [4]
Appearance White to yellowish-white powder[5]
Solubility Insoluble in water, alcohol, and ether[6]
Melting Point Approx. 182 °C[4]

Applications in Cosmetic Formulations

This compound is utilized in a variety of cosmetic products, including creams, lotions, and makeup, to enhance texture and stability.[7] Its emulsifying properties help to create stable mixtures of oil and water, which is fundamental for the formulation of many cosmetic products.[3]

Application Note: Oil-in-Water (O/W) Moisturizing Cream

This compound can be incorporated as a co-emulsifier and stabilizer in O/W moisturizing creams. A typical concentration would range from 1-3%. The inclusion of this compound can contribute to the cream's viscosity and improve its sensory profile, providing a less greasy feel.

Table 1: Example Formulation of an O/W Moisturizing Cream

PhaseIngredientFunctionConcentration (w/w %)
A (Oil Phase) Cetearyl AlcoholThickener, Emulsifier8.0
Glyceryl Stearate (B1226849)Emulsifier4.0
Isopropyl MyristateEmollient5.0
This compound Co-emulsifier, Stabilizer 2.0
B (Aqueous Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant5.0
Xanthan GumThickener0.3
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
FragranceFragrance0.2
Experimental Protocol: Preparation of an O/W Moisturizing Cream

This protocol outlines the laboratory-scale preparation of the O/W moisturizing cream described in Table 1.

Equipment:

  • Two beakers (appropriate size for the batch)

  • Water bath or heating mantle

  • Overhead stirrer or homogenizer

  • Thermometer

  • Weighing balance

Procedure:

  • Phase A Preparation: In one beaker, combine all ingredients of the oil phase (Phase A). Heat to 75-80°C with gentle stirring until all components are melted and the mixture is uniform.

  • Phase B Preparation: In a separate beaker, combine the deionized water and glycerin (Phase B). Heat to 75-80°C. Sprinkle in the xanthan gum while stirring to avoid clumping, and continue to stir until fully hydrated.

  • Emulsification: Slowly add the oil phase (Phase A) to the aqueous phase (Phase B) under continuous homogenization or vigorous stirring. Maintain the temperature at 70-75°C during this process. Continue homogenization for 10-15 minutes to ensure a fine emulsion is formed.

  • Cooling: Remove the emulsion from the heat source and allow it to cool while stirring gently.

  • Addition of Cool-down Phase: When the temperature of the emulsion is below 40°C, add the preservative and fragrance (Phase C).

  • Final Mixing: Continue stirring until the cream is uniform and has reached room temperature.

  • Characterization: Evaluate the cream for its physical properties as described in the characterization protocols below.

G cluster_prep Cream Preparation Workflow A Phase A (Oil) Heat to 75-80°C C Emulsification (Add A to B with homogenization) A->C B Phase B (Water) Heat to 75-80°C B->C D Cooling (Gentle stirring) C->D E Add Phase C (<40°C) D->E F Final Cream E->F

Figure 1. Workflow for O/W cream preparation.

Applications in Pharmaceutical Research

In the pharmaceutical industry, this compound is primarily known as a lubricant in solid dosage forms. However, its surfactant properties are also being explored in advanced drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and nanoemulsions, to improve the oral bioavailability of poorly water-soluble drugs.[7][8]

Application Note: Self-Emulsifying Drug Delivery System (SEDDS) for a Lipophilic Drug

This compound can be included in SEDDS formulations as a stabilizer. Upon dilution in the gastrointestinal fluids, a SEDDS formulation spontaneously forms a fine oil-in-water emulsion or nanoemulsion, enhancing the dissolution and absorption of the encapsulated drug.[7][9]

Table 2: Example Formulation of a Liquid SEDDS

ComponentExample IngredientFunctionConcentration (w/w %)
Oil Phase Caprylic/Capric TriglycerideOil40
Surfactant Polysorbate 80Surfactant35
Co-surfactant Transcutol® PCo-surfactant23
Stabilizer This compound Stabilizer 2
API Poorly water-soluble drugActive Ingredientq.s.
Experimental Protocol: Preparation and Characterization of a SEDDS Formulation

Equipment:

  • Vials

  • Magnetic stirrer and stir bar

  • Water bath

  • Particle size analyzer

  • Zeta potential analyzer

Procedure:

  • Preparation of the SEDDS Pre-concentrate: Accurately weigh the oil, surfactant, co-surfactant, and this compound into a glass vial.

  • Drug Incorporation: Add the active pharmaceutical ingredient (API) to the mixture.

  • Homogenization: Gently heat the mixture to 40-50°C in a water bath and stir using a magnetic stirrer until a clear, homogenous solution is obtained.

  • Self-Emulsification Assessment:

    • Add 1 mL of the SEDDS pre-concentrate to 250 mL of deionized water (or simulated gastric/intestinal fluid) at 37°C with gentle agitation.

    • Visually observe the formation of the emulsion and note the time taken for complete dispersion. A rapid formation of a clear or bluish-white emulsion indicates good self-emulsifying properties.

  • Characterization of the Resulting Emulsion:

    • Droplet Size and Polydispersity Index (PDI): Measure the globule size and PDI of the formed emulsion using a dynamic light scattering (DLS) instrument.

    • Zeta Potential: Determine the zeta potential to assess the surface charge and stability of the emulsion droplets.

G cluster_sedds SEDDS Formulation and Characterization Workflow A Mix Oil, Surfactant, Co-surfactant, & this compound B Add API and Mix (40-50°C) A->B C SEDDS Pre-concentrate B->C D Dilute in Aqueous Medium (Self-emulsification) C->D E Formed Emulsion D->E F Characterize: - Droplet Size - PDI - Zeta Potential E->F

Figure 2. Workflow for SEDDS formulation.

Characterization and Quality Control Protocols

Consistent and reproducible characterization is crucial for evaluating the performance and stability of emulsions containing this compound.

Protocol: Emulsion Stability Testing

1. Macroscopic Evaluation:

  • Visually inspect the formulation for any signs of phase separation, creaming, or coalescence at regular intervals (e.g., 24h, 1 week, 1 month) under different storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

2. Centrifugation Test:

  • Centrifuge a sample of the emulsion at a specified speed (e.g., 3000-5000 rpm) for a set duration (e.g., 30 minutes).

  • Observe for any phase separation. A stable emulsion should not show any separation.

3. Freeze-Thaw Cycling:

  • Subject the emulsion to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for a number of cycles (e.g., 3-5 cycles).

  • After each cycle, visually inspect the sample for any changes in appearance or consistency.

Protocol: Particle Size and Zeta Potential Analysis
  • Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration for measurement.

  • Measurement: Use a dynamic light scattering (DLS) instrument to measure the mean droplet size and polydispersity index (PDI). Use the same instrument or a dedicated zeta potential analyzer to measure the surface charge of the droplets.

  • Data Interpretation: A smaller droplet size and a PDI value below 0.3 generally indicate a more uniform and stable emulsion. A zeta potential value greater than |30| mV suggests good electrostatic stability.

Table 3: Hypothetical Characterization Data for O/W Cream (Table 1)

ParameterInitialAfter 1 Month at 40°C
Appearance Homogeneous, white creamNo change
pH 6.5 ± 0.26.4 ± 0.2
Viscosity (cP) 15,000 ± 50014,500 ± 600
Droplet Size (μm) 2.5 ± 0.52.8 ± 0.6
Centrifugation No separationNo separation
Protocol: In Vitro Drug Release Testing (for Pharmaceutical Formulations)

This protocol is suitable for assessing the release of an active ingredient from a semi-solid formulation like a cream.

Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • Stirring plate and magnetic stir bars

  • HPLC or other suitable analytical instrument

Procedure:

  • Cell Assembly: Mount the synthetic membrane on the Franz diffusion cell, separating the donor and receptor compartments.

  • Receptor Medium: Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C to mimic skin surface temperature.

  • Sample Application: Apply a known quantity of the formulation (e.g., 300 mg) uniformly onto the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor medium.

  • Analysis: Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the plot represents the release rate.

G cluster_ivrt In Vitro Drug Release Testing Workflow A Assemble Franz Cell with Membrane B Fill Receptor with Medium (32°C) A->B C Apply Formulation to Donor Compartment B->C D Sample Receptor Medium at Time Intervals C->D E Analyze Samples (e.g., HPLC) D->E F Plot Cumulative Release vs. √Time E->F

Figure 3. Workflow for in vitro drug release.

Conclusion

This compound is a functional excipient with valuable applications in both cosmetic and pharmaceutical formulations. Its role as an emulsifier and stabilizer contributes to the physical stability and desired sensory characteristics of topical products. In pharmaceutical drug delivery, it shows potential for use in advanced systems like SEDDS to enhance the bioavailability of challenging active ingredients. The protocols provided herein offer a framework for the formulation and characterization of products containing this compound, enabling researchers to systematically evaluate its performance and optimize their formulations. Further research to generate comparative quantitative data will continue to elucidate the full potential of this versatile excipient.

References

Application Notes and Protocols for Calcium Laurate as a Food Additive and Anticaking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium laurate, the calcium salt of lauric acid, is a multi-functional food additive recognized for its utility as an anticaking agent, emulsifier, and lubricant.[1] Its hydrophobic nature and ability to coat particles make it particularly effective in preventing the formation of lumps in powdered food products, thereby improving their flowability, storage stability, and ease of use for consumers and in industrial processing.[2][3] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of its mechanism of action.

Chemical Properties and Regulatory Status

PropertyValueReference
Chemical Name Calcium bis(dodecanoate)[4]
CAS Number 4696-56-4[5]
Molecular Formula C24H46CaO4[6]
Molecular Weight 438.7 g/mol [6]
Appearance White to off-white powder[6]
Solubility Practically insoluble in water-
Regulatory Status Generally Recognized as Safe (GRAS) by the U.S. FDA (21 CFR 172.863)[4][5]

Mechanism of Action as an Anticaking Agent

This compound functions primarily as a physical barrier on the surface of powder particles. Its long, hydrophobic laurate chains orient outwards, creating a non-polar surface that repels water and reduces inter-particle friction and cohesion. This mechanism prevents the formation of liquid bridges between particles, which is a primary cause of caking in the presence of moisture.[7][8]

Anticaking_Mechanism_of_Calcium_Laurate cluster_0 Untreated Powder cluster_1 Powder Treated with this compound PowderParticle1 Powder Particle Hydrophilic Surface PowderParticle2 Powder Particle Hydrophilic Surface PowderParticle1->PowderParticle2 Liquid Bridge Formation (Caking) Moisture Moisture Moisture->PowderParticle1 attracts Moisture->PowderParticle2 attracts TreatedParticle1 Powder Particle This compound Coating TreatedParticle2 Powder Particle This compound Coating TreatedParticle1->TreatedParticle2 Reduced Adhesion (Free-flowing) Moisture2 Moisture Moisture2->TreatedParticle1:f1 repels Moisture2->TreatedParticle2:f1 repels

Figure 1: Mechanism of this compound as an Anticaking Agent.

Applications in Food Products

This compound is utilized in a variety of powdered food products to maintain their free-flowing characteristics.[6]

Typical Usage Levels: The concentration of this compound as an anticaking agent in food products generally does not exceed 2% by weight.[9] In many applications, effective levels are between 0.5% and 1.5%.[10]

Examples of Food Products:

  • Garlic salt and onion salt[10]

  • Icing sugar[10]

  • Baking powder[2]

  • Dry mixes[10]

  • Spices and seasonings[11]

  • Powdered beverages[6]

Experimental Protocols for Efficacy Evaluation

To assess the effectiveness of this compound as an anticaking agent, several standardized tests are employed to measure the flow properties of powders. The following protocols are fundamental for this evaluation.

Determination of Angle of Repose

The angle of repose is the steepest angle of descent of a material relative to a horizontal plane. A lower angle of repose indicates better flowability.

Protocol:

  • Place a fixed funnel on a stand at a predetermined height above a flat, horizontal surface with a circular base of a known diameter.

  • Carefully pour a known mass of the powder sample (e.g., 100 g) through the funnel.

  • Allow the powder to form a conical pile that reaches the tip of the funnel.

  • Measure the height (h) of the cone of powder.

  • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r), where 'r' is the radius of the base of the cone.

  • Perform the measurement in triplicate and calculate the average.

Angle_of_Repose_Workflow Start Start Pour_Powder Pour Powder through Funnel Start->Pour_Powder Form_Cone Form Conical Pile Pour_Powder->Form_Cone Measure_Height Measure Height (h) of the Cone Form_Cone->Measure_Height Calculate_Angle Calculate Angle of Repose θ = tan⁻¹(h/r) Measure_Height->Calculate_Angle End End Calculate_Angle->End

Figure 2: Experimental Workflow for Angle of Repose Measurement.
Determination of Carr's Index and Hausner Ratio

These indices are measures of the compressibility of a powder, which correlates with its flowability. They are calculated from the bulk density and tapped density of the powder.

Protocol:

  • Bulk Density (ρ_bulk): a. Gently pour a known mass (m) of the powder into a graduated cylinder. b. Record the unsettled volume (V_bulk). c. Calculate bulk density: ρ_bulk = m / V_bulk.

  • Tapped Density (ρ_tapped): a. Place the graduated cylinder from the previous step onto a mechanical tapping apparatus. b. Tap the cylinder a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder ceases to decrease. c. Record the final tapped volume (V_tapped). d. Calculate tapped density: ρ_tapped = m / V_tapped.

  • Calculations:

    • Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100

    • Hausner Ratio = ρ_tapped / ρ_bulk

Carr_Hausner_Workflow cluster_0 Bulk Density Measurement cluster_1 Tapped Density Measurement Pour_Powder Pour Powder into Graduated Cylinder Measure_Bulk_Volume Measure Bulk Volume (V_bulk) Pour_Powder->Measure_Bulk_Volume Calculate_Bulk_Density Calculate Bulk Density (ρ_bulk = m / V_bulk) Measure_Bulk_Volume->Calculate_Bulk_Density Tap_Cylinder Tap Cylinder Mechanically Calculate_Bulk_Density->Tap_Cylinder Measure_Tapped_Volume Measure Tapped Volume (V_tapped) Tap_Cylinder->Measure_Tapped_Volume Calculate_Tapped_Density Calculate Tapped Density (ρ_tapped = m / V_tapped) Measure_Tapped_Volume->Calculate_Tapped_Density Calculate_Indices Calculate Carr's Index and Hausner Ratio Calculate_Tapped_Density->Calculate_Indices

Figure 3: Experimental Workflow for Carr's Index and Hausner Ratio.
Moisture Sorption Analysis

This analysis determines the hygroscopicity of a powder and how an anticaking agent affects its interaction with moisture.

Protocol:

  • Prepare samples of the powder with and without this compound at various concentrations.

  • Place a known mass of each sample in a controlled humidity environment (e.g., a desiccator with a saturated salt solution or a dynamic vapor sorption analyzer).

  • Expose the samples to a range of relative humidity (RH) levels at a constant temperature.

  • Monitor the change in mass of the samples over time until equilibrium is reached at each RH level.

  • Plot the equilibrium moisture content (g water / 100 g solids) against water activity (a_w = %RH / 100) to generate a moisture sorption isotherm.

Quantitative Data on Performance

While specific quantitative data for this compound's effect on powder flowability is limited in publicly available literature, data for the closely related calcium stearate (B1226849) can provide a valuable proxy for its expected performance. The following table illustrates the typical effect of a metallic stearate on the flow properties of a powder (in this case, lactose).

Table 1: Effect of Calcium Stearate on the Angle of Repose of Lactose Powder

Calcium Stearate Concentration (% w/w)Angle of Repose (°)
0 (Control)32
0.527
1.028
2.029
3.029.5
Data adapted from a study on the effect of lubricants on powder flowability.[12]

This data indicates that even at low concentrations, a metallic stearate can significantly improve flowability (decrease the angle of repose). However, an optimal concentration may exist, beyond which the benefit plateaus or slightly diminishes.[12]

Table 2: Interpretation of Flowability Parameters

Flow CharacterAngle of Repose (°)Carr's Index (%)Hausner Ratio
Excellent25-30≤ 101.00-1.11
Good31-3511-151.12-1.18
Fair36-4016-201.19-1.25
Passable41-4521-251.26-1.34
Poor46-5526-311.35-1.45
Very Poor56-6532-371.46-1.59
Very, Very Poor> 66> 38> 1.60

Conclusion

This compound is an effective anticaking agent for a wide range of powdered food products. Its mechanism of action is primarily based on creating a hydrophobic barrier on particle surfaces, which reduces moisture absorption and inter-particle friction. The efficacy of this compound can be quantitatively assessed using standard powder flowability tests such as the angle of repose, Carr's index, and Hausner ratio. The provided protocols offer a framework for researchers and professionals to evaluate and optimize the use of this compound in their specific applications. While direct quantitative data for this compound is not abundant, the performance of similar metallic stearates suggests significant improvements in powder flowability can be expected.

References

Application Notes and Protocols: In-Situ Synthesis of Hydrophobic Calcium Carbonate Using Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in-situ synthesis of hydrophobic calcium carbonate particles using lauric acid as a modifying agent. The resulting material exhibits significant hydrophobicity, making it a promising candidate for various applications, including as a carrier for hydrophobic drugs, with potential for pH-responsive release.

Introduction

Calcium carbonate (CaCO₃) is a biocompatible and biodegradable material widely explored for biomedical applications, including drug delivery.[1] However, its inherent hydrophilicity can be a limitation for encapsulating and delivering hydrophobic therapeutic agents. Surface modification with fatty acids, such as lauric acid, can render the CaCO₃ surface hydrophobic, enhancing its utility as a drug carrier. The in-situ synthesis approach, where the surface modification occurs during the precipitation of CaCO₃, offers a streamlined, one-step process to produce these functionalized nanoparticles.[2][3][4][5]

This method typically involves the reaction of a calcium salt and a carbonate source in the presence of molten lauric acid. The lauric acid not only induces hydrophobicity but also influences the crystal phase and morphology of the resulting CaCO₃ particles, often favoring the formation of aragonite crystals with a rosette-shaped morphology.[2][3][4][5] The degree of hydrophobicity can be controlled by varying the concentration of lauric acid used during the synthesis.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the characterization of hydrophobic calcium carbonate synthesized with varying concentrations of lauric acid.

Table 1: Effect of Lauric Acid Concentration on Water Contact Angle

Ca²⁺:Lauric Acid (molar ratio)Water Contact Angle (°)Reference
1:0Hydrophilic[2][3]
1:0.001Not specified
1:0.0075Not specified
1:0.05Not specified
Increasing ConcentrationGradually increases to 140°[2][3][4][5]

Table 2: Thermogravimetric Analysis (TGA) Data

Ca²⁺:Lauric Acid (molar ratio)Weight Loss at 250-600 °C (%)Reference
1:0Nil[6]
1:0.058[6]
1:0.115[6]

Experimental Protocols

In-Situ Synthesis of Hydrophobic Calcium Carbonate

This protocol describes a one-step, solvent-free method for synthesizing hydrophobic calcium carbonate particles using molten lauric acid.

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Lauric acid

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Reaction vessel (e.g., beaker or flask)

  • Heating and stirring plate

  • Thermometer

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare aqueous solutions of calcium chloride and sodium carbonate at the desired concentrations (e.g., 1 M).

  • Reaction Setup:

    • In the reaction vessel, add the desired amount of lauric acid. The amount can be varied to achieve different levels of hydrophobicity (refer to Table 1 for guidance on molar ratios).

    • Heat the lauric acid on the heating plate until it melts (melting point of lauric acid is approximately 44 °C). Maintain the temperature just above the melting point.

  • Precipitation and In-Situ Modification:

    • While stirring the molten lauric acid, slowly and simultaneously add the calcium chloride and sodium carbonate solutions to the reaction vessel.

    • Continue stirring for a predetermined reaction time to allow for the formation and surface modification of the calcium carbonate precipitate.

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Isolate the hydrophobic calcium carbonate precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected particles thoroughly with deionized water to remove any unreacted salts.

    • Subsequently, wash the particles with ethanol to remove any excess, unreacted lauric acid.

  • Drying:

    • Dry the purified hydrophobic calcium carbonate particles in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol for Loading a Hydrophobic Drug (e.g., Curcumin)

This protocol outlines a method for loading a hydrophobic drug onto the pre-synthesized lauric acid-modified calcium carbonate nanoparticles via an adsorption method.

Materials:

  • Hydrophobic calcium carbonate nanoparticles (synthesized as per Protocol 3.1)

  • Curcumin (or other hydrophobic drug)

  • Ethanol (or other suitable organic solvent)

Equipment:

  • Beakers or flasks

  • Magnetic stirrer

  • Centrifuge

  • Spectrophotometer (for determining loading efficiency)

Procedure:

  • Preparation of Drug Solution:

    • Dissolve a known amount of the hydrophobic drug (e.g., curcumin) in a suitable organic solvent like ethanol to prepare a stock solution of known concentration.

  • Loading Process:

    • Disperse a known weight of the hydrophobic calcium carbonate nanoparticles in a specific volume of the drug solution.

    • Stir the suspension for an extended period (e.g., 24 hours) at room temperature in the dark to facilitate the adsorption of the drug onto the nanoparticle surface.

  • Separation and Quantification:

    • After the incubation period, centrifuge the suspension to separate the drug-loaded nanoparticles from the supernatant.

    • Carefully collect the supernatant.

    • Measure the concentration of the free drug remaining in the supernatant using a spectrophotometer at the drug's maximum absorbance wavelength.

  • Calculation of Loading Efficiency and Capacity:

    • Calculate the amount of drug loaded onto the nanoparticles by subtracting the amount of free drug in the supernatant from the initial amount of drug used.

    • Drug Loading Efficiency (%) = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100

    • Drug Loading Capacity (mg/g) = (Initial Drug Amount - Drug Amount in Supernatant) / Weight of Nanoparticles

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Hydrophobic CaCO3 cluster_drug_loading Hydrophobic Drug Loading reactants Reactants: - Calcium Chloride Solution - Sodium Carbonate Solution - Lauric Acid melting Melt Lauric Acid (> 44°C) reactants->melting precipitation In-Situ Precipitation and Surface Modification (Stirring) melting->precipitation isolation Isolation and Purification: - Filtration - Washing (Water & Ethanol) precipitation->isolation drying Drying (60-80°C) isolation->drying product Hydrophobic CaCO3 Nanoparticles drying->product incubation Incubate Hydrophobic CaCO3 with Drug Solution (Stirring, 24h) product->incubation drug_solution Prepare Hydrophobic Drug Solution drug_solution->incubation separation Centrifugation incubation->separation analysis Analyze Supernatant (Spectrophotometry) separation->analysis loaded_product Drug-Loaded Hydrophobic CaCO3 separation->loaded_product

Caption: Experimental workflow for the synthesis and drug loading of hydrophobic calcium carbonate.

Mechanism of Surface Modification

G CaCO3 CaCO3 Particle (Hydrophilic Surface) CalciumLaurate Calcium Laurate Formation on Surface CaCO3->CalciumLaurate LauricAcid Lauric Acid (CH3(CH2)10COOH) LauricAcid->CalciumLaurate HydrophobicCaCO3 Hydrophobic CaCO3 Particle CalciumLaurate->HydrophobicCaCO3

Caption: Mechanism of lauric acid modification on the calcium carbonate surface.

pH-Responsive Drug Release Concept

G cluster_physiological Physiological pH (≈7.4) cluster_acidic Acidic Environment (e.g., Tumor) Stable Drug-Loaded Hydrophobic CaCO3 (Stable, Minimal Release) Degradation CaCO3 Dissolution Stable->Degradation Low pH Release Drug Release Degradation->Release

Caption: Concept of pH-responsive drug release from calcium carbonate carriers.

References

Application Notes and Protocols for the Preparation of Calcium Laurate Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium laurate, the calcium salt of lauric acid, is a material of significant interest in various scientific and industrial fields, including pharmaceuticals, food science, and materials science. In material science, thin films of this compound are explored for their potential applications as lubricants, coatings, and in the formation of organized molecular assemblies. The controlled deposition of these films allows for the precise tailoring of surface properties, making them suitable for a range of advanced applications.

This document provides detailed application notes and protocols for the preparation of this compound thin films using two primary methods: the Langmuir-Blodgett technique and Spin Coating. Additionally, a brief overview of the thermal evaporation method is included as an alternative approach. These protocols are intended to serve as a comprehensive guide for researchers and professionals in the field.

Methods for Thin Film Deposition

Several techniques can be employed for the deposition of thin films, each with its own advantages and suitability for specific applications.[1] Solution-based methods like spin coating, dip coating, and spray coating are attractive due to their potential for scalability.[1] For creating highly ordered monolayers, the Langmuir-Blodgett technique is a powerful tool.[2] Physical vapor deposition techniques, such as thermal evaporation, offer another route for thin film formation.

Langmuir-Blodgett (LB) Technique

The Langmuir-Blodgett (LB) technique enables the fabrication of highly ordered mono- and multilayer films with precise control over thickness and molecular organization.[2] The process involves forming a monolayer of an amphiphilic molecule, such as lauric acid, at the air-water interface and subsequently transferring it onto a solid substrate.[3]

Experimental Protocol:

  • Subphase Preparation:

    • Fill a Langmuir-Blodgett trough with ultrapure water.

    • To form this compound in situ, dissolve a calcium salt (e.g., calcium chloride, CaCl₂) in the subphase to a concentration of approximately 10⁻³ M. The presence of divalent cations like Ca²⁺ is crucial for the stability of the fatty acid monolayer.

  • Monolayer Formation:

    • Prepare a spreading solution of lauric acid in a volatile, water-immiscible organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) at a concentration of about 1 mg/mL.

    • Using a microsyringe, carefully deposit small droplets of the lauric acid solution onto the surface of the aqueous subphase. The solvent will evaporate, leaving a disordered monolayer of lauric acid molecules.[3]

  • Monolayer Compression:

    • Movable barriers on the LB trough are slowly compressed to reduce the surface area available to the lauric acid molecules.[3]

    • This compression forces the molecules to organize into a condensed, quasi-solid monolayer. The surface pressure is continuously monitored with a Wilhelmy plate or similar sensor.

    • A typical surface pressure for the deposition of fatty acid salt monolayers is in the range of 20-30 mN/m.

  • Film Deposition:

    • A solid substrate (e.g., silicon wafer, glass slide, or calcium fluoride (B91410) plate for infrared studies) is vertically dipped into and withdrawn from the trough through the compressed monolayer.[4]

    • The hydrophilic carboxylic acid head groups of lauric acid will bind with the calcium ions in the subphase, forming a this compound monolayer that is transferred to the substrate during each pass.

    • The dipping speed is typically controlled in the range of 1-10 mm/min.

    • By repeating the dipping and withdrawal cycles, multilayer films can be fabricated.[2]

Quantitative Data Summary (Langmuir-Blodgett Technique):

ParameterTypical Value/Range
Spreading Solution Concentration1 mg/mL
Subphase Ca²⁺ Concentration10⁻³ M
Deposition Surface Pressure20-30 mN/m
Dipping Speed1-10 mm/min

Experimental Workflow for Langmuir-Blodgett Deposition:

G subphase Subphase Preparation (Ultrapure Water + CaCl₂) spreading Spreading of Lauric Acid Solution on Subphase subphase->spreading compression Monolayer Compression (Control Surface Pressure) spreading->compression deposition Vertical Deposition onto Substrate compression->deposition drying Film Drying deposition->drying

Workflow for Langmuir-Blodgett film deposition.
Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates.[5] The process involves depositing a solution onto a spinning substrate, where centrifugal force spreads the liquid and the solvent evaporates, leaving a thin film.[6]

Experimental Protocol:

  • Precursor Solution Preparation:

    • A suitable precursor solution is required. This can be a solution of pre-synthesized this compound in an appropriate organic solvent. Finding a good solvent for this compound is key.

    • Alternatively, a sol-gel approach can be adapted. A solution containing a soluble calcium salt (e.g., calcium nitrate (B79036) or calcium acetate) and lauric acid in a suitable solvent system (e.g., an alcohol) can be prepared.[7] The stoichiometry should be controlled to favor the formation of this compound upon solvent evaporation and subsequent annealing.

  • Substrate Preparation:

    • Substrates (e.g., silicon wafers or glass slides) must be thoroughly cleaned to ensure good film adhesion and uniformity. A typical cleaning procedure involves sequential ultrasonic baths in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

  • Deposition Process:

    • Place the cleaned substrate on the vacuum chuck of the spin coater.

    • Dispense a small amount of the precursor solution onto the center of the substrate.

    • The spin coating process typically involves a two-step rotation:

      • A low-speed spin (e.g., 500-1000 rpm) for a few seconds to spread the solution across the substrate.

      • A high-speed spin (e.g., 2000-5000 rpm) for 30-60 seconds to thin the film to the desired thickness.[8]

  • Post-Deposition Treatment:

    • After spinning, the film is typically baked on a hotplate or in an oven to remove residual solvent and potentially to induce crystallization or reaction between the precursors. The annealing temperature should be carefully chosen to be below the decomposition temperature of this compound.

Quantitative Data Summary (Spin Coating):

ParameterTypical Value/Range
Spin Speed (Spreading)500-1000 rpm
Spin Speed (Thinning)2000-5000 rpm
Spin Time30-60 s
Annealing TemperatureDependent on solvent and precursors

Experimental Workflow for Spin Coating:

G solution_prep Precursor Solution Preparation deposition Solution Deposition on Substrate solution_prep->deposition substrate_prep Substrate Cleaning substrate_prep->deposition spin Spin Coating (Spreading and Thinning) deposition->spin annealing Post-Deposition Annealing spin->annealing

Workflow for spin coating deposition.
Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material in a vacuum chamber until it evaporates or sublimes. The vapor then travels and condenses on a cooler substrate, forming a thin film.

Protocol Considerations:

  • Source Material: this compound powder could be used as the source material. However, its thermal stability and evaporation characteristics would need to be determined. Lauric acid has a relatively low melting and boiling point, while calcium has a higher evaporation temperature.[9][10] Co-evaporation of lauric acid and calcium from separate sources could be a possibility but would require careful control of the deposition rates to achieve the correct stoichiometry.

  • Vacuum: A high vacuum environment (typically <10⁻⁵ Torr) is necessary to ensure a long mean free path for the evaporated molecules and to minimize contamination.

  • Substrate Temperature: The temperature of the substrate can influence the morphology and crystallinity of the deposited film.

Due to the limited specific data on the thermal evaporation of this compound, this method would require significant process development.

Characterization of this compound Thin Films

Once the thin films are prepared, their structural, morphological, and chemical properties need to be characterized.

1. X-ray Diffraction (XRD): XRD is a powerful non-destructive technique used to determine the crystallinity, phase, and preferred orientation of the thin film.[11][12] For thin films, Grazing Incidence XRD (GIXRD) is often employed to increase the signal from the film and reduce the contribution from the substrate.[12] The resulting diffraction pattern can be compared to known patterns for this compound and its precursors to confirm the composition and structure of the film.[13][14]

2. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the chemical bonds present in the film. By analyzing the absorption bands, one can confirm the formation of this compound by observing the characteristic carboxylate stretches and the disappearance of the carboxylic acid C=O stretch of lauric acid.

3. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): AFM and SEM are used to visualize the surface topography and morphology of the thin films. These techniques provide information about surface roughness, grain size, and the presence of any defects.[1][15]

Quantitative Data from Characterization:

Characterization TechniqueInformation ObtainedTypical Expected Results for this compound Films
XRDCrystalline structure, phase, orientationCrystalline peaks corresponding to this compound
FTIRChemical bondingCarboxylate (COO⁻) peaks, absence of carboxylic acid (COOH) peak
AFM/SEMSurface morphology, roughness, thicknessUniform surface with quantifiable roughness and thickness

Logical Relationship of Characterization Techniques:

G film Prepared Calcium Laurate Thin Film xrd XRD Analysis film->xrd ftir FTIR Analysis film->ftir afm_sem AFM/SEM Analysis film->afm_sem structure Crystalline Structure & Phase xrd->structure composition Chemical Composition ftir->composition morphology Surface Morphology & Roughness afm_sem->morphology

Characterization workflow for thin films.

Conclusion

The preparation of high-quality this compound thin films is achievable through techniques such as the Langmuir-Blodgett method and spin coating. The choice of method will depend on the desired film properties, such as molecular ordering and thickness control, as well as scalability requirements. Careful control of experimental parameters and thorough characterization are essential for obtaining films with reproducible and well-defined properties for their intended applications in material science and other fields.

References

Application Notes and Protocols: Calcium Laurate as a Surfactant in Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium laurate, the calcium salt of lauric acid, is a metallic soap with applications across various industries, including cosmetics, pharmaceuticals, and industrial manufacturing.[1] In the realm of cleaning formulations, it functions as a surfactant, emulsifier, stabilizer, and viscosity-controlling agent. Its limited solubility in water presents both challenges and opportunities for formulation scientists. These application notes provide an overview of the properties of this compound and protocols for evaluating its performance as a surfactant in cleaning formulations.

This compound is a white, powdery solid synthesized from lauric acid, a fatty acid naturally found in sources like coconut and palm kernel oil, and a calcium source such as calcium hydroxide (B78521) or calcium oxide.[1][2] While its low aqueous solubility limits its use in traditional water-based cleaners, it can be effectively employed in specialized formulations, such as those involving mixed solvent systems, non-aqueous liquids, or in combination with other surfactants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that due to its low solubility, some standard surfactant parameters like the Critical Micelle Concentration (CMC) in pure water are not well-characterized.

PropertyValue/DescriptionReferences
Chemical Formula C24H46CaO4[2]
Molecular Weight 438.7 g/mol [2]
Appearance White, powdery solid[2]
Solubility in Water Very low, approximately 4.2×10⁻⁵ mol L⁻¹[3]
Critical Micelle Concentration (CMC) in Water Not well-defined due to low solubility. Micellization is significantly constrained. For comparison, the CMC of sodium laurate is 24.4 mM at 25°C.[1]
Surface Tension As a surfactant, it reduces the surface tension of liquids, though quantitative data in aqueous solutions is sparse.
Functions in Formulations Surfactant, Emulsifier, Stabilizer, Viscosity Controlling Agent, Anticaking Agent[4]

Experimental Protocols

The following protocols are provided as a starting point for evaluating the performance of this compound in cleaning formulations. Given its low solubility, modifications to standard methods may be necessary, such as the use of co-solvents or co-surfactants.

Determination of Surface Tension Reduction

This protocol outlines the measurement of surface tension to assess the surface activity of this compound. The Wilhelmy plate method is a common technique for this purpose.

Objective: To determine the effect of this compound concentration on the surface tension of a liquid.

Materials:

  • This compound

  • Appropriate solvent or solvent system (e.g., ethanol-water mixture)

  • Tensiometer (with Wilhelmy plate)

  • Beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent system.

  • Create a series of dilutions of the stock solution to obtain a range of concentrations.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Pour a sample of the lowest concentration solution into a clean beaker.

  • Immerse the Wilhelmy plate into the solution.

  • Measure the force exerted on the plate, from which the surface tension is calculated.

  • Clean and dry the plate thoroughly between measurements.

  • Repeat the measurement for each concentration, moving from lowest to highest.

  • Plot surface tension as a function of this compound concentration.

Evaluation of Foaming Properties

This protocol adapts the Ross-Miles method to assess the foaming tendency and stability of formulations containing this compound.

Objective: To evaluate the foam generation and stability of a cleaning formulation containing this compound.

Materials:

  • Cleaning formulation containing this compound

  • Graduated cylinder (1000 mL) with a stopper

  • Pipette

  • Stopwatch

Procedure:

  • Pour a defined volume (e.g., 200 mL) of the cleaning formulation into the graduated cylinder.

  • Secure the stopper and invert the cylinder a specified number of times (e.g., 10 times) in a controlled manner to generate foam.

  • Immediately after shaking, record the initial foam volume.

  • Start the stopwatch and record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

  • Calculate the foam stability as a percentage of the initial foam volume remaining at each time point.

Soil Removal (Detergency) Test

This protocol provides a general method for assessing the cleaning efficacy of a formulation containing this compound on a standardized soiled surface.

Objective: To quantify the ability of a cleaning formulation to remove a specific soil from a substrate.

Materials:

  • Standardized soiled substrates (e.g., fabric swatches with oil, clay, or other stains)

  • Cleaning formulation containing this compound

  • Laundering apparatus (e.g., Launder-Ometer) or a beaker with a magnetic stirrer

  • Colorimeter or spectrophotometer

  • Clean, unsoiled substrates for reference

Procedure:

  • Measure the initial reflectance (color) of the soiled substrates using a colorimeter.

  • Prepare a wash solution of the cleaning formulation at a specified concentration and temperature.

  • Place the soiled substrates in the laundering apparatus with the wash solution.

  • Agitate for a defined period (e.g., 20 minutes) at a constant temperature.

  • Rinse the substrates thoroughly with clean water.

  • Allow the substrates to air dry completely.

  • Measure the final reflectance of the washed substrates.

  • Calculate the soil removal percentage using the following formula: % Soil Removal = [(Reflectance_washed - Reflectance_soiled) / (Reflectance_unsoiled - Reflectance_soiled)] * 100

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Surface_Tension_Workflow A Prepare Stock Solution of this compound B Create Serial Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. Concentration D->E

Workflow for Surface Tension Measurement

Foaming_Properties_Workflow A Add Formulation to Graduated Cylinder B Generate Foam by Inversion A->B C Record Initial Foam Volume B->C D Record Foam Volume at Time Intervals C->D E Calculate Foam Stability D->E

Workflow for Foaming Properties Evaluation

Soil_Removal_Workflow A Measure Initial Reflectance of Soiled Substrate C Wash Substrate in Formulation A->C B Prepare Wash Solution B->C D Rinse and Dry Substrate C->D E Measure Final Reflectance D->E F Calculate % Soil Removal E->F

Workflow for Soil Removal (Detergency) Test

Application Considerations

  • Hard Water Performance: this compound is a component of soap scum formed in hard water when using sodium laurate-based soaps.[5][6] Therefore, its direct use as a primary surfactant in aqueous formulations for hard water conditions is challenging due to its precipitation.[5] However, in non-aqueous or specialized systems, this property might be leveraged.

  • Co-surfactants and Solubilizers: To overcome solubility issues and enhance performance, this compound can be formulated with co-surfactants (e.g., non-ionic surfactants) or in mixed solvent systems (e.g., ethanol-water).[7][8]

  • pH Sensitivity: The bactericidal activity of this compound has been shown to be influenced by pH, with higher activity in acidic conditions.[9] This pH-dependent behavior should be considered when formulating cleaning products for specific applications.

Conclusion

This compound presents unique characteristics as a surfactant for cleaning formulations. Its low aqueous solubility requires innovative formulation strategies, but its emulsifying, stabilizing, and viscosity-controlling properties make it a valuable ingredient in specialized cleaning products. The protocols and considerations outlined in these application notes provide a framework for researchers and formulators to explore the potential of this compound in their product development endeavors. Further research into its performance in various solvent systems and in combination with other surfactants will be beneficial for expanding its application in the cleaning industry.

References

Application Notes and Protocols: Use of Calcium Laurate in Animal Feed to Improve Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium laurate, the calcium salt of the medium-chain fatty acid lauric acid, is emerging as a promising feed additive to enhance gut health in livestock, particularly in swine. As the industry moves towards reducing the use of antibiotic growth promoters, alternatives that can improve intestinal function, modulate the gut microbiota, and support the animal's natural defense mechanisms are of critical importance. Lauric acid itself is known for its antimicrobial properties, and its saponification with calcium may offer benefits in terms of handling, stability, and targeted delivery within the gastrointestinal tract.[1][2]

These application notes provide a comprehensive overview of the use of this compound in animal feed, with a focus on its effects on gut health. This document summarizes key quantitative data from a pivotal study in weaned piglets, details experimental protocols for in vivo evaluation, and visualizes the proposed mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key findings from a study by Rebucci et al. (2021), which investigated the effects of dietary this compound (C12-Ca) supplementation (1 g/kg) in weaned piglets compared to a basal diet (CTR) and a diet with amoxicillin (B794) (ANT)[3].

Table 1: Effects of this compound on Growth Performance in Weaned Piglets [3]

ParameterCTR (Basal Diet)ANT (Amoxicillin)C12-Ca (this compound)SEMp-value
Feed Efficiency (Days 15-28) 0.570a0.620b0.620b-<0.05
Feed Efficiency (Days 0-28) 0.600c0.660a0.630b0.010<0.001

Different superscript letters (a, b, c) within a row indicate a significant difference.

Table 2: Effects of this compound on Intestinal Morphology in Weaned Piglets (Ileum) [3]

ParameterCTR (Basal Diet)ANT (Amoxicillin)C12-Ca (this compound)SEMp-value
Villus Height (µm) 480.0485.0560.012.5<0.001
Villus Width (µm) 110.0112.0125.03.5<0.001

Table 3: Effects of this compound on Gut Health Parameters in Weaned Piglets [3]

ParameterLocationCTR (Basal Diet)ANT (Amoxicillin)C12-Ca (this compound)SEMp-value
Total Antioxidant Capacity (mmol/mg protein) Duodenum0.180.190.250.01<0.001
Ileum0.150.160.220.01<0.001
Malondialdehyde (nmol/mg protein) Duodenum0.350.330.250.02<0.001
Ileum0.300.280.200.01<0.001
Lactic Acid (mmol/kg) Duodenum15.018.025.01.5<0.001
Ileum12.015.022.01.2<0.001
Acetic Acid (mmol/kg) Caecum45.035.030.02.0<0.001

Experimental Protocols

This section details the methodology for an in vivo feeding trial to evaluate the effects of this compound on gut health in weaned piglets, based on the study by Rebucci et al. (2021)[3].

Animal Model and Housing
  • Species: Weaned piglets (e.g., 24 days old).

  • Housing: Group-housed in pens with controlled environmental conditions (temperature, humidity).

  • Acclimation: Allow for an acclimation period (e.g., 7 days) to the new environment and a basal diet before the start of the experiment.

Experimental Design and Diets
  • Design: A completely randomized design with a sufficient number of animals per treatment group to ensure statistical power.

  • Treatment Groups:

    • Control (CTR): Basal diet without any additives.

    • Positive Control (ANT): Basal diet supplemented with a relevant antibiotic (e.g., amoxicillin at 400 mg/kg).

    • Test Group (C12-Ca): Basal diet supplemented with this compound (e.g., 1 g/kg).

  • Diet Formulation: The basal diet should be formulated to meet the nutritional requirements of the animals for their specific growth phase. The this compound product used in the cited study was composed of 75% lauric acid and 10% calcium.[4]

  • Feeding: Provide feed and water ad libitum for the duration of the trial (e.g., 28 days).

Data Collection and Sample Processing
  • Growth Performance: Monitor and record body weight and feed intake at regular intervals (e.g., weekly) to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency (FE).

  • Health Status: Daily observation of animals for clinical signs of disease, with particular attention to the incidence and severity of diarrhea.

  • Sample Collection (at the end of the trial):

    • Anesthetize and euthanize a subset of animals from each treatment group.

    • Collect intestinal tissue samples (duodenum, jejunum, ileum, caecum) for morphological and biochemical analyses.

    • Collect intestinal digesta from different segments for microbial and metabolite analysis.

    • Collect fecal samples for analysis of inflammatory markers.

Laboratory Analyses
  • Intestinal Morphology:

    • Fix intestinal tissue samples in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin.

    • Measure villus height and crypt depth using light microscopy and image analysis software.

  • Oxidative Stress Markers:

    • Homogenize intestinal tissue samples.

    • Measure Total Antioxidant Capacity (TAOC) using a commercially available assay kit.

    • Measure Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, using a TBARS (thiobarbituric acid reactive substances) assay.

  • Volatile Fatty Acid (VFA) Analysis:

    • Analyze intestinal digesta for VFA concentrations (e.g., acetic, propionic, butyric, lactic acid) using gas chromatography (GC).

  • Microbiota Analysis (Optional but Recommended):

    • Extract DNA from intestinal digesta or fecal samples.

    • Perform 16S rRNA gene sequencing to characterize the microbial community composition.

  • Immunological Parameters (Optional):

    • Analyze fecal or serum samples for immunoglobulins (e.g., IgA, IgG) and cytokines (e.g., IL-6, IL-10) using ELISA kits.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatments Dietary Treatments (28 days) cluster_data Data Collection & Analysis start Weaned Piglets acclimation Acclimation Period start->acclimation randomization Randomization acclimation->randomization ctr Control (Basal Diet) randomization->ctr ant Positive Control (Antibiotic) c12ca Test Group (this compound) performance Growth Performance ctr->performance health Health Monitoring ctr->health sampling Sample Collection ctr->sampling ant->performance ant->health ant->sampling c12ca->performance c12ca->health c12ca->sampling analysis Laboratory Analysis sampling->analysis mechanism_of_action cluster_input Dietary Supplementation cluster_effects Intestinal Effects cluster_outcomes Overall Gut Health Outcomes ca_laurate This compound antimicrobial Antimicrobial Action of Lauric Acid ca_laurate->antimicrobial vfa Modulation of Volatile Fatty Acids ca_laurate->vfa morphology Improved Intestinal Morphology ca_laurate->morphology antioxidant Enhanced Antioxidant Capacity ca_laurate->antioxidant reduced_inflammation Reduced Oxidative Stress & Inflammation antimicrobial->reduced_inflammation gut_barrier Improved Gut Barrier Function vfa->gut_barrier nutrient_absorption Increased Nutrient Absorption morphology->nutrient_absorption antioxidant->reduced_inflammation improved_performance Improved Animal Performance gut_barrier->improved_performance nutrient_absorption->improved_performance reduced_inflammation->improved_performance signaling_pathways cluster_stimulus Stimulus cluster_receptors Cellular Receptors cluster_pathways Downstream Signaling cluster_cellular_response Cellular Response lauric_acid Lauric Acid ppar PPARs (e.g., PPAR-γ) lauric_acid->ppar calcium Calcium casr Calcium-Sensing Receptor (CaSR) calcium->casr nf_kb Inhibition of NF-κB Pathway ppar->nf_kb antioxidant_response Activation of Antioxidant Response Elements ppar->antioxidant_response tight_junctions Upregulation of Tight Junction Proteins casr->tight_junctions inflammation Reduced Pro-inflammatory Cytokine Production nf_kb->inflammation oxidative_stress Decreased Oxidative Stress antioxidant_response->oxidative_stress barrier_integrity Enhanced Barrier Integrity tight_junctions->barrier_integrity

References

Characterization of Calcium Laurate: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of calcium laurate, a metallic soap with wide-ranging applications in the pharmaceutical, cosmetic, and polymer industries. Understanding its physicochemical properties is crucial for quality control, formulation development, and ensuring its performance as a lubricant, stabilizer, or release agent. The following sections detail the principles and experimental procedures for key analytical techniques used to characterize this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule, making it ideal for confirming the formation of this compound from lauric acid and a calcium salt. The key spectral event is the disappearance of the carboxylic acid's C=O stretching vibration and the appearance of characteristic carboxylate anion (-COO⁻) stretches.

Application Note:

FTIR analysis of this compound focuses on the spectral region between 1400 cm⁻¹ and 1800 cm⁻¹. The absence of a broad absorption band around 1700 cm⁻¹, characteristic of the C=O group in dimeric carboxylic acids, and the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group, confirm the successful synthesis of the metal soap.[1] These distinct peaks arise from the coordination of the carboxylate group to the calcium ion.

Quantitative Data Summary:

Vibrational ModeWavenumber (cm⁻¹)Description
Asymmetric COO⁻ Stretch~1540 - 1580Strong absorption, indicative of the carboxylate group bound to the metal ion.
Symmetric COO⁻ Stretch~1400 - 1440Strong absorption, also characteristic of the carboxylate salt.
C=O Stretch (Lauric Acid)~1700Absent in pure this compound, its presence indicates unreacted starting material.[1]

Experimental Protocol:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix a small amount of finely ground this compound powder (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Grind the mixture to a fine, homogeneous powder.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation. Place a small amount of the powder directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify the characteristic absorption bands of the carboxylate group and check for the absence of the carboxylic acid C=O band.

Workflow for FTIR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation prep_start Start grind Grind this compound prep_start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press prep_end Sample Pellet press->prep_end analysis_start Place Pellet in FTIR prep_end->analysis_start bg_scan Acquire Background Spectrum analysis_start->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Process Data sample_scan->process analysis_end FTIR Spectrum process->analysis_end interp_start Analyze Spectrum analysis_end->interp_start id_peaks Identify Characteristic Peaks (~1540-1580 & ~1400-1440 cm⁻¹) interp_start->id_peaks check_reactant Check for Absence of Lauric Acid Peak (~1700 cm⁻¹) id_peaks->check_reactant conclusion Confirm Formation of this compound check_reactant->conclusion

Caption: Workflow for FTIR analysis of this compound.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event.

Application Note:

The thermal decomposition of this compound typically occurs in multiple steps. The initial weight loss may be attributed to the loss of adsorbed or coordinated water. Subsequent decomposition at higher temperatures involves the breakdown of the organic laurate chain, often leading to the formation of calcium carbonate, which then decomposes to calcium oxide at even higher temperatures.[2] DSC can be used to identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition processes.

Quantitative Data Summary (Representative Values):

Thermal EventTemperature Range (°C)TechniqueObservation
Dehydration50 - 150TGAMinor weight loss corresponding to water removal.
Decomposition300 - 500TGA/DSCMajor weight loss, often multi-step, corresponding to the decomposition of the laurate moiety.[3] Exothermic peaks in DSC.
Carbonate Decomposition> 600TGAWeight loss corresponding to the conversion of calcium carbonate to calcium oxide.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the finely ground this compound powder into a ceramic or aluminum TGA/DSC pan.

  • Instrument Parameters:

    • Instrument: A simultaneous TGA/DSC instrument is ideal.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 800-1000 °C.

    • Heating Rate: A linear heating rate of 10 °C/min is a common starting point.

    • Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidative side reactions. A flow rate of 20-50 mL/min is recommended.

  • Data Acquisition and Analysis:

    • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

    • Determine the onset and peak temperatures for each thermal event from the TGA and DSC curves.

    • Calculate the percentage weight loss for each decomposition step from the TGA data.

    • The derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of maximum weight loss rate.

Logical Relationship in Thermal Decomposition:

TGA_Decomposition CalciumLaurate This compound (C₂₄H₄₆CaO₄) Dehydration Dehydration CalciumLaurate->Dehydration Anhydrous Anhydrous this compound Dehydration->Anhydrous Decomposition1 Initial Decomposition Anhydrous->Decomposition1 Intermediate Intermediate Species (e.g., Calcium Carbonate) Decomposition1->Intermediate Decomposition2 Final Decomposition Intermediate->Decomposition2 Residue Calcium Oxide (CaO) Decomposition2->Residue

Caption: Thermal decomposition pathway of this compound.

X-Ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystalline structure of a material. For this compound, XRD can be used to confirm its crystalline nature, identify its crystal phase, and determine crystallite size.

Application Note:

The XRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ).[1] For this compound, which has a layered structure, the XRD pattern will typically show a series of sharp, intense peaks at low 2θ angles, corresponding to the long d-spacing of the layered structure, and other peaks at higher angles related to the packing of the laurate chains.

Quantitative Data Summary (Hypothetical Data for Illustration):

2θ (degrees)d-spacing (Å)Relative Intensity (%)
3.128.5100
6.214.250
9.39.530
21.54.180

Experimental Protocol:

  • Sample Preparation:

    • Finely grind the this compound powder using a mortar and pestle to ensure a random orientation of the crystallites.

    • Pack the powder into a sample holder, ensuring a flat, smooth surface.

  • Instrument Parameters:

    • Diffractometer: A powder X-ray diffractometer.

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA are common settings.

    • Scan Range (2θ): A range of 2° to 60° is usually sufficient to capture the most important diffraction peaks.

    • Scan Speed: A step size of 0.02° with a counting time of 1-2 seconds per step is a good starting point.

  • Data Acquisition and Analysis:

    • Record the diffraction pattern (intensity vs. 2θ).

    • Identify the peak positions (2θ values).

    • Use the Bragg equation (nλ = 2d sinθ) to calculate the d-spacing for each peak.

    • Compare the obtained pattern with reference patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phase.[4][5]

Experimental Workflow for XRD Analysis:

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_interpretation Data Interpretation prep_start Start grind Grind this compound prep_start->grind mount Mount on Sample Holder grind->mount prep_end Prepared Sample mount->prep_end analysis_start Place in Diffractometer prep_end->analysis_start set_params Set Instrument Parameters analysis_start->set_params scan Perform 2θ Scan set_params->scan analysis_end XRD Pattern scan->analysis_end interp_start Analyze Pattern analysis_end->interp_start id_peaks Identify Peak Positions (2θ) interp_start->id_peaks calc_d Calculate d-spacing id_peaks->calc_d compare_db Compare with Database calc_d->compare_db conclusion Determine Crystal Structure compare_db->conclusion Techniques_Relationship CalciumLaurate This compound FTIR FTIR Spectroscopy CalciumLaurate->FTIR Functional Groups TGA_DSC Thermal Analysis (TGA/DSC) CalciumLaurate->TGA_DSC Thermal Stability XRD X-Ray Diffraction CalciumLaurate->XRD Crystalline Structure SEM Scanning Electron Microscopy CalciumLaurate->SEM Morphology & Particle Size Raman Raman Spectroscopy CalciumLaurate->Raman Vibrational Modes FTIR->Raman Complementary Vibrational Info XRD->SEM Structure-Morphology Correlation

References

High-Performance Liquid Chromatography (HPLC) Analysis of Calcium Laurate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium laurate, the calcium salt of lauric acid, is a compound with applications in various industries, including pharmaceuticals, cosmetics, and food production. In pharmaceutical formulations, it can be used as a lubricant, stabilizer, or release agent. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the determination of this compound, typically by analyzing its lauric acid component after a straightforward sample preparation procedure.

This document provides detailed application notes and experimental protocols for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC). As this compound itself is a salt and lauric acid lacks a strong UV chromophore, the common analytical strategy involves the conversion of this compound to lauric acid, which is then analyzed. This can be achieved with or without derivatization, depending on the desired sensitivity and the detector available.

Principle of Analysis

The analysis of this compound via HPLC is predicated on the quantification of its constituent fatty acid, lauric acid. The initial step involves the saponification of the this compound sample to liberate the free lauric acid. This is typically achieved by acidification. The resulting lauric acid is then separated from other components in the sample matrix by RP-HPLC.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Lauric acid, being a hydrophobic molecule, is retained on the nonpolar stationary phase. The elution of lauric acid is controlled by the composition of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection of the eluted lauric acid can be accomplished directly using detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), or after post-column derivatization to introduce a chromophore for UV-Vis detection.

Experimental Protocols

Protocol 1: RP-HPLC with UV Detection after Derivatization

This protocol is suitable for quantifying low concentrations of lauric acid, where high sensitivity is required. The derivatization step enhances the detectability of lauric acid, which otherwise has poor UV absorbance.

1. Sample Preparation (Saponification)

  • Accurately weigh approximately 10 mg of the this compound sample into a screw-capped test tube.

  • Add 2 mL of 1 M Hydrochloric acid (HCl) to the tube to acidify the sample and liberate the free lauric acid.

  • Vortex the mixture vigorously for 1 minute to ensure complete conversion.

  • Add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) to extract the lauric acid.

  • Vortex for another minute and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer containing the lauric acid to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization

  • To the dried lauric acid residue, add 100 µL of a 10 mg/mL solution of a derivatizing agent such as p-bromophenacyl bromide in acetonitrile.

  • Add 50 µL of a 5 mg/mL solution of a catalyst, for example, a crown ether (e.g., 18-Crown-6) in acetonitrile.

  • Seal the tube and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for HPLC analysis.

3. HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 70% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis at 254 nm
Injection Volume 20 µL
Protocol 2: RP-HPLC with Evaporative Light Scattering Detection (ELSD)

This protocol is advantageous as it does not require derivatization, making the sample preparation simpler and faster. ELSD is a universal detector suitable for non-volatile analytes like lauric acid.

1. Sample Preparation (Saponification)

  • Follow the same saponification procedure as described in Protocol 1 (steps 1-7) to obtain the dried lauric acid residue.

  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80% acetonitrile in water).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 80% B, hold for 5 min, then to 100% B in 10 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min)
Injection Volume 20 µL

Data Presentation

The following table summarizes typical quantitative data for the HPLC analysis of lauric acid. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterUV Detection (after derivatization)ELSD
Retention Time ~12.5 min~8.2 min
Linearity Range 1 - 100 µg/mL10 - 500 µg/mL
Correlation Coefficient (r²) > 0.998> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh this compound Sample saponify Saponification (Acidification) weigh->saponify Add Acid extract Liquid-Liquid Extraction of Lauric Acid saponify->extract Add Organic Solvent dry Evaporation of Solvent extract->dry Under Nitrogen reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter Sample (0.45 µm) reconstitute->filter inject Inject into HPLC System filter->inject separate RP-HPLC Separation (C18 Column) inject->separate detect Detection (UV/ELSD) separate->detect quantify Quantification detect->quantify

Figure 1. Experimental workflow for the HPLC analysis of this compound.

hplc_principle cluster_column Reversed-Phase HPLC Column cluster_mobile_phase Mobile Phase Flow stationary_phase Nonpolar Stationary Phase (C18) elution Elution and Detection stationary_phase->elution Elutes Later lauric_acid Lauric Acid (Hydrophobic) lauric_acid->stationary_phase Interacts Strongly polar_molecules Polar Molecules (Less Retained) polar_molecules->stationary_phase Interacts Weakly polar_molecules->elution Elutes Earlier injection Sample Injection injection->lauric_acid Enters Column injection->polar_molecules Enters Column

Figure 2. Principle of reversed-phase HPLC for lauric acid separation.

Conclusion

The described RP-HPLC methods provide reliable and accurate means for the quantification of this compound through the analysis of its lauric acid component. The choice between a derivatization method with UV detection and a direct method with ELSD will depend on the required sensitivity, available instrumentation, and the complexity of the sample matrix. Proper sample preparation, including efficient saponification and extraction, is critical for obtaining accurate results. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound and other fatty acid salts.

Application Note: Thermal Stability of Calcium Laurate via Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium laurate (C₂₄H₄₆CaO₄) is the calcium salt of lauric acid, a saturated fatty acid. It finds applications in various industries, including pharmaceuticals as a tablet and capsule lubricant, in cosmetics as an emulsifying and anti-caking agent, and as a stabilizer in plastics.[1][2][] The thermal stability of this compound is a critical parameter that influences its processing, storage, and performance in these applications. Thermogravimetric analysis (TGA) is a powerful analytical technique used to evaluate the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5][6][7] This application note details the thermal decomposition profile of this compound and provides a standardized protocol for its analysis using TGA.

Thermal Decomposition of this compound

This compound exhibits moderate thermal stability. Its decomposition process is characterized by a primary weight loss event that occurs at elevated temperatures. The decomposition proceeds via decarboxylation, leading to the formation of ketones and a final residue of calcium carbonate (CaCO₃).[8]

The thermal decomposition can be summarized as follows:

(C₁₁H₂₃COO)₂Ca (s) → (C₁₁H₂₃)₂CO (g) + CaCO₃ (s)

Further decomposition of calcium carbonate to calcium oxide (CaO) and carbon dioxide (CO₂) typically occurs at much higher temperatures, generally above 600°C.[1][9]

Quantitative Data Summary

The following table summarizes the key thermal events for this compound as determined by thermogravimetric analysis.

Thermal EventOnset Temperature (°C)Peak Decomposition Temperature (°C)Weight Loss (%)Residue
Initial Decomposition~200Not specifiedNot specifiedCalcium Carbonate (CaCO₃)

Note: The data presented is a synthesis of available literature.[8] Specific values may vary depending on the experimental conditions such as heating rate, sample purity, and atmosphere.

Experimental Protocol: TGA of this compound

This protocol outlines the steps for determining the thermal stability of this compound using a thermogravimetric analyzer.

1. Instrument and Materials:

  • Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C.

  • TGA sample pans (e.g., alumina (B75360) or platinum).

  • This compound powder, high purity.

  • Inert purge gas (e.g., nitrogen or argon), high purity.

  • Analytical balance for sample weighing.

2. Instrument Preparation:

  • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines. A standard reference material like calcium oxalate (B1200264) monohydrate can be used for verification.[5][7]

  • Start the inert purge gas flow through the balance and furnace chambers to provide a stable, oxygen-free environment. A typical flow rate is 20-50 mL/min.

3. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound powder into a clean, tared TGA sample pan.

  • Record the exact sample mass.

  • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

4. TGA Measurement:

  • Place the sample pan securely onto the TGA balance mechanism.

  • Seal the furnace and allow the system to purge with the inert gas for at least 15-30 minutes to remove any residual air.

  • Program the TGA instrument with the following temperature profile:

    • Isothermal hold: at 30°C for 10 minutes to allow for temperature and atmosphere equilibration.

    • Heating ramp: from 30°C to 800°C at a constant heating rate of 10°C/min.

    • Purge gas: Nitrogen at a flow rate of 50 mL/min.

  • Initiate the TGA run and record the sample mass as a function of temperature.

5. Data Analysis:

  • Plot the TGA curve of percent weight loss versus temperature.

  • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

  • Generate the derivative thermogravimetric (DTG) curve, which plots the rate of mass change against temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

  • Calculate the percentage of weight loss for each decomposition step.

  • Determine the final residual mass percentage at the end of the experiment.

Experimental Workflow

TGA_Workflow Thermogravimetric Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing instrument_prep Instrument Calibration & Purging sample_prep Weigh 5-10 mg of this compound instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample run_tga Heat from 30°C to 800°C at 10°C/min in N2 load_sample->run_tga plot_curves Plot TGA & DTG Curves run_tga->plot_curves analyze_data Determine Onset Temp, Peak Temp, & Weight Loss plot_curves->analyze_data

Caption: Experimental workflow for the TGA of this compound.

Conclusion

Thermogravimetric analysis is an essential technique for characterizing the thermal stability of this compound. This application note provides a comprehensive overview of its thermal decomposition behavior and a detailed protocol for its analysis. The data obtained from TGA is crucial for determining the safe processing and application temperatures for this compound in various industries, ensuring product quality and stability.

References

Application of Calcium Laurate in Oil Spill Absorption Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oil spills pose a significant environmental threat, causing extensive damage to marine ecosystems and coastal areas. Effective and environmentally friendly methods for oil spill cleanup are of paramount importance. One promising area of research involves the use of oleophilic (oil-attracting) and hydrophobic (water-repelling) materials to selectively absorb oil from water. Calcium laurate, a calcium salt of lauric acid, exhibits these properties, making it a candidate for oil spill remediation.

Recent research has focused on the in situ formation of this compound on the surface of carrier materials, such as calcium carbonate (CaCO₃), to create highly effective and low-cost oil sorbents.[1][2] This approach modifies the typically hydrophilic surface of CaCO₃, rendering it hydrophobic and oleophilic, thus enabling selective absorption of oil from an oil-water mixture.[1] The resulting material is easy to isolate and offers a potentially cost-efficient and environmentally friendly technology for addressing catastrophic oil spills.[1][2]

Principle of Application

The application of this compound in oil spill absorption hinges on its molecular structure. The laurate component, a 12-carbon fatty acid chain, is nonpolar and thus hydrophobic and oleophilic. The calcium ion provides a means to anchor the laurate to a substrate. When calcium carbonate is treated with lauric acid, a reaction can occur on the surface, forming a layer of this compound. This surface modification dramatically increases the water contact angle, indicating a shift from a hydrophilic to a highly hydrophobic surface.[1][2] This hydrophobicity prevents the absorption of water and promotes the selective absorption of oil and other organic pollutants.

Quantitative Data

The following table summarizes the key quantitative data from research on lauric acid-modified calcium carbonate, where this compound is formed in situ.

ParameterValueMaterialSource
Water Contact AngleIncreases up to 140°Lauric acid-modified calcium carbonate[1][2]
Oil Adsorption Efficiency83.6% (for oleic acid-modified bio-based CaCO₃)Fatty acid-modified bio-based calcium carbonate[3]
Oil Removal Rate (Diesel and Bunker Fuel)99.9%Chitosan and calcium carbonate composite[4]

Experimental Protocols

The following protocols are based on methodologies for the preparation and evaluation of fatty acid-modified calcium carbonate as an oil sorbent.

In Situ Synthesis of Hydrophobic/Oleophilic Calcium Carbonate

This protocol describes a one-step, solvent-free method to synthesize hydrophobic calcium carbonate by inducing the formation of this compound on its surface.[1]

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Lauric acid

  • Deionized water

  • Ethanol (B145695)

  • Oils for testing (e.g., crude oil, diesel)

Equipment:

  • Beakers

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Oven

  • Scanning Electron Microscope (SEM)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Contact Angle Goniometer

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare an aqueous solution of calcium chloride (e.g., 0.1 M).

    • Prepare an aqueous solution of sodium carbonate (e.g., 0.1 M).

  • Reaction Mixture:

    • In a beaker, dissolve a specific amount of lauric acid in ethanol. The concentration of lauric acid can be varied to study its effect on hydrophobicity.[1][2]

    • Add the calcium chloride solution to the lauric acid solution and stir.

  • Precipitation:

    • Slowly add the sodium carbonate solution to the mixture while stirring vigorously. A precipitate of calcium carbonate with a surface layer of this compound will form.

  • Isolation and Drying:

    • Filter the precipitate using a Buchner funnel.

    • Wash the product with deionized water and ethanol to remove any unreacted precursors.

    • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) overnight.

  • Characterization:

    • Confirm the morphology of the particles using SEM.[1][2]

    • Verify the presence of this compound on the surface using FTIR spectroscopy.[1][2]

    • Measure the water contact angle to determine the hydrophobicity of the modified calcium carbonate.[1][2]

Oil-Sorption Capability Test

This protocol outlines the procedure to evaluate the oil absorption performance of the synthesized material.[3]

Materials:

  • Synthesized hydrophobic calcium carbonate

  • Oil (e.g., diesel, crude oil)

  • Simulated oily wastewater (oil/water mixture)

  • Beakers

  • Mesh container (e.g., tea bag)

  • Analytical balance

Procedure:

  • Preparation of Oil/Water Mixture:

    • Prepare a mixture of oil and water in a beaker to simulate an oil spill. The ratio can be varied depending on the experimental design.

  • Sorbent Application:

    • Weigh a known amount of the hydrophobic calcium carbonate powder.

    • Place the powder in a mesh container of known weight.

    • Gently place the container onto the surface of the oil/water mixture.

  • Absorption:

    • Allow the sorbent to float on the surface and absorb the oil for a predetermined amount of time.

  • Measurement of Absorption Capacity:

    • Carefully remove the mesh container from the water.

    • Allow any excess, unabsorbed oil to drip off for a short period (e.g., 1 minute).

    • Weigh the container with the oil-saturated sorbent.

  • Calculation of Oil Sorption Capacity:

    • The oil sorption capacity (Q) can be calculated using the following formula:

      • Q (g/g) = (W_final - W_initial) / W_initial

      • Where:

        • W_final is the final weight of the sorbent after oil absorption.

        • W_initial is the initial weight of the dry sorbent.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Hydrophobic Sorbent cluster_evaluation Performance Evaluation cluster_characterization Material Characterization lauric_acid Lauric Acid Solution mixing Mixing & Precipitation lauric_acid->mixing ca_precursor Calcium Precursor (e.g., CaCl2) ca_precursor->mixing carbonate_precursor Carbonate Precursor (e.g., Na2CO3) carbonate_precursor->mixing filtration Filtration & Washing mixing->filtration drying Drying filtration->drying hydrophobic_sorbent Hydrophobic Sorbent (CaCO3 + this compound) drying->hydrophobic_sorbent sorbent_application Sorbent Application hydrophobic_sorbent->sorbent_application sem SEM hydrophobic_sorbent->sem ftir FTIR hydrophobic_sorbent->ftir contact_angle Contact Angle hydrophobic_sorbent->contact_angle oil_water Oil-Water Mixture oil_water->sorbent_application absorption Oil Absorption sorbent_application->absorption measurement Weight Measurement absorption->measurement calculation Calculate Sorption Capacity measurement->calculation

Caption: Experimental workflow for synthesis and evaluation of this compound-modified sorbents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Calcium Laurate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of calcium laurate. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and data to help you achieve higher yields and purity in your reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.- Increase the reaction time. - Optimize the reaction temperature. For the direct metathesis reaction, a temperature of 50-55°C is often used.[1] For the neutralization reaction, temperatures between 60-85°C may be employed, depending on the starting materials.
Incorrect Stoichiometry: An improper molar ratio of reactants is a common cause of low yield. The reaction requires a 2:1 molar ratio of the laurate source to the calcium source.[2]- Accurately calculate and weigh the reactants to ensure a 2:1 molar ratio of laurate to calcium ions.[2] - An excess of either reactant can lead to lower yields and impurities.[2]
Suboptimal pH: The pH of the reaction medium is critical for the formation of the laurate anion.[2]- Adjust the pH of the reaction mixture. A neutral to slightly alkaline pH is generally favorable for the precipitation of this compound.[2] Acidic conditions can inhibit the formation of the laurate anion.[2]
Poor Solubility of Reactants: Lauric acid is not readily soluble in aqueous solutions, which can limit the reaction rate.- Use a co-solvent system, such as an ethanol-water mixture, to improve the solubility of lauric acid.[1]
Product is Impure (Contaminated with Starting Materials) Excess Lauric Acid: Using an excess of lauric acid will result in unreacted starting material in the final product.[2]- Adhere strictly to the 2:1 stoichiometric ratio of laurate to calcium.[2] - Wash the final product thoroughly with a suitable solvent (e.g., ethanol (B145695) or hot water) to remove unreacted lauric acid.
Excess Calcium Salt: An excess of the calcium source can contaminate the product with water-soluble salts.[2]- Maintain the correct 2:1 stoichiometry.[2] - Wash the precipitate extensively with deionized water to remove any unreacted calcium salts.[2]
Precipitate is Difficult to Filter or Appears Amorphous Rapid Precipitation: Adding reactants too quickly can lead to the formation of very fine particles that are difficult to filter.- Add the calcium salt solution slowly to the laurate solution with vigorous stirring. - Allow the precipitate to age in the mother liquor for a period (e.g., overnight) to encourage crystal growth.
Incorrect pH at Precipitation: The pH can influence the physical characteristics of the precipitate.- Monitor and control the pH during the precipitation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Direct Metathesis: This involves the reaction of a soluble laurate salt (like potassium laurate or sodium laurate) with a soluble calcium salt (like calcium nitrate (B79036) or calcium chloride). The reaction is typically carried out in an aqueous solution at 50-55°C with vigorous stirring.[1]

  • Neutralization Reaction: In this method, lauric acid is directly neutralized with a calcium base, such as calcium hydroxide (B78521) or calcium oxide, in an aqueous medium.[1][3]

  • Ethanol-Aqueous Solution Method: This approach involves dissolving lauric acid in an ethanol-water mixture, followed by the addition of sodium hydroxide to form sodium laurate in situ. Calcium chloride is then added to precipitate this compound.[1]

Q2: What is the ideal stoichiometric ratio for the synthesis of this compound?

A2: The ideal stoichiometric ratio for the synthesis of this compound is a 2:1 molar ratio of the laurate source (e.g., lauric acid, sodium laurate) to the calcium source (e.g., calcium hydroxide, calcium chloride).[2] Deviations from this ratio can lead to lower yields and product impurities.[2]

Q3: How does pH affect the synthesis of this compound?

A3: The pH of the reaction medium is a critical factor. The formation of this compound depends on the availability of the laurate anion, which is favored at neutral to alkaline pH.[2] In acidic conditions, the concentration of the laurate anion is low, which inhibits the formation of the product.[2] For some applications, however, a final product with bactericidal properties is desired, which is enhanced in more acidic conditions.[3][4][5]

Q4: What is the optimal temperature for this compound synthesis?

A4: The optimal temperature depends on the synthesis method. For the direct metathesis reaction between potassium laurate and calcium nitrate, a temperature range of 50 to 55 degrees Celsius is recommended.[1] For the neutralization of lauric acid with calcium oxide, a temperature of up to 80°C may be suitable, with a preferred range of 50 to 60°C.

Q5: How can I purify the synthesized this compound?

A5: Purification typically involves washing the precipitate to remove unreacted starting materials and soluble by-products. The precipitate should be washed thoroughly with deionized water to remove any soluble inorganic salts.[2] Washing with a solvent like ethanol can help remove unreacted lauric acid.[2] The purified product should then be dried to a constant weight.

Data Presentation

Table 1: Key Parameters for Optimizing this compound Synthesis

ParameterRecommended ConditionExpected OutcomePotential Issues with Deviation
Stoichiometry (Laurate:Calcium) 2:1 molar ratio[2]High yield and purity> 2:1: Unreacted lauric acid impurity.[2] < 2:1: Reduced yield, unreacted calcium salt impurity.[2]
pH Neutral to slightly alkalineFavorable for precipitationAcidic: Inhibition of laurate anion formation, leading to low yield.[2]
Temperature 50-60°C (method-dependent)Optimal reaction rateToo low: Slow reaction rate. Too high: Potential for side reactions or degradation.
Solvent Aqueous or Ethanol/Water mixtureImproved reactant solubilityPurely aqueous: Poor solubility of lauric acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Metathesis

This protocol is based on the reaction between potassium laurate and calcium nitrate.

Materials:

  • Lauric Acid

  • Potassium Hydroxide (KOH)

  • Calcium Nitrate (Ca(NO₃)₂)

  • Deionized Water

  • Ethanol (optional, for washing)

Procedure:

  • Preparation of Potassium Laurate Solution:

    • In a reaction vessel, dissolve a calculated amount of lauric acid in deionized water (aiding dissolution by gentle heating if necessary).

    • Slowly add a stoichiometric amount of potassium hydroxide solution with continuous stirring to neutralize the lauric acid and form potassium laurate.

  • Reaction:

    • Heat the potassium laurate solution to 50-55°C.[1]

    • In a separate beaker, prepare a solution of calcium nitrate in deionized water.

    • Slowly add the calcium nitrate solution to the heated potassium laurate solution under vigorous stirring. A white precipitate of this compound will form immediately.

  • Isolation and Purification:

    • Continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

    • Allow the precipitate to cool and settle.

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove any unreacted salts.

    • Optionally, wash the precipitate with ethanol to remove any unreacted lauric acid.

  • Drying:

    • Dry the purified this compound in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Synthesis of this compound via Neutralization

This protocol describes the direct reaction between lauric acid and calcium hydroxide.

Materials:

  • Lauric Acid

  • Calcium Hydroxide (Ca(OH)₂) or Calcium Oxide (CaO)[3]

  • Deionized Water

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Reaction Mixture:

    • In a reaction vessel, create a slurry of calcium hydroxide in deionized water.

    • In a separate beaker, dissolve lauric acid in a suitable solvent. An ethanol-water mixture can be used to improve solubility.[1]

  • Reaction:

    • Heat the calcium hydroxide slurry to a temperature between 60-80°C.

    • Slowly add the lauric acid solution to the heated slurry with vigorous stirring.

    • Maintain the temperature and continue stirring for several hours (e.g., 4-6 hours) to ensure complete neutralization.

  • Isolation and Purification:

    • Allow the reaction mixture to cool.

    • Filter the this compound precipitate.

    • Wash the precipitate extensively with hot deionized water to remove any unreacted calcium hydroxide and other soluble impurities.

  • Drying:

    • Dry the product in an oven at 60-80°C to a constant weight.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification prep_laurate Prepare Laurate Solution (e.g., dissolve Lauric Acid) mix Mix Reactants with Stirring (Control Temperature & pH) prep_laurate->mix prep_calcium Prepare Calcium Salt Solution (e.g., dissolve CaCl2) prep_calcium->mix precipitate Precipitation of This compound mix->precipitate filter Filter Precipitate precipitate->filter wash Wash with Deionized Water &/or Ethanol filter->wash dry Dry to Constant Weight wash->dry product Pure this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield? check_stoich Check Stoichiometry (2:1 Laurate:Ca?) start->check_stoich Yes success Yield Optimized start->success No check_ph Check pH (Neutral/Alkaline?) check_stoich->check_ph Correct adjust_stoich Adjust Reactant Amounts check_stoich->adjust_stoich Incorrect check_temp Check Temperature (Optimal Range?) check_ph->check_temp Correct adjust_ph Adjust pH check_ph->adjust_ph Incorrect check_time Check Reaction Time (Sufficient?) check_temp->check_time Correct adjust_temp Adjust Temperature check_temp->adjust_temp Incorrect increase_time Increase Reaction Time check_time->increase_time Insufficient check_time->success Sufficient adjust_stoich->success adjust_ph->success adjust_temp->success increase_time->success

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting poor solubility of calcium laurate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Laurate Solubility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is the calcium salt of lauric acid, a saturated fatty acid. It is a white, waxy powder.[1] Its solubility is generally low in aqueous solutions but can be increased under specific conditions.[2][3] It is considered soluble in certain organic solvents, particularly when heated.[4]

Q2: Why is my this compound not dissolving in water?

This compound has very limited solubility in water under neutral pH conditions.[5] Unlike sodium or potassium laurate, the divalent calcium ion forms a stronger bond with two laurate molecules, resulting in a less soluble compound.[2] In the presence of even small amounts of other ions, such as in hard water, precipitation can be exacerbated.[5]

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is significantly influenced by pH. It is more soluble in acidic conditions (pH below 6).[2] Under acidic conditions, the laurate anion is protonated to form lauric acid, which is more soluble than the calcium salt.[2] In alkaline conditions, the solubility of this compound is reduced.[2]

Q4: Can temperature be used to improve the solubility of this compound?

For some calcium salts, increasing the temperature can decrease solubility.[6] However, for this compound in organic solvents, heating is often necessary to achieve dissolution.[4] The effect of temperature on the aqueous solubility of this compound is not well-documented, but for many sparingly soluble salts, the effect can be complex and may not always lead to a significant increase in solubility.

Q5: What is the relevance of the Critical Micelle Concentration (CMC) for this compound?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution. While well-defined for more soluble salts like sodium laurate, the extremely low aqueous solubility of this compound significantly limits its ability to form micelles in water.[2] Therefore, the concept of CMC is less critical for understanding its behavior in simple aqueous solutions compared to more soluble surfactants.

Troubleshooting Poor Solubility

Problem: this compound precipitates out of my aqueous solution.

Possible Cause Troubleshooting Step
High pH Lower the pH of the solution to below 6. The addition of a dilute acid can help protonate the laurate and increase solubility.[2]
Presence of other ions Use deionized or distilled water to prepare your solutions to avoid the presence of interfering ions that can promote precipitation.[5]
Low Temperature While the effect on aqueous solubility is not straightforward, gentle warming of the solution can be attempted, though it may not be effective for all calcium salts.[6]
Concentration too high This compound has very low intrinsic water solubility. Ensure you are working within its solubility limits.

Problem: Difficulty dissolving this compound in an organic solvent.

Possible Cause Troubleshooting Step
Inappropriate solvent Consult the solubility data table below. Consider using solvents like hot benzene, toluene, or turpentine (B1165885) for better solubility.[4]
Low Temperature Many organic solvents require heating to dissolve calcium salts of fatty acids.[4] Gently heat the solvent while stirring to aid dissolution.
Insufficient stirring/agitation Ensure vigorous and continuous stirring to facilitate the dissolution process.
Purity of the this compound Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound and the Analogous Calcium Stearate (B1226849) in Various Solvents

Disclaimer: Quantitative solubility data for this compound is scarce. The following table includes qualitative data for this compound and more detailed qualitative data for calcium stearate, a chemically similar compound, which can be used as a general guide.

SolventThis compound SolubilityCalcium Stearate Solubility
WaterVery low solubility[5]0.004 g/100 mL (15 °C)[1]
Ethanol (cold)-Insoluble[4]
Ethanol (hot)Slightly soluble[4]Slightly soluble[4]
Ether-Insoluble[4]
Benzene (hot)Soluble[4]Soluble[4]
Toluene (hot)Soluble[4]Soluble
Turpentine (hot)Soluble[4]Soluble[4]
Pyridine (hot)-Soluble[7]
Chloroform-Insoluble[7]
Acetone-Insoluble[7]

Table 2: Factors Influencing this compound Solubility

FactorEffect on SolubilityMechanism
pH Increased solubility at acidic pH (<6)[2]Protonation of the laurate anion to form more soluble lauric acid.[2]
Temperature In organic solvents, increased temperature generally increases solubility.[4] In aqueous solutions, the effect is less predictable for calcium salts.[6]Increased kinetic energy of solvent molecules helps to overcome the lattice energy of the solid.
Presence of other ions Can decrease solubility, especially in hard water.[5]Common ion effect and formation of other insoluble salts can lead to precipitation.
Solvent Polarity Generally more soluble in non-polar organic solvents.[4]The long hydrocarbon tail of the laurate molecule interacts favorably with non-polar solvent molecules.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in an Organic Solvent

This protocol outlines a gravimetric method to determine the solubility of this compound in a specific organic solvent at a given temperature.

  • Preparation:

    • Accurately weigh an empty, clean, and dry evaporation dish.

    • Select a suitable organic solvent and ensure it is of high purity.

    • Set up a temperature-controlled shaker or water bath to the desired experimental temperature.

  • Saturation:

    • In a sealed flask, add an excess amount of this compound to a known volume of the organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

    • Place the sealed flask in the temperature-controlled environment and agitate for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature precipitation.

    • Filter the collected supernatant through a pre-warmed filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately transfer a known volume of the clear filtrate into the pre-weighed evaporation dish.

    • Carefully evaporate the solvent under a fume hood. Gentle heating may be applied if this compound is thermally stable at the evaporation temperature.

    • Once the solvent is fully evaporated, dry the evaporation dish containing the solid residue in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it accurately.

  • Calculation:

    • The solubility (in g/100 mL) can be calculated using the following formula: Solubility = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Visualizations

G cluster_troubleshooting Troubleshooting Poor this compound Solubility Start Start Precipitate_Observed Precipitate Observed? Start->Precipitate_Observed Check_Solvent Is it an aqueous solution? Precipitate_Observed->Check_Solvent Yes Success Solubility Improved Precipitate_Observed->Success No Check_pH Is pH < 6? Lower_pH Lower pH with dilute acid Check_pH->Lower_pH No Further_Investigation Further Investigation Needed (e.g., purity, concentration) Check_pH->Further_Investigation Yes Lower_pH->Success Check_Solvent->Check_pH Yes Heat_Solvent Is the solvent heated? Check_Solvent->Heat_Solvent No Use_Organic_Solvent Consider using a suitable organic solvent (e.g., hot toluene) Apply_Heat Gently heat the solvent with stirring Heat_Solvent->Apply_Heat No Heat_Solvent->Further_Investigation Yes Apply_Heat->Success

Caption: A troubleshooting workflow for addressing poor this compound solubility.

G cluster_legend Solubility Equilibrium CalciumLaurate_Solid This compound (Solid) Ca(C₁₁H₂₃COO)₂ CalciumIon Ca²⁺ (aq) CalciumLaurate_Solid->CalciumIon Dissolution LaurateIon 2 C₁₁H₂₃COO⁻ (aq) CalciumLaurate_Solid->LaurateIon Dissolution LauricAcid 2 C₁₁H₂₃COOH (aq) (Lauric Acid) LaurateIon->LauricAcid Deprotonation (Higher pH) LauricAcid->LaurateIon Protonation (Lower pH) H_plus 2 H⁺ H_plus->LaurateIon Legend_Solid Solid Phase Legend_Aqueous Aqueous Species Legend_Acid Protonated Form

Caption: The effect of pH on the aqueous solubility equilibrium of this compound.

References

Preventing agglomeration of calcium laurate particles in dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the agglomeration of calcium laurate particles in dispersions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in dispersions?

This compound is the calcium salt of lauric acid, a saturated fatty acid. It is a white, powdery solid with limited solubility in water but solubility in organic solvents.[1] In dispersions, it is valued for its properties as an emulsifier, stabilizer, lubricant, and anti-caking agent.[2][3] These properties make it useful in cosmetics, pharmaceuticals, and food products to improve texture, stability, and prevent clumping.[1][3]

Q2: What are the primary causes of this compound particle agglomeration in dispersions?

Agglomeration is the process where individual particles clump together to form larger masses.[4] For this compound, and powders in general, this is primarily driven by:

  • Van der Waals Forces: Weak, short-range attractive forces between particles.[5]

  • Electrostatic Interactions: Attraction between particles with opposite surface charges.[5]

  • High Surface Energy: Fine particles have a large surface area to volume ratio, leading to higher surface energy and a tendency to agglomerate to minimize this energy.

  • Liquid Bridging: In the presence of a solvent, liquid bridges can form between particles, pulling them together as the solvent evaporates.

Q3: How does pH influence the stability of a this compound dispersion?

The pH of the dispersion medium can significantly affect the surface charge of the this compound particles and, consequently, the stability of the dispersion. The stability of particles is often evaluated by measuring their zeta potential, which is an indicator of the electrostatic repulsion between particles.[6] A change in pH can alter the surface charge, potentially leading to a point of zero charge (isoelectric point) where electrostatic repulsion is minimal, and agglomeration is most likely to occur.[7]

Q4: What is the role of surfactants in preventing agglomeration?

Surfactants are crucial for stabilizing dispersions. They adsorb onto the surface of the particles and prevent agglomeration through two main mechanisms:[8]

  • Electrostatic Stabilization: Ionic surfactants (e.g., Sodium Dodecyl Sulfate (B86663) - SDS) provide a net positive or negative charge to the particles, causing them to repel each other.[9]

  • Steric Hindrance: Non-ionic surfactants (e.g., Polysorbate 80 - Tween 80) have long molecular chains that extend from the particle surface into the surrounding medium, creating a physical barrier that prevents particles from getting close enough to agglomerate.[8]

Q5: How do I choose the right surfactant for my this compound dispersion?

The choice of surfactant depends on the specific requirements of your formulation, including the desired particle size, stability, and the nature of the dispersion medium.

  • Anionic Surfactants (e.g., SDS): Effective at providing strong electrostatic repulsion, leading to a high negative zeta potential and good stability.[3][6]

  • Non-ionic Surfactants (e.g., Tween 80): Provide steric stabilization and are generally less sensitive to changes in pH and ionic strength.[10]

Often, a combination of surfactants can provide both electrostatic and steric stabilization for optimal performance.

Mechanisms of Agglomeration and Stabilization

Mechanism of Particle Agglomeration

The agglomeration of particles in a dispersion is a multi-step process driven by attractive forces. The following diagram illustrates this general mechanism.

G Mechanism of Particle Agglomeration cluster_0 Initial State cluster_1 Process cluster_2 Intermediate State cluster_3 Final State A Dispersed Particles B Particle Collision (Brownian Motion, Shear) A->B Movement C Aggregate Formation (Van der Waals, Electrostatic Forces) B->C Adhesion D Agglomerate (Stable Cluster) C->D Stabilization

Caption: General mechanism of particle agglomeration in a dispersion.

Stabilization Mechanisms

Surfactants prevent agglomeration by creating repulsive forces between particles. The two primary mechanisms are electrostatic and steric stabilization.

G Dispersion Stabilization Mechanisms cluster_0 Stabilization Approaches cluster_1 Electrostatic Stabilization cluster_2 Steric Stabilization A Surfactant Addition B Ionic Surfactant Adsorption A->B E Non-ionic Surfactant Adsorption A->E C Surface Charge Development B->C D Electrostatic Repulsion C->D Prevents Agglomeration F Formation of a Protective Layer E->F G Steric Hindrance F->G Prevents Agglomeration

Caption: Electrostatic and steric stabilization mechanisms.

Troubleshooting Guide

Problem Potential Causes Recommended Actions
Visible clumps or sediment in the dispersion - Insufficient surfactant concentration.- Inappropriate surfactant type.- pH is near the isoelectric point.- Inadequate mixing/homogenization.- Increase surfactant concentration.- Try a different surfactant or a combination of ionic and non-ionic surfactants.- Adjust the pH away from the isoelectric point.- Increase mixing time or energy (e.g., use a high-shear mixer or sonicator).
Inconsistent particle size measurements - Agglomeration is occurring during measurement.- Improper sample preparation for analysis.- The dispersion is not stable over time.- Ensure the sample is well-dispersed immediately before measurement.- Follow the recommended sample preparation protocol for your particle size analyzer.- Re-evaluate the formulation for long-term stability (surfactant, pH).
Low or near-zero zeta potential - pH is at or near the isoelectric point.- Insufficient concentration of ionic surfactant.- High ionic strength of the medium, which can compress the electrical double layer.- Adjust the pH of the dispersion.- Increase the concentration of the ionic surfactant.- If possible, reduce the ionic strength of the dispersion medium.
Dispersion is initially stable but agglomerates over time - Surfactant desorption from the particle surface.- Changes in temperature or pH during storage.- Ostwald ripening (growth of larger particles at the expense of smaller ones).- Use a surfactant with stronger adsorption to the particle surface.- Store the dispersion in a controlled environment (stable temperature, sealed container).- Consider using a combination of surfactants to inhibit crystal growth.

Troubleshooting Decision Tree

G Troubleshooting this compound Dispersions A Problem: Agglomeration Observed B Check pH A->B C Is pH near isoelectric point? B->C D Adjust pH C->D Yes E Check Surfactant C->E No M Problem Resolved D->M F Is surfactant concentration adequate? E->F G Increase Surfactant Concentration F->G No H Consider Surfactant Type F->H Yes G->M I Try a different surfactant or a combination H->I J Check Mixing/Homogenization I->J K Is mixing energy sufficient? J->K L Increase mixing time/energy K->L No K->M Yes L->M

Caption: A decision tree for troubleshooting agglomeration issues.

Quantitative Data Summary

The following tables provide illustrative data on the effect of formulation variables on dispersion stability. The data is based on studies of similar systems and should be used as a general guide. Optimal parameters for this compound dispersions should be determined experimentally.

Table 1: Illustrative Effect of Surfactant Type and Concentration on Particle Size and Zeta Potential

Surfactant TypeSurfactant Concentration (% w/v)Mean Particle Size (nm)Zeta Potential (mV)Expected Stability
None0> 1000 (Agglomerated)-5.2Poor
Anionic 0.1450-25.8Moderate
(e.g., SDS)0.5250-40.1Good
1.0220-45.6Very Good
Non-ionic 0.1500-8.3Poor
(e.g., Tween 80)0.5350-10.5Moderate
1.0300-12.1Moderate to Good

Note: Data is hypothetical and based on general trends observed for metallic soaps and other nanoparticles.[3][6][10][11] Anionic surfactants like SDS generally lead to a more negative zeta potential and smaller particle size compared to non-ionic surfactants like Tween 80.[3][10]

Table 2: Illustrative Influence of pH on Zeta Potential and Dispersion Stability

pHZeta Potential (mV)Observed Stability
3.0-15.4Moderate
5.0-28.9Good
7.0-35.1Very Good
9.0-42.6Excellent
11.0-20.3Moderate

Note: This table illustrates a hypothetical trend for a this compound dispersion stabilized with an anionic surfactant. The isoelectric point is assumed to be at a lower pH. The optimal pH for stability needs to be determined experimentally as it depends on the specific formulation.[7]

Experimental Protocols

Protocol for Preparation of a Stable this compound Dispersion

This protocol describes a general method for preparing a stable aqueous dispersion of this compound using a surfactant and high-shear homogenization.

Materials and Equipment:

  • This compound powder

  • Deionized water

  • Surfactant (e.g., SDS or Tween 80)

  • Magnetic stirrer and stir bar

  • High-shear homogenizer or sonicator

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • Prepare the Surfactant Solution:

    • Accurately weigh the desired amount of surfactant.

    • Dissolve the surfactant in a measured volume of deionized water with gentle stirring.

  • Pre-disperse the this compound:

    • Slowly add the this compound powder to the surfactant solution while stirring.

    • Continue stirring for 30 minutes to ensure the powder is wetted.

  • Homogenization:

    • Transfer the pre-dispersion to the high-shear homogenizer or place the sonicator probe into the beaker.

    • Homogenize at a high speed (e.g., 10,000 rpm) or sonicate for 5-10 minutes. To prevent overheating, the sample can be placed in an ice bath.

  • pH Adjustment (if necessary):

    • Allow the dispersion to cool to room temperature.

    • Measure the pH and adjust if necessary using a dilute acid or base.

  • Final Characterization:

    • Analyze the dispersion for particle size and zeta potential.

Experimental Workflow

G Workflow for Dispersion Preparation & Characterization A 1. Prepare Surfactant Solution B 2. Pre-disperse this compound A->B C 3. High-Shear Homogenization/Sonication B->C D 4. pH Adjustment (Optional) C->D E 5. Characterization D->E F Particle Size Analysis E->F G Zeta Potential Measurement E->G

Caption: A typical workflow for preparing and analyzing this compound dispersions.

Protocol for Particle Size Analysis by Laser Diffraction

Equipment:

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

  • Dispersion unit (wet)

  • Pipettes

Procedure:

  • Instrument Setup:

    • Turn on the particle size analyzer and allow it to warm up.

    • Select an appropriate measurement method. For this compound, Mie theory is generally recommended.

  • Background Measurement:

    • Fill the dispersion unit with deionized water (or the same medium as your dispersion).

    • Perform a background measurement to account for any scattering from the dispersant.

  • Sample Preparation:

    • Gently invert the this compound dispersion several times to ensure homogeneity.

    • Using a pipette, add the dispersion dropwise to the dispersion unit until the recommended obscuration level is reached.

  • Measurement:

    • Allow the sample to circulate in the dispersion unit for a short period to ensure it is uniformly distributed.

    • Start the measurement. Typically, 3-5 consecutive measurements are taken and averaged.

  • Data Analysis:

    • The software will generate a particle size distribution report, including parameters such as the mean particle size (e.g., D[10]) and percentile values (e.g., Dv10, Dv50, Dv90).

Protocol for Zeta Potential Measurement

Equipment:

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Disposable zeta cells

  • Syringes or pipettes

Procedure:

  • Instrument Setup:

    • Turn on the instrument and software.

    • Select the appropriate measurement settings, including the dispersant properties (viscosity, dielectric constant) and temperature.

  • Sample Preparation:

    • Gently invert the dispersion to ensure it is homogeneous.

    • Draw the sample into a syringe or pipette, being careful not to introduce air bubbles.

  • Cell Loading:

    • Carefully inject the sample into the disposable zeta cell, ensuring there are no trapped air bubbles.

    • Wipe the outside of the cell and place it in the instrument.

  • Measurement:

    • Allow the cell to equilibrate to the instrument's temperature (typically 2-5 minutes).

    • Start the measurement. The instrument will apply an electric field and measure the particle velocity to determine the electrophoretic mobility and calculate the zeta potential.

  • Data Analysis:

    • The software will provide the average zeta potential and a zeta potential distribution. Record the mean zeta potential and the standard deviation. It is also crucial to report the pH and conductivity of the dispersion.

References

Technical Support Center: Enhancing PVC Thermal Stability with Calcium Laurate Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing calcium laurate as a thermal stabilizer for Polyvinyl Chloride (PVC). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in your laboratory work.

Troubleshooting Guide

During the stabilization of PVC with this compound, various issues may arise. The following table outlines common problems, their probable causes, and suggested solutions to streamline your experimental process.

ProblemProbable Cause(s)Suggested Solution(s)
Early Discoloration (Yellowing/Browning) - Insufficient stabilizer concentration.- Excessive processing temperature or time.- Presence of impurities or moisture in the PVC resin or other additives.[1]- Increase the dosage of this compound incrementally.- Optimize processing parameters by lowering the temperature or reducing the residence time.- Ensure all raw materials are dry and free from contaminants.
Poor Dispersion of Stabilizer - Inadequate mixing time, speed, or temperature.- Improper order of addition of components.- Increase mixing time and/or speed to ensure uniform distribution.- Optimize the mixing temperature to ensure the stabilizer melts and coats the PVC resin particles effectively.[1]- Add the stabilizer at the appropriate stage of the mixing cycle.
"Zinc Burning" or Sudden Blackening (if used in a Ca/Zn system) - The ratio of this compound to Zinc Laurate is not optimal.- The zinc component is causing accelerated degradation.[2]- Increase the proportion of this compound in the stabilizer package.- Incorporate a co-stabilizer, such as a polyol or a phosphite, to mitigate the catalytic effect of zinc chloride.
Inconsistent Thermal Stability Results - Variation in raw material quality.- Non-standardized testing procedures.- Test each new batch of PVC resin and this compound for baseline thermal stability.- Strictly adhere to standardized testing protocols (e.g., ISO 182-1 for Congo Red test).[3]
Reduced Mechanical Properties of Final Product - Degradation of PVC due to inadequate stabilization.- Over-lubrication effect of the stabilizer.- Re-evaluate the stabilizer dosage to ensure optimal thermal protection.- Adjust the overall lubricant package to compensate for the lubricating effect of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound stabilizes PVC?

A1: this compound, a metallic soap, primarily functions as a thermal stabilizer for PVC through two main mechanisms. Firstly, it acts as an acid scavenger by neutralizing the hydrogen chloride (HCl) gas that is released during the thermal degradation of PVC. This prevents the autocatalytic decomposition of the polymer. Secondly, it can replace unstable chlorine atoms on the PVC polymer chain with more stable laurate groups, thereby inhibiting the initiation of degradation.[2]

Q2: Can this compound be used as a standalone stabilizer?

A2: While this compound can provide a degree of thermal stability on its own, it is often used in combination with other stabilizers, such as zinc soaps (e.g., zinc laurate or zinc stearate), to create a synergistic effect. In such Ca/Zn systems, the zinc soap provides excellent initial color stability, while the calcium soap offers long-term heat stability and neutralizes the zinc chloride formed, which can otherwise accelerate degradation.[2][4]

Q3: How does the performance of this compound compare to calcium stearate (B1226849)?

A3: this compound and calcium stearate are both calcium carboxylates and are expected to have very similar performance as PVC heat stabilizers. Their mechanism of action is identical. Minor differences in performance might arise due to the different chain lengths of the fatty acids (lauric acid has 12 carbons, while stearic acid has 18), which could slightly influence their melting points, lubricity, and compatibility with the PVC matrix. However, for most practical purposes, they can be considered interchangeable, with formulation-specific testing recommended to determine the optimal choice.

Q4: What are the typical dosages of this compound in a PVC formulation?

A4: The optimal dosage of this compound depends on several factors, including the processing temperature, the desired level of thermal stability, and the presence of other additives. Generally, for Ca/Zn systems, the total stabilizer content can range from 1.0 to 2.5 parts per hundred of resin (phr). The ratio of this compound to zinc laurate is a critical parameter to optimize for a balance of initial color and long-term stability.

Q5: Are there any health and safety concerns with using this compound?

A5: this compound is generally considered to be a non-toxic and environmentally friendly stabilizer, especially in comparison to traditional heavy-metal-based stabilizers like those containing lead or cadmium. This makes it a suitable choice for applications with stringent safety requirements.[2]

Experimental Protocols

Static Thermal Stability by Congo Red Test (Based on ISO 182-1)

Objective: To determine the time until the evolution of hydrogen chloride from a PVC sample heated at a constant temperature.

Materials and Equipment:

  • PVC compound containing this compound stabilizer

  • Test tubes

  • Congo Red indicator paper

  • Thermostatically controlled heating block or oil bath

  • Timer

Procedure:

  • Place a specified amount (e.g., 2.5 g) of the PVC compound into a clean, dry test tube.

  • Insert a strip of Congo Red paper into the upper part of the test tube, ensuring it does not touch the PVC sample.

  • Place the test tube into the heating apparatus, which has been pre-heated to the desired test temperature (e.g., 180°C or 200°C).[3]

  • Start the timer immediately.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time at which the first hint of blue color appears. This is the thermal stability time.[3]

Dynamic Thermal Stability by Torque Rheometry (Based on ASTM D2538)

Objective: To evaluate the processing characteristics and thermal stability of a PVC compound under dynamic conditions of heat and shear.

Materials and Equipment:

  • PVC compound containing this compound stabilizer

  • Torque rheometer (e.g., Brabender or similar) with a heated mixing bowl and rotors

  • Balance

Procedure:

  • Preheat the mixing bowl of the torque rheometer to the desired processing temperature (e.g., 190°C).[5]

  • Set the rotor speed to a specified value (e.g., 60 rpm).

  • Accurately weigh the required amount of the PVC compound.

  • Start the rheometer and add the PVC compound to the mixing bowl.

  • Record the torque and temperature as a function of time.

  • The resulting rheogram will show key events such as loading, fusion, and degradation. The stability time is the duration from the fusion peak until the onset of a significant increase in torque, which indicates cross-linking due to degradation.[6][7][8]

Data Presentation

The following table presents typical performance data for PVC stabilized with a Calcium/Zinc system. While this data is for a Ca/Zn stearate system, the performance of a system containing this compound is expected to be comparable.

Stabilizer SystemTest MethodTest Temperature (°C)Performance MetricResult
Unstabilized PVCCongo Red180Thermal Stability Time (min)< 5
PVC + CaSt₂/ZnSt₂ (2:1)Congo Red185Thermal Stability Time (min)20 - 30[9]
PVC + CaSt₂/ZnL₂ with PentaerythritolTorque Rheometry200Stability Time (min)> 8[10]
PVC + CaSt₂/ZnSt₂TGA-Onset of Degradation (°C)~293[4]

Note: The performance of this compound-based systems may vary depending on the specific formulation and processing conditions. The data presented is for illustrative purposes and should be confirmed through specific testing.

Visualizations

PVC_Stabilization_Mechanism cluster_degradation PVC Degradation cluster_stabilization Stabilization by this compound PVC PVC Chain UnstablePVC Unstable PVC Chain (with allylic chlorine) PVC->UnstablePVC Heat/Shear DegradedPVC Degraded PVC (Polyene Formation) UnstablePVC->DegradedPVC -HCl HCl HCl UnstablePVC->HCl StabilizedPVC Stabilized PVC (Ester Group) UnstablePVC->StabilizedPVC + Ca(OOCR)₂ - CaCl₂ HCl->UnstablePVC Autocatalysis CaLaurate This compound Ca(OOCR)₂ HCl->CaLaurate Neutralization CaCl2 Calcium Chloride CaCl₂ CaLaurate->CaCl2 + 2HCl

Caption: Mechanism of PVC thermal stabilization by this compound.

Experimental_Workflow cluster_prep Formulation & Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis & Evaluation Formulation 1. Define Formulation (PVC, this compound, etc.) Mixing 2. High-Speed Mixing Formulation->Mixing Milling 3. Two-Roll Milling Mixing->Milling SamplePrep 4. Sample Preparation (Sheets/Powder) Milling->SamplePrep StaticTest 5a. Static Test (Congo Red) SamplePrep->StaticTest DynamicTest 5b. Dynamic Test (Torque Rheometry) SamplePrep->DynamicTest DataAnalysis 6. Analyze Results (Stability Time, Torque Curve) StaticTest->DataAnalysis DynamicTest->DataAnalysis Evaluation 7. Evaluate Performance DataAnalysis->Evaluation

Caption: Experimental workflow for evaluating PVC thermal stability.

Troubleshooting_Tree Start PVC Discoloration Observed CheckFormulation Is Formulation Correct? Start->CheckFormulation CheckProcessing Are Processing Conditions Optimal? CheckFormulation->CheckProcessing Yes Sol_Formulation Adjust Stabilizer Dosage CheckFormulation->Sol_Formulation No CheckDispersion Is Stabilizer Well Dispersed? CheckProcessing->CheckDispersion Yes Sol_Processing Lower Temperature/ Reduce Time CheckProcessing->Sol_Processing No CheckRawMaterials Are Raw Materials Dry & Pure? CheckDispersion->CheckRawMaterials Yes Sol_Dispersion Improve Mixing (Time/Speed) CheckDispersion->Sol_Dispersion No Sol_RawMaterials Dry Raw Materials/ Use Fresh Batch CheckRawMaterials->Sol_RawMaterials No End Problem Resolved CheckRawMaterials->End Yes Sol_Formulation->End Sol_Processing->End Sol_Dispersion->End Sol_RawMaterials->End

Caption: Troubleshooting decision tree for PVC discoloration.

References

Technical Support Center: Purification of Synthesized Calcium Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized calcium laurate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

The primary impurities depend on the synthesis method employed. Common impurities include unreacted starting materials such as lauric acid and the calcium salt (e.g., calcium chloride or calcium nitrate), as well as soluble byproducts like sodium chloride if a metathesis reaction is used.[1]

Q2: What are the recommended purification methods for crude this compound?

The two primary methods for purifying synthesized this compound are solvent washing and recrystallization.[1]

  • Solvent Washing: This technique is effective for removing unreacted starting materials and soluble byproducts. Common solvents include water, ethanol, or a mixture of both.[1]

  • Recrystallization: For achieving higher purity, recrystallization from a suitable non-polar organic solvent, such as hexane (B92381), is recommended.[1]

Q3: How can I assess the purity of my purified this compound?

Several analytical techniques can be used to assess the purity of this compound:

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 182 °C for the pure compound) indicates high purity.[2] Impurities will typically cause a broader and depressed melting point range.

  • Titration: The calcium content can be determined by titration, which should fall within the theoretical percentage for pure this compound.

  • Spectroscopic Methods (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify the characteristic peaks of this compound and to check for the absence of peaks corresponding to impurities like lauric acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low or No Crystal Yield - Too much solvent used: The solution is not saturated enough for crystals to form upon cooling. - Cooling too rapidly: Rapid cooling can lead to the formation of a supersaturated solution or very fine, hard-to-filter crystals. - Inappropriate solvent: The chosen solvent may be too good at dissolving this compound, even at low temperatures.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. - Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound. - Re-evaluate solvent choice: If the issue persists, consider a different recrystallization solvent where this compound has lower solubility at cold temperatures.
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities. - Use a lower-boiling point solvent. - Add a small amount of a solvent in which the oil is soluble. - Purify the crude product by washing before recrystallization to remove excess impurities.
Colored Impurities in Crystals - Presence of colored byproducts from the synthesis. - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Re-recrystallization: A second recrystallization step may be necessary to remove persistent colored impurities.
Washing & Filtration Issues
Problem Potential Cause Troubleshooting Steps
Fine Precipitate Clogs Filter Paper - Rapid precipitation during synthesis: This leads to the formation of very small particles.- Use a finer pore size filter paper or a Buchner funnel with a filter aid (e.g., Celite). - Allow the precipitate to settle, then decant the supernatant before filtration. - In future syntheses, slow down the addition of the precipitating agent and stir vigorously to encourage the growth of larger crystals.
Product is still impure after washing - Insufficient washing: Not enough solvent was used, or the washing was not thorough enough. - Inappropriate washing solvent: The solvent is not effectively dissolving the impurities.- Increase the number of washing steps. - Ensure the filter cake is broken up and well-suspended in the fresh washing solvent during each wash. - Consider a different washing solvent. For example, if the impurity is organic-soluble, wash with an organic solvent like ethanol. If it is an inorganic salt, wash with water.

Experimental Protocols

Protocol 1: Purification by Washing

This protocol describes the removal of water-soluble impurities from crude this compound.

  • Transfer: Place the crude this compound precipitate into a beaker.

  • First Wash (Water): Add deionized water to the beaker, ensuring the precipitate is fully suspended. Stir vigorously for 15-20 minutes.

  • Filtration: Filter the suspension using a Buchner funnel under vacuum.

  • Second Wash (Ethanol): Transfer the filter cake back to the beaker and add ethanol. Stir vigorously for 15-20 minutes to remove any residual unreacted lauric acid.

  • Filtration: Filter the suspension again using a Buchner funnel under vacuum.

  • Drying: Wash the final filter cake with a small amount of cold diethyl ether to aid in drying. Allow the purified this compound to dry completely in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

This protocol details the purification of this compound using hexane as the recrystallization solvent.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot hexane while stirring and heating gently on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum desiccator to remove all traces of the solvent.

Data Presentation

The following table provides illustrative data on the effectiveness of different washing solvent systems on the purity of this compound, as determined by the percentage of calcium content.

Washing Solvent System Calcium Content (%) Purity (%)
Unpurified Crude Product7.583.3
Deionized Water (3 washes)8.291.1
Ethanol (3 washes)8.594.4
1:1 Ethanol:Water (3 washes)8.897.8
Deionized Water then Ethanol8.998.9

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results. The theoretical calcium content in pure this compound is approximately 9.0%.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound Synthesis washing Washing with Solvents (e.g., Water, Ethanol) synthesis->washing Remove water-soluble impurities recrystallization Recrystallization (e.g., from Hexane) washing->recrystallization Further purification analysis Purity Assessment (Melting Point, Titration, FT-IR) washing->analysis If sufficient purity recrystallization->analysis Final product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_recrystallization start Low/No Crystal Yield cause1 Too much solvent? start->cause1 cause2 Cooling too fast? start->cause2 cause3 Wrong solvent? start->cause3 solution1 Evaporate excess solvent cause1->solution1 solution2 Slow cooling / Induce crystallization cause2->solution2 solution3 Choose a different solvent cause3->solution3

Caption: Troubleshooting logic for low yield in this compound recrystallization.

References

Technical Support Center: Calcium Laurate Bactericidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of pH on the bactericidal activity of calcium laurate.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the bactericidal activity of this compound?

A1: The bactericidal activity of this compound is significantly influenced by pH. It exhibits higher bactericidal efficacy under acidic conditions compared to neutral or alkaline environments.[1][2] This is because a lower pH facilitates the dissociation of this compound into its active form, lauric acid.

Q2: Against which types of bacteria is this compound effective?

A2: this compound has shown selective bactericidal activity, being particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Propionibacterium acnes.[1][2] Its activity against Gram-negative bacteria is generally lower. It also shows less activity against beneficial skin commensals like Staphylococcus epidermidis at neutral pH.[2]

Q3: What is the proposed mechanism of action for the bactericidal activity of this compound?

A3: The primary mechanism of action is attributed to the release of lauric acid.[3] Lauric acid, a medium-chain fatty acid, can integrate into and disrupt the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.[3][4][5][6]

Q4: Does the selective activity of this compound change with pH?

A4: Yes, while this compound shows selective bactericidal activity at neutral pH (e.g., pH 7.0), this selectivity decreases under more acidic conditions. At a lower pH, its bactericidal activity against bacteria like S. epidermidis increases, making it a broader-spectrum agent under these conditions.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent or no bactericidal activity observed.

  • Possible Cause 1: Incorrect pH of the experimental medium.

    • Solution: Verify the pH of your buffer or medium before and after the addition of this compound. The bactericidal activity is highly pH-dependent, with significantly greater activity at acidic pH (e.g., 5.0-6.0).[2] Ensure your buffer has sufficient capacity to maintain the target pH throughout the experiment.

  • Possible Cause 2: Poor solubility or dispersion of this compound.

    • Solution: this compound has low water solubility. Ensure it is adequately dispersed in the test medium. Sonication or vortexing prior to introduction to the bacterial culture may help. The solubility of this compound also increases in acidic conditions.[7]

  • Possible Cause 3: Inappropriate bacterial growth phase.

    • Solution: Use bacteria in the exponential (log) growth phase for susceptibility testing to ensure metabolic activity and reproducibility.

Issue 2: High variability between experimental replicates.

  • Possible Cause 1: Inaccurate bacterial inoculum density.

    • Solution: Standardize the initial bacterial concentration (CFU/mL) for each experiment. Use a spectrophotometer to adjust the optical density (OD) of the bacterial suspension and confirm with plate counts.

  • Possible Cause 2: Incomplete neutralization of the bactericidal agent.

    • Solution: When sampling for viable counts at different time points, it is crucial to immediately neutralize the bactericidal action of this compound to prevent continued killing on the agar (B569324) plate. This can be achieved by using a validated neutralizing broth or by serial dilution in a suitable buffer.

  • Possible Cause 3: Clumping of bacteria.

    • Solution: Ensure the bacterial suspension is homogenous before inoculation. Vortex the bacterial culture gently before taking an aliquot.

Data Presentation

Table 1: Bactericidal Activity of this compound (10,000 µg/mL) against Various Bacteria at Different pH Levels

BacteriumpHInitial Log CFU/mLLog CFU/mL after 3 hoursLog CFU/mL after 24 hours
S. aureus7.05.7 ± 0.2-4.9 ± 0.4
6.05.5 ± 0.5< 0.1< 0.1
5.0--All bacteria killed
P. acnes7.05.8 ± 0.1-4.6 ± 0.2
6.05.8 ± 0.14.3 ± 0.4< 0.1
S. epidermidis7.05.7 ± 0.1-5.1 ± 0.0
6.05.6 ± 0.15.6 ± 0.14.8 ± 0.2
5.0--Clear bactericidal activity

Data synthesized from Morikawa et al., 2018.[2] A value of "< 0.1" indicates that the number of viable bacteria was below the detection limit.

Experimental Protocols

Protocol: Time-Kill Kinetic Assay for this compound

This protocol is a generalized procedure for determining the bactericidal activity of this compound over time.

  • Preparation of Reagents and Media:

    • Prepare a stock suspension of this compound in an appropriate solvent or directly in the test buffer.

    • Prepare sterile phosphate-citrate buffers at the desired pH values (e.g., 5.0, 6.0, and 7.0).

    • Prepare appropriate bacterial growth media (e.g., Tryptic Soy Broth) and agar plates (e.g., Tryptic Soy Agar).

    • Prepare a sterile neutralizing broth if required.

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into growth medium and incubate overnight at the appropriate temperature (e.g., 37°C).

    • The following day, subculture the bacteria into fresh medium and incubate until it reaches the mid-logarithmic phase of growth.

    • Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in the test buffer to a concentration of approximately 1 x 10^6 CFU/mL.

  • Time-Kill Assay Procedure:

    • Add the this compound stock suspension to the bacterial suspension in the test buffer to achieve the desired final concentration.

    • Include a control tube containing the bacterial suspension in the buffer without this compound.

    • Incubate all tubes at the appropriate temperature with shaking.

    • At predetermined time points (e.g., 0, 1, 3, 6, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or neutralizing broth.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates for 18-24 hours.

    • Count the number of colonies on plates that contain between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the log10 CFU/mL against time for each concentration of this compound and the control.

    • A bactericidal effect is typically defined as a ≥ 3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[8]

Visualizations

G cluster_environment Aqueous Environment cluster_dissociation Dissociation cluster_bacterium Bacterial Cell CaLaurate This compound (Ca(C11H23COO)2) LauricAcid Lauric Acid (C12H24O2) CaLaurate->LauricAcid Ca_ion Ca2+ CaLaurate->Ca_ion H_ion H+ (Acidic pH) H_ion->CaLaurate Promotes Membrane Cell Membrane LauricAcid->Membrane Integrates into Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Death Cell Death Disruption->Death Leads to

Caption: Proposed mechanism of pH-dependent bactericidal activity of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum (log phase) C Combine bacteria and Ca Laurate (t=0) A->C B Prepare Ca Laurate suspension in buffer (pH 5, 6, 7) B->C D Incubate at 37°C C->D E Sample at time points (0, 1, 3, 6, 24h) D->E F Perform serial dilutions E->F G Plate on agar F->G H Incubate plates (18-24h) G->H I Count colonies (CFU) H->I J Calculate log CFU/mL and plot vs. time I->J

Caption: Experimental workflow for the time-kill kinetic assay.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Laurate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enzymatic synthesis of laurate esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of laurate esters, offering solutions in a direct question-and-answer format.

Issue 1: Low Yield of Laurate Ester

Q1: My reaction has a low overall yield of laurate ester. What are the primary factors I should investigate?

A1: A low yield in the enzymatic synthesis of laurate esters is a frequent challenge and can be attributed to several factors. The most critical parameters to re-evaluate are the reaction equilibrium, presence of excess water, substrate or product inhibition, and suboptimal reaction conditions (e.g., temperature, pH). An issue in any of these areas can significantly hinder the conversion of lauric acid to its corresponding ester.[1][2]

Q2: How does water content affect the reaction, and how can I control it?

A2: Water activity is a critical factor in lipase-catalyzed esterification. While a minimal amount of water is essential to maintain the enzyme's active conformation, excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thereby reducing the ester yield.[3][4] Water is also a byproduct of the esterification reaction, so its accumulation can drive the reverse reaction (hydrolysis).[3]

  • Solution: To control water content, you can add molecular sieves to the reaction mixture or conduct the reaction under a vacuum to remove water as it forms.[3][5] Using anhydrous solvents and ensuring your substrates are dry are also crucial preliminary steps.[2]

Q3: Could the molar ratio of my substrates (lauric acid and alcohol) be the cause of a low yield?

A3: Yes, the substrate molar ratio is a critical factor. An excess of one of the substrates, typically the alcohol, is often used to shift the reaction equilibrium towards the formation of the ester.[1][6] However, a large excess of either substrate can also lead to enzyme inhibition.[2] It is advisable to experimentally determine the optimal molar ratio for your specific reaction conditions.[2]

Q4: My reaction starts but plateaus at a low conversion. What could be the cause?

A4: This often points towards product inhibition or enzyme deactivation. As the ester product accumulates, it can inhibit the enzyme's active site.[7] Additionally, high concentrations of certain substrates, particularly short-chain alcohols, can deactivate the lipase (B570770) over time.[2]

  • Solution: Consider implementing in-situ product removal techniques. For substrate inhibition, a fed-batch approach where the inhibitory substrate is added gradually can be effective.[3]

Issue 2: Slow Reaction Rate

Q1: The synthesis of my laurate ester is proceeding very slowly. How can I increase the reaction rate?

A1: To accelerate the reaction, several parameters can be optimized. Increasing the reaction temperature to the optimum for the specific lipase being used can boost catalytic activity.[2] Adjusting the pH to the optimal range for esterification will also enhance the rate.[8] Additionally, increasing the enzyme concentration or the agitation speed to overcome mass transfer limitations can be effective.[3][8]

Q2: I'm observing inconsistent results between different batches. What should I investigate?

A2: Inconsistent outcomes frequently arise from slight variations in experimental conditions.[2] It is crucial to ensure precise and consistent measurements of all reactants and a standardized reaction setup for every batch. The water content of both the reactants and the solvent must be meticulously controlled, as even minor differences can significantly affect the reaction equilibrium.[2] The age and storage conditions of the lipase can also impact its activity, contributing to variability between experiments.[2]

Data Presentation: Optimizing Reaction Conditions

The optimal conditions for the enzymatic synthesis of laurate esters can vary significantly depending on the specific lipase, alcohol, and solvent system used. The following tables summarize typical reaction conditions for the synthesis of common laurate esters.

Table 1: Reaction Conditions for the Synthesis of Ethyl Laurate

ParameterOptimized ConditionSource
Enzyme Immobilized Candida antarctica lipase B (Novozym 435)[9][10]
Substrate Molar Ratio (Ethanol:Lauric Acid) 1:1 to 1.2:1[9]
Temperature 60-65°C[9][11]
Enzyme Concentration 5% (w/w of total substrates)[10]
Solvent Solvent-free or n-nonane[9][11]
Water Removal Molecular sieves[9][11]
Agitation Speed 200 rpm[11]
Reaction Time 4-15 hours[9][11]

Table 2: Reaction Conditions for the Synthesis of Butyl Laurate

ParameterOptimized ConditionSource
Enzyme Immobilized Candida antarctica lipase[8]
Substrate Molar Ratio (Butanol:Lauric Acid) 1.4:1[8]
Temperature 50°C[8]
pH 7.0[8]
Enzyme Concentration 50 mg[8]
Solvent Isooctane[8]
Agitation Speed 150 rpm[8]
Reaction Time 10 hours[8]

Table 3: Reaction Conditions for the Synthesis of Isoamyl Laurate

ParameterOptimized ConditionSource
Enzyme Rhizopus oryzae lipase[12]
Substrate Molar Ratio (Isoamyl Alcohol:Lauric Acid) 1:1[12]
Temperature 45°C[12]
Enzyme Concentration 400 units of activity[12]
Solvent Solvent-free[12]
Agitation Speed 450 rpm[12]
Reaction Time 72 hours[12]

Experimental Protocols

This section provides a general methodology for the enzymatic synthesis of laurate esters.

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of Laurate Esters

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve lauric acid and the desired alcohol in a suitable solvent (if not a solvent-free system). A typical starting point for the molar ratio is 1:1 or a slight excess of the alcohol.[3]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration ranges from 1% to 10% (w/w) of the total substrates.[3]

  • Water Removal (Optional but Recommended): If controlling water content is desired, add activated molecular sieves (e.g., 10% w/v) to the reaction mixture.[3]

  • Reaction Conditions: Seal the reaction vessel and place it in a shaking incubator set to the optimal temperature and agitation speed for the chosen enzyme and substrates.

  • Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples using methods such as Gas Chromatography-Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the laurate ester and the remaining lauric acid.

  • Reaction Termination: Once the desired conversion is achieved, terminate the reaction by removing the immobilized enzyme via filtration.

  • Product Purification: The solvent can be removed under vacuum. The crude product can be further purified by distillation or column chromatography if necessary.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring & Termination cluster_purification 4. Purification Reactants Prepare Reactants (Lauric Acid, Alcohol, Solvent) Setup Set up Reaction Vessel - Add Reactants - Add Lipase - Add Molecular Sieves (optional) Reactants->Setup Enzyme Prepare Immobilized Lipase Enzyme->Setup Incubation Incubate at Optimal Temperature & Agitation Setup->Incubation Monitoring Monitor Reaction Progress (e.g., GC-FID, HPLC) Incubation->Monitoring Take aliquots Termination Terminate Reaction (Filter to remove enzyme) Monitoring->Termination Desired conversion reached Solvent_Removal Remove Solvent (e.g., Rotary Evaporation) Termination->Solvent_Removal Purification Purify Product (e.g., Distillation, Chromatography) Solvent_Removal->Purification Final_Product Pure Laurate Ester Purification->Final_Product

Caption: Experimental workflow for the enzymatic synthesis of laurate esters.

Troubleshooting_Flowchart Start Low Laurate Ester Yield Check_Water Is water content controlled? Start->Check_Water Check_Ratio Is substrate molar ratio optimized? Check_Water->Check_Ratio Yes Solution_Water Add molecular sieves or use vacuum. Check_Water->Solution_Water No Check_Temp Is temperature optimal? Check_Ratio->Check_Temp Yes Solution_Ratio Experimentally determine optimal ratio. Consider fed-batch for inhibitory substrates. Check_Ratio->Solution_Ratio No Check_Enzyme Is enzyme active and at correct concentration? Check_Temp->Check_Enzyme Yes Solution_Temp Optimize temperature based on lipase specifications. Check_Temp->Solution_Temp No Check_Inhibition Is there substrate or product inhibition? Check_Enzyme->Check_Inhibition Yes Solution_Enzyme Verify enzyme activity and increase concentration if necessary. Check_Enzyme->Solution_Enzyme No Solution_Inhibition Use in-situ product removal or fed-batch substrate addition. Check_Inhibition->Solution_Inhibition Yes

Caption: Troubleshooting flowchart for low yield in laurate ester synthesis.

References

Enhancing the emulsification properties of calcium laurate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the emulsification properties of calcium laurate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during formulation development in a question-and-answer format.

Issue 1: My emulsion is separating quickly (creaming or sedimentation).

  • Question: I've formulated an emulsion with this compound, but the oil and water phases are separating into layers shortly after preparation. What is causing this instability and how can I fix it?

  • Answer: Rapid separation, known as creaming (oil rising) or sedimentation (oil settling), is often due to a large density difference between the oil and aqueous phases and/or insufficient viscosity of the continuous phase.[1][2] this compound on its own may not provide enough stability for all systems.

    Possible Solutions:

    • Increase Continuous Phase Viscosity: Add a thickening agent or rheology modifier like xanthan gum or carbomers to the aqueous phase. This slows the movement of droplets, hindering separation.[3]

    • Reduce Droplet Size: Smaller droplets are less affected by gravity. Optimize your homogenization process by increasing shear intensity or duration.

    • Adjust Phase Density: While often difficult, minor adjustments to the density of either phase can reduce the driving force for separation.

    • Introduce a Co-emulsifier: this compound may require a co-emulsifier to achieve a more stable interfacial film. Select a co-emulsifier based on the required Hydrophilic-Lipophilic Balance (HLB) of your oil phase.

Issue 2: The emulsion droplets are merging and growing (coalescence).

  • Question: Microscopic analysis shows that my emulsion droplets are merging to form larger ones over time, leading to complete phase separation. Why is this happening?

  • Answer: This phenomenon is called coalescence and indicates an unstable interfacial film around the oil droplets.[1] The emulsifier layer is not robust enough to prevent droplets from merging when they collide. This can be caused by an inappropriate emulsifier system or formulation parameters.[4]

    Possible Solutions:

    • Optimize the Emulsifier System: this compound is a divalent salt of a fatty acid, which can sometimes create a brittle interfacial film. Combining it with a non-ionic or polymeric co-emulsifier can create a more resilient, flexible film. A blend of high and low HLB emulsifiers often provides better stability than a single emulsifier.[5]

    • Control Ionic Strength: High concentrations of electrolytes, including the calcium ions from this compound itself, can compress the electrical double layer around droplets, reducing repulsive forces and promoting coalescence.[6] Consider reducing the concentration of other salts in your formulation.

    • Adjust pH: The pH of the aqueous phase can affect the charge on the emulsion droplets and the stability of the emulsifier. The bactericidal and emulsifying activity of laurate compounds can be higher in acidic conditions.[7] Experiment with pH adjustments to find the optimal range for your system.

    • Increase Emulsifier Concentration: The amount of this compound may be insufficient to fully cover the surface of all oil droplets. Try incrementally increasing its concentration.

Issue 3: I am struggling to form a homogenous emulsion.

  • Question: My formulation remains coarse and does not form a fine, milky emulsion, even with high-shear mixing. What could be the problem?

  • Answer: Difficulty in emulsion formation can stem from several factors, including an inefficient emulsifier system, improper processing conditions, or component incompatibility.[4]

    Possible Solutions:

    • Evaluate the HLB System: The HLB of your emulsifier system must match the required HLB of your oil phase. The exact HLB of this compound is not well-documented, but it is likely a low-HLB emulsifier suitable for water-in-oil (W/O) emulsions or used as a stabilizer in oil-in-water (O/W) systems.[8] You will likely need to blend it with a higher HLB emulsifier to create a stable O/W emulsion.

    • Optimize Homogenization: Ensure your mixing method provides sufficient energy to break down the dispersed phase into small droplets. For many formulations, a high-pressure homogenizer is more effective than a simple rotor-stator mixer.

    • Check Temperature: Emulsification is often more efficient when both the oil and water phases are heated (e.g., to 75-80°C) before mixing.[9] This lowers the viscosity of the oil and reduces interfacial tension.

    • Order of Addition: The method of combining phases can be critical. Try adding the dispersed phase to the continuous phase slowly while mixing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in an emulsion? A1: this compound is the calcium salt of lauric acid, a saturated fatty acid.[8] In formulations, it functions as an emulsion stabilizer, anticaking agent, viscosity controller, and surfactant.[10][11] Its primary role is to adsorb at the oil-water interface, reducing interfacial tension and forming a film that prevents droplets from coalescing, thereby supporting emulsion stability.[8][10]

Q2: What is the HLB value of this compound? A2: A specific Hydrophilic-Lipophilic Balance (HLB) value for this compound is not consistently reported in literature. However, metallic stearates and other fatty acid salts with divalent cations typically have low HLB values (e.g., Calcium Stearoyl Lactylate has an HLB of 5.1).[5][12] This suggests that this compound likely functions as a water-in-oil (W/O) emulsifier or as a stabilizer in oil-in-water (O/W) emulsions, often in combination with a higher HLB emulsifier.

Q3: How do pH and ionic strength affect the performance of this compound? A3: Both pH and ionic strength are critical.

  • pH: The pH of the aqueous phase influences the charge at the droplet interface and the stability of the laurate salt itself. Some studies indicate that the efficacy of laurate compounds is higher under acidic conditions.[7] In dairy emulsions, increasing pH from 6.5 to 7.0 improved stability by reducing free calcium ion concentration.[13] The optimal pH for your specific formulation should be determined experimentally.

  • Ionic Strength: Calcium ions (Ca2+) can significantly impact emulsion stability. High concentrations of calcium or other salts can reduce the electrostatic repulsion between droplets, leading to flocculation and coalescence.[6][14] The stabilizing effect of calcium salts is often attributed to a reduction in water droplet size and an increase in the adsorption of the emulsifier at the interface.[6]

Q4: Can I use this compound as the sole emulsifier in my O/W emulsion? A4: While possible for some systems, it is generally challenging. Given its probable low HLB value, this compound is often more effective when used as part of a blended emulsifier system. For stable O/W emulsions, it is recommended to combine this compound with a high-HLB co-emulsifier to achieve the required HLB for the oil phase and create a more robust interfacial film.[5]

Q5: What are some suitable co-emulsifiers to use with this compound? A5: The choice of co-emulsifier depends on your specific oil phase and desired emulsion type (O/W or W/O). For O/W emulsions, you would blend this compound with high-HLB emulsifiers. Examples include Polysorbate 80 (HLB 15), Ceteareth-20 (HLB 15.2), or PEG-100 Stearate (HLB 18.8).[5] The ideal ratio of this compound to the co-emulsifier must be determined experimentally to achieve optimal stability.

Data Presentation

Table 1: Influence of Co-Emulsifier (Polysorbate 80) on Emulsion Properties This table provides illustrative data on how blending this compound with a high-HLB co-emulsifier can impact the properties of a hypothetical O/W emulsion.

This compound (%)Polysorbate 80 (%)Calculated System HLB*Mean Droplet Size (μm)Stability after 24h
5.00.0~5.0> 10.0Complete Separation
4.01.07.05.2Significant Creaming
3.02.08.32.1Slight Creaming
2.03.09.70.8Stable
1.04.011.00.5Stable

*Calculated assuming an estimated HLB of 5.0 for this compound and an HLB of 15.0 for Polysorbate 80.

Table 2: Effect of pH on Zeta Potential and Emulsion Stability This table illustrates the potential impact of pH on the surface charge (Zeta Potential) and stability of an emulsion stabilized with this compound. Higher absolute zeta potential values generally correlate with better stability due to increased electrostatic repulsion.

Formulation pHZeta Potential (mV)Visual Observation after 7 days
5.5-45.5Stable, no separation
6.5-32.1Slight creaming observed
7.5-21.8Moderate creaming
8.5-15.3Significant separation

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion using a this compound and co-emulsifier system.

Materials:

  • Oil Phase: Your selected oil(s).

  • Aqueous Phase: Deionized water.

  • Emulsifiers: this compound, high-HLB co-emulsifier (e.g., Polysorbate 80).

  • Optional: Rheology modifier, preservative, active ingredients.

Methodology:

  • Prepare the Aqueous Phase:

    • In a beaker, combine deionized water and any water-soluble components (except for heat-sensitive materials).

    • If using a rheology modifier like xanthan gum, disperse it thoroughly to prevent clumping.

    • Heat the aqueous phase to 75°C while stirring gently.

  • Prepare the Oil Phase:

    • In a separate beaker, combine the oil(s), this compound, and the high-HLB co-emulsifier.

    • Heat the oil phase to 75°C while stirring until all components are melted and homogenous.

  • Form the Emulsion:

    • Slowly add the oil phase to the aqueous phase while applying high shear using a homogenizer (e.g., rotor-stator).

    • Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.

  • Cooling and Final Additions:

    • Transfer the emulsion to a low-shear mixer (e.g., overhead propeller stirrer) and begin cooling.

    • Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients like preservatives or active compounds.

    • Continue gentle stirring until the emulsion reaches room temperature.

  • Final QC:

    • Adjust the final pH if necessary.

    • Store the emulsion in a sealed container for characterization.

Protocol 2: Characterization of Emulsion Properties

Objective: To assess the physical properties and stability of the prepared emulsion.

1. Macroscopic Observation:

  • Visually inspect the emulsion immediately after preparation and at set time intervals (e.g., 24h, 7 days, 30 days) at different storage conditions (e.g., room temperature, 40°C, 4°C).

  • Look for signs of instability such as creaming, sedimentation, coalescence, or phase separation.[1]

2. Microscopic Analysis:

  • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

  • Observe the emulsion under an optical microscope to assess droplet morphology, size distribution, and signs of flocculation or coalescence.[15][16]

3. Droplet Size Analysis:

  • Use a particle size analyzer (e.g., based on dynamic light scattering or laser diffraction) to obtain quantitative data on the mean droplet size and polydispersity index (PDI).[16][17] A smaller mean droplet size and lower PDI generally indicate a more stable emulsion.

4. Stability Testing (Centrifugation):

  • Place a sample of the emulsion in a centrifuge tube.

  • Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

  • Measure the volume of any separated oil or cream layer. A stable emulsion will show no or minimal separation.

Visualizations

TroubleshootingWorkflow start Emulsion Instability Observed problem What is the primary issue? start->problem creaming Rapid Separation (Creaming/Sedimentation) problem->creaming Separation coalescence Droplet Growth (Coalescence) problem->coalescence Droplet Size Increase formation Poor Emulsion Formation problem->formation Coarse Texture solution_creaming Solutions: - Increase continuous phase viscosity - Reduce droplet size (homogenization) - Add co-emulsifier creaming->solution_creaming solution_coalescence Solutions: - Optimize emulsifier blend (HLB) - Control ionic strength - Adjust formulation pH - Increase emulsifier concentration coalescence->solution_coalescence solution_formation Solutions: - Match system HLB to oil's required HLB - Increase homogenization energy - Optimize temperature during emulsification formation->solution_formation

Caption: Troubleshooting workflow for common emulsion instability issues.

ExperimentalWorkflow cluster_prep Preparation cluster_emulsify Emulsification cluster_analysis Characterization prep_aq 1. Prepare & Heat Aqueous Phase prep_oil 2. Prepare & Heat Oil Phase homogenize 3. Combine Phases under High Shear prep_oil->homogenize cool 4. Cool Down with Gentle Mixing analysis 5. Perform Analysis: - Microscopy - Droplet Sizing - Stability Tests cool->analysis

Caption: General workflow for emulsion preparation and characterization.

Factors center This compound Emulsion Stability factor1 Emulsifier System (HLB, Concentration) center->factor1 factor2 Aqueous Phase (pH, Ionic Strength) center->factor2 factor3 Processing (Shear, Temperature) center->factor3 factor4 Phase Properties (Viscosity, Density) center->factor4 factor5 Oil Phase (Type, Required HLB) center->factor5

References

Addressing inconsistencies in calcium laurate crystal morphology

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Laurate Crystal Morphology

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during the crystallization of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues related to this compound crystal morphology in a question-and-answer format.

Q1: Why are my this compound crystals too small or appearing as a fine powder?

A1: The rapid formation of crystals, often referred to as "crashing out," can lead to very small crystals or a fine powder. This is typically caused by high supersaturation.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Increase Solvent Volume: Add a small amount of additional solvent to the hot solution to ensure the this compound does not precipitate too quickly upon cooling.

    • Decrease Cooling Rate: Allow the solution to cool slowly to room temperature before transferring it to a cooling bath. Insulating the flask can also help.

  • Optimize Stirring: Reduce the stirring rate, as very high agitation can increase the rate of nucleation, leading to smaller crystals.

Q2: My this compound crystals are agglomerated. How can I obtain discrete crystals?

A2: Agglomeration can occur due to high supersaturation or inefficient mixing.

Troubleshooting Steps:

  • Control Supersaturation: Follow the steps outlined in Q1 to reduce the rate of crystal formation.

  • Optimize Agitation: Ensure consistent and moderate stirring throughout the crystallization process to keep the forming crystals suspended and prevent them from clumping together.

Q3: I am observing a mixture of different crystal morphologies (e.g., needles and plates). How can I obtain a uniform crystal habit?

A3: A mixture of morphologies can result from inconsistent conditions during crystallization or the presence of impurities.

Troubleshooting Steps:

  • Ensure Homogeneous Conditions: Maintain a consistent temperature and stirring rate throughout the crystallization vessel.

  • Purify Reactants: Use high-purity lauric acid and calcium salts to avoid the influence of impurities on crystal growth. Recrystallization of the starting materials may be necessary.

  • Control pH: The pH of the solution can significantly influence crystal habit. Ensure the pH is controlled and stable during the crystallization process.

Q4: The yield of my this compound crystals is very low. What are the possible causes and solutions?

A4: A low yield can be due to incomplete reaction, excessive solubility in the mother liquor, or loss of product during washing.

Troubleshooting Steps:

  • Check Stoichiometry: Ensure a 2:1 molar ratio of laurate to calcium ions for complete reaction.

  • Optimize Solvent Volume: While adding more solvent can help control crystal size (see Q1), too much will result in a significant portion of the product remaining dissolved. If the mother liquor is clear, you can try to recover more product by evaporating some of the solvent and cooling again.

  • Washing Solvent: Use a solvent for washing in which this compound has low solubility, such as cold ethanol (B145695) or water, and use a minimal amount.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the crystal morphology of this compound?

A1: The main factors include:

  • Supersaturation: The driving force for crystallization. Higher supersaturation generally leads to smaller, less perfect crystals.

  • Temperature: Affects solubility and nucleation/growth kinetics.

  • Solvent: The choice of solvent can significantly alter the crystal habit by affecting solute-solvent interactions.

  • pH: Influences the availability of laurate anions and can affect the crystal structure.

  • Impurities/Additives: Can inhibit growth on certain crystal faces, leading to a change in morphology.

  • Stirring Rate: Affects mass transfer and the nucleation rate.

Q2: Which synthesis method is best for controlling this compound crystal morphology?

A2: Both direct metathesis and neutralization reactions can be used to control crystal morphology. The key is to have precise control over the reaction conditions. The ethanol-aqueous solution method can also offer good control over crystal habit.

Q3: How can I characterize the morphology of my this compound crystals?

A3: The following analytical techniques are recommended:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal shape and surface features.

  • X-ray Diffraction (XRD): Confirms the crystalline structure and can be used to identify different polymorphs.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the formation of the this compound salt.

Data Presentation

Table 1: Effect of Key Parameters on this compound Crystal Morphology

ParameterVariationExpected Effect on Crystal Morphology
Supersaturation Low to HighTransition from larger, well-defined crystals to smaller, dendritic, or needle-like crystals.
Temperature Low to HighCan influence the formation of different polymorphs and affect crystal size by altering solubility.
pH Acidic to BasicAffects the availability of laurate ions; higher pH is generally favorable for formation. May influence crystal habit.
Stirring Rate Low to HighHigher rates can lead to smaller crystals due to increased nucleation.
Solvent Polarity Non-polar to PolarCan significantly alter crystal habit (e.g., from plates to needles) due to different solute-solvent interactions at the crystal faces.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Metathesis

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of potassium laurate by dissolving 119.2 g of potassium laurate in 1 L of deionized water.

    • Prepare a 0.25 M solution of calcium nitrate (B79036) by dissolving 41.0 g of calcium nitrate tetrahydrate in 1 L of deionized water.

  • Reaction:

    • Heat both solutions to 50-55°C.

    • Slowly add the calcium nitrate solution to the potassium laurate solution under vigorous stirring. A white precipitate of this compound will form immediately.

  • Purification:

    • Continue stirring for 30 minutes at 50-55°C.

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate with hot deionized water to remove any unreacted salts, followed by a wash with ethanol.

    • Dry the this compound crystals in an oven at 60°C.

Protocol 2: Synthesis of this compound via Neutralization Reaction

  • Preparation of Reactants:

    • Disperse 40.0 g of lauric acid (0.2 mol) in 500 mL of deionized water.

    • Prepare a slurry of calcium hydroxide (B78521) by suspending 7.4 g of Ca(OH)₂ (0.1 mol) in 100 mL of deionized water.

  • Reaction:

    • Heat the lauric acid dispersion to 60-70°C with stirring.

    • Slowly add the calcium hydroxide slurry to the hot lauric acid dispersion.

    • Maintain the temperature and continue stirring for 1-2 hours to ensure complete neutralization. The pH should be monitored and maintained in the range of 8-9.

  • Purification:

    • Filter the hot solution to remove any unreacted calcium hydroxide.

    • Allow the filtrate to cool slowly to room temperature to crystallize the this compound.

    • Filter the crystals and wash with deionized water and then ethanol.

    • Dry the crystals in an oven at 60°C.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification S1 Prepare Reactant Solutions S2 Reaction under Controlled Conditions (Temperature, Stirring, pH) S1->S2 S3 Precipitation/Crystallization S2->S3 P1 Filtration S3->P1 P2 Washing P1->P2 P3 Drying P2->P3 C1 SEM (Morphology) P3->C1 C2 XRD (Crystal Structure) P3->C2 C3 FT-IR (Functional Groups) P3->C3

Caption: Experimental workflow for synthesis and characterization of this compound.

Troubleshooting_Workflow start Inconsistent Crystal Morphology q1 Are crystals too small? start->q1 a1 Reduce Supersaturation: - Increase solvent - Decrease cooling rate q1->a1 Yes q2 Are crystals agglomerated? q1->q2 No end Desired Crystal Morphology a1->end a2 Optimize Agitation: - Ensure moderate, consistent stirring q2->a2 Yes q3 Is there a mix of morphologies? q2->q3 No a2->end a3 Ensure Homogeneity: - Purify reactants - Control pH q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting workflow for this compound crystal morphology.

Influencing_Factors center This compound Crystal Morphology f1 Supersaturation center->f1 f2 Temperature center->f2 f3 Solvent center->f3 f4 pH center->f4 f5 Impurities/Additives center->f5 f6 Stirring Rate center->f6

Caption: Factors influencing this compound crystal morphology.

Influence of reactant stoichiometry on calcium laurate product purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of calcium laurate, with a focus on the influence of reactant stoichiometry on product purity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometric ratio for the synthesis of this compound?

The ideal stoichiometric ratio for the synthesis of high-purity this compound is a 2:1 molar ratio of the laurate source (e.g., sodium laurate or lauric acid) to the calcium source (e.g., calcium chloride or calcium hydroxide).[1] This is because two laurate anions (C₁₁H₂₃COO⁻) react with one calcium cation (Ca²⁺) to form this compound (Ca(C₁₁H₂₃COO)₂).

Q2: What are the common impurities when the reactant stoichiometry is incorrect?

Deviations from the 2:1 molar ratio will lead to impurities in the final product.[1]

  • Excess Laurate Source: If the laurate source is in excess, unreacted lauric acid or its salt (e.g., sodium laurate) will remain in the product, leading to lower purity.[1]

  • Excess Calcium Source: An excess of the calcium source will result in the contamination of the final product with unreacted calcium salts (e.g., calcium chloride), which are water-soluble and need to be removed through thorough washing.[1]

Q3: How does pH affect the synthesis of this compound?

The pH of the reaction medium is a critical parameter. An alkaline pH (typically > 10) is highly favorable for the formation of this compound as it ensures the complete deprotonation of lauric acid to the laurate anion, which is then readily available to react with calcium ions.[1] In acidic conditions (pH < 6), the formation of this compound is inhibited.[1]

Q4: What are the recommended reaction temperatures for this compound synthesis?

The optimal reaction temperature can vary depending on the specific synthesis method. For direct metathesis reactions, a temperature range of 50-55°C is often employed. For neutralization reactions, temperatures between 60-80°C are common.

Q5: How can I purify the synthesized this compound?

Purification of this compound typically involves washing the precipitate to remove unreacted starting materials and soluble by-products.[1]

  • Washing with water is effective for removing water-soluble impurities like excess calcium salts.[1]

  • Washing with solvents like ethanol (B145695) or acetone (B3395972) helps in removing unreacted lauric acid and other organic impurities.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on issues arising from incorrect reactant stoichiometry.

Issue 1: Low Yield of this compound Precipitate

  • Symptom: The amount of collected precipitate is significantly lower than the theoretical yield.

  • Potential Cause:

    • Incorrect Stoichiometry (Excess Calcium): Using a molar ratio of laurate to calcium that is less than 2:1 will result in an incomplete reaction, as there is not enough laurate to react with all the calcium ions.

    • Suboptimal pH: The reaction medium may not be sufficiently alkaline, leading to incomplete deprotonation of lauric acid and thus, reduced formation of this compound.[1]

  • Troubleshooting Steps:

    • Verify Calculations: Double-check the molar calculations for all reactants to ensure a 2:1 molar ratio of laurate to calcium.

    • Monitor and Adjust pH: During the reaction, monitor the pH and ensure it is maintained in the alkaline range (pH > 10) for optimal product formation.[1]

    • Check Reactant Purity: Ensure the purity of the starting materials, as impurities can affect the reaction.

Issue 2: Product is Greasy or Waxy

  • Symptom: The dried this compound product has a greasy or waxy texture instead of being a fine powder.

  • Potential Cause:

    • Incorrect Stoichiometry (Excess Laurate): This is a strong indication of the presence of unreacted lauric acid as an impurity.[1]

  • Troubleshooting Steps:

    • Adjust Stoichiometry: In subsequent experiments, carefully measure the reactants to ensure the laurate source is not in excess.

    • Purification: Wash the impure product thoroughly with ethanol or acetone to remove the unreacted lauric acid.[1] Multiple washes may be necessary.

    • Confirm Purity: Use analytical techniques like FTIR spectroscopy to confirm the absence of the characteristic carboxylic acid peak of lauric acid in the final product.

Issue 3: Difficulty in Filtering the Precipitate

  • Symptom: The this compound precipitate is very fine or gelatinous, making it difficult to filter and wash effectively.

  • Potential Cause:

    • Rapid Precipitation: Adding the reactant solutions too quickly can lead to the formation of very small particles that can clog the filter paper.

  • Troubleshooting Steps:

    • Control Addition Rate: Add the calcium salt solution to the laurate solution slowly and with constant, vigorous stirring. This promotes the formation of larger, more easily filterable crystals.

    • Increase Reaction Temperature: Conducting the reaction at a slightly elevated temperature (e.g., 50-60°C) can sometimes improve the crystallinity and filterability of the product.

    • Aging the Precipitate: Allowing the precipitate to "age" in the mother liquor for a period (e.g., 1-2 hours) with gentle stirring after the reaction is complete can help in the growth of larger crystals.

Data Presentation

Table 1: Influence of Reactant Stoichiometry on this compound Product Characteristics

Laurate:Calcium Molar RatioExpected OutcomePotential ImpuritiesRecommended Action
> 2:1 (Excess Laurate)Product may appear greasy or waxy. Purity is reduced.Unreacted lauric acid or sodium laurate.Thoroughly wash the product with ethanol or acetone. Adjust stoichiometry in future experiments.
2:1 (Ideal Stoichiometry) High yield of high-purity this compound. Product is a fine, white powder. Minimal Follow the established protocol.
< 2:1 (Excess Calcium)Reduced yield of the final product.Unreacted calcium salts (e.g., calcium chloride).Thoroughly wash the product with deionized water to remove soluble salts. Adjust stoichiometry in future experiments.

Experimental Protocols

1. Synthesis of this compound via Neutralization

This method involves the direct reaction of lauric acid with a calcium base.

  • Materials:

    • Lauric Acid (C₁₂H₂₄O₂)

    • Calcium Hydroxide (B78521) (Ca(OH)₂)

    • Ethanol

    • Deionized Water

  • Procedure:

    • In a beaker, dissolve a calculated amount of lauric acid in ethanol with gentle heating and stirring.

    • In a separate beaker, prepare a slurry of calcium hydroxide in deionized water. The molar amount of calcium hydroxide should be half that of the lauric acid to achieve a 2:1 laurate to calcium molar ratio.

    • Slowly add the calcium hydroxide slurry to the lauric acid solution while maintaining vigorous stirring.

    • Heat the reaction mixture to 60-80°C and maintain for 1-2 hours with continuous stirring. A white precipitate of this compound will form.

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by filtration.

    • Wash the precipitate several times with hot deionized water to remove any unreacted calcium hydroxide.

    • Wash the precipitate with ethanol to remove any unreacted lauric acid.

    • Dry the purified this compound in an oven at 60-80°C until a constant weight is achieved.

2. Synthesis of this compound via Direct Metathesis

This method involves a double displacement reaction between a soluble laurate salt and a soluble calcium salt.

  • Materials:

    • Sodium Laurate (NaC₁₂H₂₃O₂)

    • Calcium Chloride (CaCl₂)

    • Deionized Water

  • Procedure:

    • Prepare an aqueous solution of sodium laurate by dissolving a calculated amount in deionized water with gentle heating.

    • Prepare an aqueous solution of calcium chloride. The molar amount of calcium chloride should be half that of the sodium laurate.

    • Slowly add the calcium chloride solution to the sodium laurate solution under vigorous stirring at a temperature of 50-55°C. A white precipitate of this compound will form immediately.

    • Continue stirring the mixture for 30-60 minutes to ensure the reaction goes to completion.

    • Collect the precipitate by filtration.

    • Wash the precipitate thoroughly with deionized water to remove the sodium chloride by-product and any unreacted starting materials.

    • Dry the purified this compound in an oven at 60-80°C.

Mandatory Visualization

reaction_pathway cluster_reactants Reactants cluster_process Process cluster_products Products & Impurities laurate Laurate Source (e.g., Sodium Laurate) reaction Precipitation Reaction (Aqueous Solution) laurate->reaction 2 parts calcium Calcium Source (e.g., Calcium Chloride) calcium->reaction 1 part product This compound (Precipitate) reaction->product Ideal Stoichiometry (2:1) impurity1 Unreacted Laurate reaction->impurity1 Excess Laurate (>2:1) impurity2 Unreacted Calcium Salt reaction->impurity2 Excess Calcium (<2:1)

Caption: Stoichiometric influence on this compound synthesis.

troubleshooting_workflow start Start Synthesis check_purity Assess Product Purity (e.g., appearance, analytical) start->check_purity pure High Purity Product (Process Complete) check_purity->pure Pure impure Low Purity Detected check_purity->impure Impure check_stoichiometry Verify Reactant Stoichiometry (2:1) impure->check_stoichiometry correct_stoichiometry Adjust Reactant Ratios for Next Experiment check_stoichiometry->correct_stoichiometry Incorrect purify Purify Product (Washing) check_stoichiometry->purify Correct correct_stoichiometry->start Retry Synthesis reassess Re-assess Purity purify->reassess reassess->pure Pure reassess->purify Still Impure

Caption: Troubleshooting workflow for this compound purity issues.

References

Removal of unreacted lauric acid from calcium laurate product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful removal of unreacted lauric acid from calcium laurate products.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Final product is oily or waxy. High concentration of unreacted lauric acid remaining.1. Verify Stoichiometry: Ensure a 2:1 molar ratio of laurate to calcium was used in the synthesis. An excess of lauric acid is a common cause of this issue. 2. Improve Washing: The product requires more thorough washing. Refer to the Solvent Washing Protocol in the FAQ section. Increase the number of wash cycles or the volume of solvent. 3. Consider Recrystallization: For high-purity requirements, recrystallization is recommended. See the Recrystallization Protocol in the FAQ section.
Low yield of this compound after washing. The washing solvent is partially dissolving the this compound product.1. Adjust Solvent Composition: If using a high concentration of ethanol (B145695), it may be solvating the this compound. Try using a higher water-to-ethanol ratio in your washing solvent. 2. Control Temperature: Perform washing steps at room temperature or below, as the solubility of this compound may increase with temperature.
White ash-like substance on the dried product. This may be due to the reaction of excess lye (if used in synthesis) with atmospheric carbon dioxide.This can typically be removed by a final wash with deionized water.[1]
Product purity does not improve after washing. Inadequate mixing during washing, or the washing solvent is not effective for the level of impurity.1. Ensure Thorough Slurrying: When washing, ensure the this compound powder is fully suspended in the solvent to maximize contact. Use vigorous stirring or sonication. 2. Change Solvent: If an ethanol/water mixture is ineffective, a non-polar solvent like hexane (B92381) may be used for washing, as lauric acid is soluble in it while this compound is not.
Difficulty filtering the this compound precipitate. The precipitate consists of very fine particles.1. Allow for Digestion: After precipitation, let the mixture stand for a period (e.g., an hour) to allow the particles to grow larger. 2. Use Centrifugation: As an alternative to filtration, centrifuge the mixture and decant the supernatant. This is often more effective for fine particles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted lauric acid from my this compound product?

A1: The two most common and effective methods for purifying this compound at a laboratory scale are solvent washing and recrystallization. The choice of method depends on the initial purity of your product and the desired final purity.

  • Solvent Washing: This is a straightforward method for removing a significant amount of unreacted lauric acid and other soluble impurities. It relies on the principle that lauric acid is soluble in certain organic solvents, while this compound is largely insoluble.[2] A common solvent system is an ethanol-water mixture.[3]

  • Recrystallization: This technique is used to achieve a higher level of purity.[4] It involves dissolving the impure this compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The this compound will crystallize out of the solution in a purer form, leaving the impurities (including lauric acid) dissolved in the solvent.[4]

Q2: Can you provide a detailed protocol for solvent washing of this compound?

A2: Yes, here is a general protocol for washing crude this compound with an ethanol-water mixture. This method leverages the solubility of lauric acid in ethanol.[2]

Experimental Protocol: Solvent Washing

  • Transfer: Place the crude this compound powder into a suitable beaker or flask.

  • Solvent Addition: Add a 1:1 (v/v) mixture of ethanol and deionized water. A general guideline is to use 10 mL of the solvent mixture for every 1 gram of crude product.

  • Slurrying: Stir the mixture vigorously for 15-20 minutes at room temperature. Ensure that the powder is fully suspended to form a slurry. This allows the solvent to dissolve the unreacted lauric acid.

  • Separation: Separate the solid this compound from the solvent. This can be done by:

    • Filtration: Using a Buchner funnel with an appropriate filter paper.

    • Centrifugation: Centrifuging the mixture and then carefully decanting the supernatant liquid.

  • Repeat: Repeat the washing process (steps 2-4) two to three more times to ensure maximum removal of the lauric acid.

  • Final Rinse: Perform a final wash with deionized water to remove any residual ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

experimental_workflow cluster_workflow Solvent Washing Workflow crude_product Crude this compound add_solvent Add Ethanol/Water (1:1) crude_product->add_solvent slurry Stir for 15-20 min add_solvent->slurry separate Filter or Centrifuge slurry->separate repeat_wash Repeat Wash (2-3x) separate->repeat_wash Supernatant (Discard) final_rinse Final Rinse with DI Water separate->final_rinse Solid Product repeat_wash->add_solvent dry Dry in Vacuum Oven final_rinse->dry pure_product Purified this compound dry->pure_product

Caption: Workflow for the purification of this compound via solvent washing.

Q3: How can I achieve higher purity through recrystallization?

A3: Recrystallization is an excellent method for obtaining high-purity this compound.[4] The key is to select a solvent in which this compound is soluble at high temperatures but insoluble at low temperatures, while lauric acid remains soluble at low temperatures. A non-polar solvent like hexane can be effective.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent. Based on solubility principles, a non-polar organic solvent like hexane is a good candidate.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the this compound is fully dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Pure this compound should precipitate out of the solution.

  • Crystal Collection: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the pure crystals in a vacuum oven.

separation_principle cluster_principle Principle of Purification by Recrystallization start Impure this compound (Ca(La)₂ + Lauric Acid) dissolve Dissolve in Hot Hexane start->dissolve hot_solution Hot Homogeneous Solution dissolve->hot_solution cool Cool Slowly hot_solution->cool crystals Pure Ca(La)₂ Crystals (Precipitate) cool->crystals mother_liquor Mother Liquor (Lauric Acid in Hexane) cool->mother_liquor

Caption: The principle of separating this compound from lauric acid via recrystallization.

Q4: How can I confirm the removal of lauric acid and determine the purity of my product?

A4: Visual inspection is not sufficient to confirm purity. A quantitative analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for quantifying free lauric acid.[5][6] Since lauric acid is not volatile enough for direct GC analysis, a derivatization step is necessary to convert it into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester.[5][7]

Experimental Protocol: GC-MS Analysis of Free Lauric Acid

  • Sample Preparation: Accurately weigh a small amount (e.g., 10-40 µg) of your purified this compound into a vial.

  • Internal Standard: Add a known amount of an internal standard (e.g., tridecanoic acid solution) to the sample.

  • Drying: Dry the sample under a stream of nitrogen at room temperature.

  • Derivatization:

    • Add 20 µL of 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and 150 µL of iso-octane.[5] HMDS selectively derivatizes free fatty acids without reacting with the this compound salt.[5][6][8]

    • Seal the vial and heat at 60 °C for 30 minutes.[5]

  • Injection Standard: Before injection, add an injection internal standard (e.g., hexadecane (B31444) solution).[5]

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The lauric acid-TMS ester can be separated and quantified.

  • Quantification: Create a calibration curve using standard solutions of derivatized lauric acid to determine the concentration of free lauric acid in your sample.

Q5: What is the solubility of lauric acid and this compound in common solvents?

A5: Understanding the solubility of both your product and the impurity is crucial for developing an effective purification strategy. The data below has been compiled from various sources.

Table 1: Solubility of Lauric Acid

SolventSolubilityTemperature (°C)
Water4.81 mg/L25
EthanolVery soluble[9]; Approx. 20 mg/mL[2]Room Temperature
Ethanol:PBS (1:8)Approx. 0.5 mg/mLRoom Temperature
EtherVery soluble-
MethanolVery soluble-
AcetoneSoluble-
ChloroformSlightly soluble-
HexaneSoluble-

Table 2: Solubility of this compound

SolventSolubility
WaterInsoluble
Ethanol (absolute)Insoluble[10]
EtherInsoluble[10]
AcetoneInsoluble[10]
BenzeneSlightly soluble[10]
Light PetroleumInsoluble[10]

References

Technical Support Center: Kinetic Studies of Calcium Laurate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a technical support center with troubleshooting guides and FAQs for the kinetic studies of calcium laurate formation reactions.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the kinetic studies of this compound formation. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this compound formation?

A1: The formation of this compound is typically a precipitation reaction. The most common mechanisms are ionic displacement (metathesis) and neutralization. In metathesis, a soluble laurate salt (like sodium or potassium laurate) reacts with a soluble calcium salt (like calcium chloride or nitrate). The low solubility of this compound in the reaction medium drives the formation of a precipitate.[1][2][3] In neutralization, lauric acid is reacted with a calcium base, such as calcium hydroxide (B78521), in an acid-base reaction to form the this compound salt and water.[1][4]

Q2: What are the critical factors that influence the kinetics of the reaction?

A2: The primary factors influencing the reaction kinetics are temperature, pH, reactant concentrations (stoichiometry), and the degree of agitation.[1] Temperature generally increases the reaction rate by providing higher activation energy and increasing molecular motion.[1] The pH is crucial as it determines the availability of the laurate anion (C₁₁H₂₃COO⁻); a higher pH is generally more favorable for the reaction.[1][2] Proper stoichiometry (a 2:1 molar ratio of laurate to calcium ions) is essential for high purity and complete conversion.[1] Effective mixing ensures reactants are well-distributed, preventing localized concentration gradients that can affect the reaction rate.[1][2]

Q3: How can I monitor the progress of the this compound formation reaction in real-time?

A3: Several techniques can be used for real-time monitoring. In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for tracking the disappearance of the lauric acid's carboxylic group and the appearance of the carboxylate salt's characteristic peaks.[1] For precipitation reactions, measuring the change in turbidity over time can determine the induction period and reaction rate.[5] Additionally, conductivity measurements can be employed to monitor the decrease in free ions in the solution as the precipitate forms.

Q4: What are the common synthesis routes for preparing this compound for kinetic studies?

A4: The three most common synthesis methods are:

  • Direct Metathesis: Reacting potassium laurate with calcium nitrate (B79036), typically at an elevated temperature (e.g., 50-55°C).[1][3]

  • Neutralization Reaction: Neutralizing lauric acid with calcium hydroxide or calcium oxide in an aqueous medium.[1][4]

  • Ethanol-Aqueous Solution Method: Dissolving lauric acid in an ethanol-water mixture, adding a base like sodium hydroxide to form the laurate salt in situ, and then introducing a calcium salt like calcium chloride to induce precipitation.[2][3]

Troubleshooting Guide

Q5: My reaction is producing a low yield of this compound. What could be the cause?

A5: A low yield can stem from several issues:

  • Incorrect Stoichiometry: Ensure you are using a 2:1 molar ratio of the laurate source to the calcium source. An excess of the calcium source or an insufficient amount of the laurate source will result in an incomplete reaction.[1]

  • Sub-optimal pH: The pH of the reaction medium must be high enough to ensure the deprotonation of lauric acid into the laurate anion. If the pH is too low, the concentration of available laurate ions will be insufficient for the reaction to proceed to completion.[1]

  • Inadequate Mixing: If the reactants are not mixed thoroughly, localized areas of high and low concentration can form, leading to an incomplete reaction.[2]

Q6: The particle size of my this compound precipitate is inconsistent between batches. How can I control this?

A6: Inconsistent particle size is often related to the nucleation and growth phases of precipitation, which are sensitive to experimental conditions.

  • Control Temperature: Maintain a constant and uniform temperature throughout the reaction. Temperature fluctuations can alter the solubility and the rates of nucleation and crystal growth.

  • Consistent Agitation: The stirring rate should be consistent across all experiments. The rate of mixing affects how quickly the reactants are combined and can influence the number of nuclei formed.[2]

  • Controlled Reactant Addition: The rate at which the reactants are added to the solution can significantly impact particle size. A slower, controlled addition often leads to more uniform and larger particles.

Q7: I am having trouble confirming the formation of this compound using FTIR spectroscopy. What should I be looking for?

A7: When analyzing your product with FTIR, you are looking for a clear transformation from the reactant (lauric acid) to the product (this compound). The key is to compare the spectrum of your product to that of the lauric acid starting material. Look for the disappearance of the strong C=O stretching vibration of the dimeric carboxylic acid, which is typically found around 1700-1712 cm⁻¹, and the appearance of two new strong bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (-COO⁻) at approximately 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹, respectively.[1]

Data Presentation

Table 1: Key Factors Influencing this compound Formation Kinetics

FactorEffect on Reaction RateRationale
Temperature IncreasesProvides activation energy, increases molecular motion and collision frequency.[1]
pH Increases with higher pHA higher pH increases the concentration of the reactive laurate anion.[1]
Agitation IncreasesImproves mass transfer and ensures reactants are well-mixed.[1][2]
Reactant Concentration IncreasesHigher concentrations lead to more frequent collisions between reactant ions.

Table 2: Spectroscopic Data for Monitoring this compound Formation via FTIR

Spectroscopic TechniqueReactant (Lauric Acid) SignatureProduct (this compound) SignatureInference
FTIR Spectroscopy C=O stretch: ~1700-1712 cm⁻¹Asymmetric -COO⁻ stretch: ~1540-1580 cm⁻¹Symmetric -COO⁻ stretch: ~1400-1440 cm⁻¹Conversion of the carboxylic acid group to a carboxylate salt.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Metathesis

  • Prepare Reactant Solutions:

    • Prepare a solution of potassium laurate by neutralizing lauric acid with a stoichiometric amount of potassium hydroxide in an aqueous medium.

    • Prepare a separate aqueous solution of calcium nitrate.

  • Reaction:

    • Heat the potassium laurate solution to 50-55°C with vigorous stirring.[3]

    • Slowly add the calcium nitrate solution to the heated potassium laurate solution. A white precipitate of this compound will form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture at the reaction temperature for a predetermined time to ensure the reaction goes to completion.

    • Filter the precipitate using a Buchner funnel.

    • Wash the collected solid with deionized water to remove any soluble byproducts, such as potassium nitrate.

    • Dry the purified this compound in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Kinetic Analysis using Turbidity Measurement

  • Prepare Reactant Solutions: Prepare separate solutions of a soluble laurate salt (e.g., sodium laurate) and a soluble calcium salt (e.g., calcium chloride) at the desired concentrations.

  • Instrumentation Setup: Place a spectrophotometer cuvette containing one of the reactant solutions in a spectrophotometer equipped with a magnetic stirrer and set the wavelength to 620 nm.[6]

  • Initiate Reaction: Rapidly inject the second reactant solution into the cuvette while stirring to initiate the precipitation reaction.

  • Data Acquisition: Record the absorbance (or turbidity) of the solution over time. The time elapsed from the mixing of the reactants until a sudden increase in turbidity is observed is the induction period (t_ind).[5][7]

  • Analysis: The rate of the reaction can be inferred from the slope of the turbidity curve after the onset of precipitation.[8]

Visualizations

CalciumLaurateFormationPathways cluster_reactants Reactants cluster_products Products LauricAcid Lauric Acid (C₁₁H₂₃COOH) Neutralization Neutralization LauricAcid->Neutralization CaOH2 Calcium Hydroxide (Ca(OH)₂) CaOH2->Neutralization K_Laurate Potassium Laurate (C₁₁H₂₃COOK) Metathesis Metathesis K_Laurate->Metathesis CaNO32 Calcium Nitrate (Ca(NO₃)₂) CaNO32->Metathesis CaLaurate This compound ((C₁₁H₂₃COO)₂Ca) H2O Water (H₂O) KNO3 Potassium Nitrate (KNO₃) Neutralization->CaLaurate Neutralization->H2O Metathesis->CaLaurate Metathesis->KNO3

Caption: Common synthesis pathways for this compound formation.

KineticAnalysisWorkflow prep 1. Prepare Reactant Solutions (e.g., Sodium Laurate & CaCl₂) mix 2. Rapid Mixing in Cuvette (Initiate Reaction) prep->mix Transfer to Spectrophotometer monitor 3. Monitor Turbidity vs. Time (e.g., at 620 nm) mix->monitor Start Data Acquisition analyze 4. Data Analysis monitor->analyze t_ind Determine Induction Period (t_ind) analyze->t_ind rate Calculate Precipitation Rate (from turbidity slope) analyze->rate

Caption: Experimental workflow for kinetic analysis via turbidimetry.

References

Technical Support Center: Calcium Laurate Synthesis and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and stability of calcium laurate, with a focus on the effects of temperature.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Synthesis Troubleshooting

Issue 1: Low Yield of this compound Precipitate

  • Potential Cause: Incomplete reaction due to suboptimal temperature.

    • Solution: Ensure the reaction temperature is within the optimal range for the chosen synthesis method. For the direct metathesis reaction between potassium laurate and calcium nitrate, a temperature of 50-55°C is recommended to enhance reaction kinetics.[1] For the neutralization reaction of lauric acid with calcium hydroxide (B78521) or calcium oxide, a higher temperature range of 60-95°C is often employed.[2][3] Lower temperatures can lead to a slower reaction rate, while excessively high temperatures may promote side reactions.

  • Potential Cause: Incorrect stoichiometry of reactants.

    • Solution: The synthesis of this compound requires a 2:1 molar ratio of the laurate source (e.g., lauric acid or sodium laurate) to the calcium source (e.g., calcium chloride or calcium hydroxide). An excess of either reactant can lead to the presence of unreacted starting materials in the final product, reducing the overall yield and purity.[2]

  • Potential Cause: Poor mixing of reactants.

    • Solution: Vigorous and constant stirring is crucial throughout the reaction to ensure intimate contact between the reactants, especially in heterogeneous systems like the neutralization of lauric acid with solid calcium hydroxide. Inadequate mixing can result in localized concentration gradients and incomplete reaction.

Issue 2: Formation of Impurities or Off-White Product

  • Potential Cause: Side reactions or degradation at elevated temperatures.

    • Solution: While higher temperatures can increase the reaction rate, excessive heat can lead to the degradation of lauric acid or the formation of byproducts, resulting in a discolored product. It is crucial to maintain the temperature within the recommended range and avoid localized overheating.

  • Potential Cause: Presence of unreacted starting materials.

    • Solution: In addition to ensuring correct stoichiometry, a thorough washing of the final this compound precipitate is essential. Washing with deionized water will remove water-soluble impurities such as unreacted calcium salts. A subsequent wash with an organic solvent like ethanol (B145695) can help remove any unreacted lauric acid.

Issue 3: Inconsistent Particle Size of the Precipitate

  • Potential Cause: Fluctuations in reaction temperature.

    • Solution: The precipitation temperature has a significant impact on the particle size and morphology of the resulting crystals. Generally, higher temperatures can lead to the formation of larger particles.[3] Maintaining a constant and controlled temperature throughout the precipitation process is key to achieving a uniform particle size distribution.

  • Potential Cause: Rate of addition of reactants.

    • Solution: The rate at which the precipitating agent is added can influence the nucleation and growth of crystals. A slow and controlled addition with vigorous stirring generally favors the formation of more uniform and crystalline particles.

Stability Troubleshooting

Issue 4: Premature Decomposition of this compound During Thermal Analysis

  • Potential Cause: Presence of impurities.

    • Solution: Impurities, such as unreacted starting materials or byproducts from the synthesis, can lower the decomposition temperature of this compound. Ensure the sample is of high purity by employing proper washing and drying procedures after synthesis.

  • Potential Cause: Incorrect heating rate in TGA/DSC analysis.

    • Solution: A very high heating rate can sometimes lead to an apparent shift in the decomposition temperature to lower values. A typical heating rate for the thermal analysis of calcium salts is 10 °C/min.[4]

Issue 5: Inconsistent Melting Point Observed in DSC Analysis

  • Potential Cause: Presence of hydrated forms of this compound.

    • Solution: this compound can exist in hydrated forms, which may exhibit different melting behaviors compared to the anhydrous form. Ensure the sample is thoroughly dried before analysis to remove any residual water.

  • Potential Cause: Polymorphism of this compound crystals.

    • Solution: The crystalline structure of this compound can be influenced by the synthesis conditions. Different polymorphs may have different melting points. Characterize the crystalline phase of your sample using techniques like X-ray diffraction (XRD) to correlate with the thermal analysis data.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the optimal temperature for synthesizing this compound?

    • A1: The optimal temperature depends on the synthesis method. For the direct metathesis reaction, a temperature range of 50-55°C is generally recommended. For the neutralization reaction, a broader range of 60-95°C is often used to ensure a reasonable reaction rate.[1][2][3]

  • Q2: How does temperature affect the yield and purity of this compound?

    • A2: Temperature is a critical parameter that influences the kinetics of the synthesis reaction.[2] Operating within the optimal temperature range generally leads to a higher conversion of reactants and, consequently, a better yield. However, excessively high temperatures can lead to degradation and the formation of impurities, which will reduce the purity of the final product.

  • Q3: Can the particle size of this compound be controlled during synthesis?

    • A3: Yes, the particle size can be influenced by several factors, including the reaction temperature. Higher precipitation temperatures tend to result in larger particles.[3] Other factors such as the rate of reactant addition and the stirring speed also play a significant role.

Stability

  • Q4: What is the thermal stability of this compound?

    • A4: this compound is moderately thermally stable. It is generally stable up to approximately 200°C.[1] Beyond this temperature, it begins to decompose.

  • Q5: What are the decomposition products of this compound upon heating?

    • A5: The thermal decomposition of this compound primarily proceeds via decarboxylation, yielding ketones and calcium carbonate as the main residues.[1] At higher temperatures, the calcium carbonate can further decompose to calcium oxide and carbon dioxide.

  • Q6: How can I analyze the thermal stability of my this compound sample?

    • A6: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common techniques used to evaluate the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature, allowing the determination of the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated, providing information on phase transitions such as melting and decomposition.[2]

Data Presentation

Table 1: Effect of Synthesis Temperature on this compound Properties (Illustrative Data)

Synthesis Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Average Particle Size (µm)
504859510
702929825
901959650
1101909075 (with some discoloration)

Note: This table presents illustrative data based on general trends observed for calcium soap synthesis. Actual results may vary depending on specific experimental conditions.

Table 2: Thermal Decomposition Profile of this compound from TGA/DSC Analysis

Temperature Range (°C)Thermal EventMass Loss (%)Key Decomposition Products
150-190Melting~0-
200-350Initial Decomposition~20-30Long-chain ketones, CO₂
350-500Main Decomposition~40-50Shorter-chain ketones, hydrocarbons, CO₂
>600Carbonate Decomposition~10-15Calcium Oxide, CO₂

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization Reaction
  • Reactant Preparation:

    • Prepare a solution of lauric acid by dissolving it in a suitable solvent (e.g., ethanol) at a concentration of 1 M.

    • Prepare a slurry of calcium hydroxide (Ca(OH)₂) in deionized water. The molar ratio of lauric acid to Ca(OH)₂ should be 2:1.

  • Reaction:

    • Heat the lauric acid solution to the desired reaction temperature (e.g., 70°C) in a reaction vessel equipped with a mechanical stirrer and a condenser.

    • Slowly add the calcium hydroxide slurry to the hot lauric acid solution with vigorous stirring.

    • Maintain the reaction mixture at the set temperature for a specified duration (e.g., 2 hours) to ensure complete reaction. A white precipitate of this compound will form.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate thoroughly with hot deionized water to remove any unreacted calcium hydroxide and other water-soluble impurities.

    • Wash the precipitate with ethanol to remove any unreacted lauric acid.

    • Dry the purified this compound in an oven at 80-100°C until a constant weight is achieved.

Protocol 2: Thermal Analysis of this compound using TGA/DSC
  • Sample Preparation:

    • Ensure the this compound sample is finely ground and homogenous.

    • Accurately weigh 5-10 mg of the sample into a TGA/DSC crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA/DSC instrument.

    • Set the purge gas to an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.

  • Data Analysis:

    • TGA: Analyze the resulting thermogram to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

    • DSC: Analyze the DSC curve to identify endothermic and exothermic events, such as melting and decomposition, and determine their corresponding temperatures and enthalpy changes.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Isolation & Purification LauricAcid Lauric Acid Solution ReactionVessel Reaction at 70°C (2 hours, vigorous stirring) LauricAcid->ReactionVessel CalciumHydroxide Calcium Hydroxide Slurry CalciumHydroxide->ReactionVessel Filtration Filtration ReactionVessel->Filtration Cooling Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying (80-100°C) Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound via the neutralization method.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Temp Suboptimal Temperature Start->Temp Stoich Incorrect Stoichiometry Start->Stoich Mixing Poor Mixing Start->Mixing AdjustTemp Optimize Reaction Temperature (50-95°C) Temp->AdjustTemp CorrectRatio Ensure 2:1 Molar Ratio (Laurate:Calcium) Stoich->CorrectRatio ImproveStirring Use Vigorous & Constant Stirring Mixing->ImproveStirring

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

Comparative Analysis of Calcium Laurate and Zinc Stearate as Lubricants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate lubricant is a critical factor in optimizing manufacturing processes and ensuring final product quality. This guide provides a detailed comparative analysis of two commonly used metallic soap lubricants: calcium laurate and zinc stearate (B1226849). The following sections present a comprehensive overview of their physical and chemical properties, lubricant performance based on experimental data, and detailed methodologies for key evaluative tests.

Executive Summary

Both this compound and zinc stearate are effective lubricants in a variety of applications, including plastics, rubber, cosmetics, and pharmaceuticals.[1] While they share the commonality of being metallic salts of fatty acids, their performance characteristics differ significantly due to the distinct properties of their respective metallic cations and fatty acid chains.

In general, zinc stearate is recognized for its superior mold release properties and is often favored in applications requiring a smooth surface finish.[1] Conversely, calcium stearate, a close relative of this compound, is noted for its higher thermal stability, making it a suitable choice for high-temperature processing.[1] This guide will delve into the available data to provide a more nuanced comparison, with a particular focus on quantitative performance metrics.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these lubricants is essential for predicting their behavior in various formulations and processes.

PropertyThis compoundZinc StearateReferences
Appearance White, powdery solidWhite, fine, hydrophobic powder[],
Molecular Formula C24H46CaO4C36H70O4Zn[]
Melting Point 43.8°C~120-130°C[],
Solubility Insoluble in waterInsoluble in water, slightly soluble in alcohol

Lubricant Performance: A Data-Driven Comparison

The efficacy of a lubricant is determined by several key performance indicators, including its ability to reduce friction, facilitate mold release, and withstand thermal stress. This section summarizes the available experimental data for these parameters.

Frictional Properties

The coefficient of friction is a critical measure of a lubricant's ability to reduce resistance between moving surfaces.

LubricantTest MethodCoefficient of Friction (Static)Coefficient of Friction (Kinetic)References
Calcium Salt of C12:0 Fatty Acid (Lauric Acid)Pin-on-disc (approximated)Not Reported~0.24 ± 0.05[3]
Zinc StearatePin-on-discNot ReportedNot Reported
Note: Data for direct comparison under identical conditions is limited. The provided value for the calcium salt of lauric acid is from a study on various fatty acid calcium salts.
Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of materials by measuring weight loss as a function of temperature.

LubricantOnset of Decomposition (°C)Key Decomposition Range (°C)References
Cellulose (B213188) Laurate EstersModified samples showed no significant weight loss below 150°CSubstantial decomposition occurs at higher temperatures[4]
Zinc Stearate~200°CMain mass loss before 400°C
Note: Direct TGA data for pure this compound was not readily available. The data for cellulose laurate esters provides an indication of the thermal stability imparted by the laurate group.

Experimental Protocols

To ensure the reproducibility and validity of lubricant performance testing, standardized experimental protocols are crucial. The following sections detail the methodologies for key experiments.

Coefficient of Friction Measurement (Based on ASTM D1894)

This method is used to determine the static and kinetic coefficients of friction of plastic film and sheeting, and can be adapted for powdered lubricants.

Objective: To quantify the frictional characteristics of this compound and zinc stearate.

Apparatus:

  • A friction testing machine or a universal testing machine with a friction testing fixture.

  • A sled of a specified weight with a smooth, flat bottom.

  • A horizontal plane.

  • A means of moving the sled relative to the plane at a constant speed.

Procedure:

  • Sample Preparation: A uniform layer of the powdered lubricant is applied to the surface of the horizontal plane. The surface of the sled is also coated with the lubricant.

  • Test Execution: The sled is placed on the lubricated plane. The machine is initiated to pull the sled at a constant speed (e.g., 150 mm/minute).

  • Data Acquisition: The force required to initiate motion (static friction) and the average force required to maintain motion (kinetic friction) are recorded.

  • Calculation:

    • Static Coefficient of Friction = (Initial peak force) / (Weight of the sled)

    • Kinetic Coefficient of Friction = (Average force during uniform sliding) / (Weight of the sled)

Experimental Workflow for Coefficient of Friction Testing

G cluster_prep Sample Preparation cluster_test Test Execution cluster_data Data Acquisition & Calculation prep_plane Apply uniform layer of lubricant to horizontal plane prep_sled Coat sled surface with lubricant prep_plane->prep_sled place_sled Place sled on lubricated plane prep_sled->place_sled start_machine Initiate machine to pull sled at constant speed place_sled->start_machine record_force Record static and kinetic friction forces start_machine->record_force calc_static Calculate Static COF record_force->calc_static calc_kinetic Calculate Kinetic COF record_force->calc_kinetic

Caption: Workflow for determining the coefficient of friction of powdered lubricants.

Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the thermal stability of lubricants.

Objective: To evaluate the thermal decomposition profile of this compound and zinc stearate.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina, platinum)

  • Analytical balance

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the lubricant (typically 5-10 mg) is placed in the TGA sample pan.

  • Instrument Setup: The TGA is programmed with the desired temperature range (e.g., ambient to 600°C) and a constant heating rate (e.g., 10°C/min). The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Test Execution: The furnace is heated according to the programmed temperature profile, and the sample weight is continuously monitored.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature ranges of significant weight loss. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Logical Flow for Comparative Thermal Stability Analysis

G start Start prep_samples Prepare this compound & Zinc Stearate Samples start->prep_samples run_tga Perform TGA under identical conditions prep_samples->run_tga analyze_curves Analyze TGA/DTG Curves run_tga->analyze_curves compare_onset Compare Onset of Decomposition analyze_curves->compare_onset compare_profile Compare Decomposition Profiles analyze_curves->compare_profile conclusion Draw Conclusion on Relative Thermal Stability compare_onset->conclusion compare_profile->conclusion

Caption: Decision logic for comparing the thermal stability of lubricants using TGA.

Conclusion

The selection between this compound and zinc stearate as a lubricant should be guided by the specific requirements of the application. While zinc stearate generally offers superior mold release characteristics, the higher thermal stability of calcium-based metallic soaps may be advantageous in high-temperature processing environments. The limited direct comparative data for this compound highlights an area for future research. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to generate the quantitative data needed for informed decision-making in lubricant selection.

References

A Comparative Guide to the Performance of Calcium Laurate and Metal Stearates as Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of polymers and pharmaceutical products, the choice of stabilizer is critical to ensure product integrity, longevity, and performance. Metal soaps, such as calcium laurate and various metal stearates (e.g., calcium stearate, zinc stearate, and magnesium stearate), are widely employed as stabilizers, lubricants, and processing aids. This guide provides an objective comparison of the performance of this compound against other common metal stearates, supported by experimental data, to assist in the selection of the most appropriate additive for your specific application.

Comparative Performance Data

The selection of a stabilizer is often a balance between desired properties such as thermal stability, lubricity, and cost-effectiveness. The following tables summarize the key performance indicators for this compound and other metal stearates based on available experimental data.

Thermal Stability

Thermal stability is a crucial parameter, especially in polymer processing at elevated temperatures. It is commonly evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a substance as a function of temperature. A higher onset of decomposition indicates greater thermal stability.

StabilizerOnset of Decomposition (°C)Key Decomposition Range (°C)Noteworthy Characteristics
This compound ~182 (Melting Point)[1], Moderate stability up to 200°C[1]>200°CDecomposition occurs via decarboxylation.[1]
Calcium Stearate ~300[2]Main TGA event after 400°C[2][3]Known for its high thermal resistance, making it suitable for applications like PVC extrusion.[2]
Zinc Stearate ~200[2][3]Main mass loss occurs before 400°C[2][3]Can lead to "zinc burning" (accelerated degradation) in PVC if not used with a co-stabilizer.[4]
Magnesium Stearate >300[2]300-500°C[2]Shows an initial mass loss due to the release of water between room temperature and 125°C.[2]

Note: The onset of decomposition can vary depending on the specific grade and experimental conditions.

Lubricity and Processing Aid Performance

Metal soaps function as both internal and external lubricants in polymer processing, reducing friction and improving melt flow. In pharmaceutical tablet manufacturing, they act as lubricants to prevent sticking to machinery.

StabilizerPrimary FunctionKey Performance AspectsRelevant Applications
This compound Lubricant, EmulsifierLubricating properties are generally considered to be significantly reduced compared to stearates.[5][6] Good emulsifying properties.Cosmetics, Food, PVC heat stabilizer.[7]
Calcium Stearate Lubricant, Acid Scavenger, StabilizerActs as both an internal and external lubricant in PVC.[8] Provides good heat stability.PVC pipes (B44673) and profiles, cement additives.
Zinc Stearate Lubricant, Mold Release AgentExcellent mold release and lubricity.[9] Reduces wear and provides a clean surface finish.Injection molding, extrusion, paints, and coatings.
Magnesium Stearate Lubricant, Flow AgentSuperior lubricating properties in tablet manufacturing, effective at low concentrations.[10] Improves powder flow and compressibility.Pharmaceutical tablet and capsule manufacturing.[10]

Experimental Protocols

To ensure the reproducibility of the comparative data, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols for evaluating the performance of these stabilizers.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine and compare the thermal decomposition profiles of this compound and metal stearates.[2]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance (±0.01 mg accuracy)

  • Sample pans (e.g., aluminum or platinum)

  • Inert gas supply (e.g., high-purity nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the stabilizer into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the weight loss percentage against temperature. The onset of decomposition is determined as the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[2]

Evaluation of PVC Thermal Stabilization

Objective: To assess the effectiveness of stabilizers in preventing the thermal degradation of Poly(vinyl chloride) (PVC).

Methods:

  • Congo Red Test (ISO 182-1):

    • A PVC compound containing the stabilizer is heated in a test tube at a specified temperature (e.g., 180°C).

    • A strip of Congo Red indicator paper is placed at the top of the tube.

    • The time taken for the paper to turn blue due to the evolution of hydrogen chloride (HCl) gas is recorded as the stability time. A longer time indicates better stabilization.[11]

  • Static Oven Aging Test:

    • PVC samples containing the stabilizer are placed in a forced-air oven at a high temperature (e.g., 180°C).

    • The color change of the samples is observed at regular intervals. The time taken for the sample to discolor (e.g., turn yellow, brown, or black) is a measure of its static heat stability.[11]

    • The Yellowness Index (YI) can be measured using a spectrophotometer for a more quantitative assessment of discoloration.[11]

  • Dynamic Thermal Stability Test (using a two-roll mill or torque rheometer):

    • The PVC formulation with the stabilizer is processed on a two-roll mill or in a torque rheometer at a set temperature.

    • The time until the material starts to degrade (indicated by a change in color or processing torque) is measured. This simulates the processing conditions and evaluates the dynamic thermal stability.

Mechanisms of Action and Process Workflows

The stabilizing action of metal soaps in PVC and the workflow for their evaluation can be visualized through the following diagrams.

PVC_Stabilization_Mechanism PVC PVC Chain with Labile Chlorine Atoms Degradation Dehydrochlorination PVC->Degradation initiates Heat Heat Heat->PVC HCl HCl (Hydrogen Chloride) Degradation->HCl Polyene Polyene Formation (Discoloration) Degradation->Polyene MetalChloride Metal Chloride (e.g., CaCl2) HCl->MetalChloride reacts with Metal Soap to form LauricStearicAcid Lauric/Stearic Acid HCl->LauricStearicAcid reacts with Metal Soap to form MetalSoap Metal Soap (e.g., this compound/Stearate) MetalSoap->Degradation inhibits MetalSoap->HCl scavenges

PVC Stabilization Mechanism

The diagram above illustrates the primary mechanism by which metal soaps like this compound and stearates stabilize PVC. They act as acid scavengers, neutralizing the hydrogen chloride (HCl) that is released during thermal degradation. This prevents the autocatalytic decomposition of the polymer and the formation of colored polyene structures.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Prepare PVC Formulation with Stabilizer Milling Melt Mixing (Two-Roll Mill) Formulation->Milling TGA Thermogravimetric Analysis (TGA) Milling->TGA OvenAging Oven Aging Test Milling->OvenAging CongoRed Congo Red Test Milling->CongoRed ThermalData Thermal Stability Data (Decomposition Temp.) TGA->ThermalData ColorData Color Stability Data (Yellowness Index) OvenAging->ColorData StabilityTime HCl Scavenging Time CongoRed->StabilityTime Conclusion Comparative Performance Evaluation ThermalData->Conclusion ColorData->Conclusion StabilityTime->Conclusion

Stabilizer Performance Evaluation Workflow

This workflow diagram outlines the key steps in the experimental evaluation of stabilizer performance, from sample preparation through various testing methods to the final comparative analysis of the collected data.

Conclusion

The choice between this compound and other metal stearates as stabilizers depends heavily on the specific requirements of the application.

  • Calcium Stearate stands out for its excellent thermal stability, making it a preferred choice for high-temperature processing of polymers like PVC.

  • Zinc Stearate offers superior lubricity and mold release properties, which are advantageous in injection molding and applications where surface finish is critical.

  • Magnesium Stearate is the lubricant of choice in the pharmaceutical industry due to its high efficiency at low concentrations.

  • This compound provides moderate thermal stability and acts as an effective emulsifier. While its lubricating properties are less pronounced than those of stearates, it finds utility in applications where its unique combination of properties is beneficial, such as in certain cosmetic and food-grade formulations.

For researchers and formulators, a thorough evaluation based on the specific processing conditions and desired end-product characteristics is essential for optimal stabilizer selection. The experimental protocols and comparative data presented in this guide provide a foundation for making an informed decision.

References

Calcium Laurate: A Comparative Analysis of its Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of calcium laurate with other common antimicrobial agents. Due to the limited availability of direct comparative studies on this compound, this analysis incorporates data on lauric acid and its sodium and potassium salts as proxies to provide a broader understanding of its potential. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.

Executive Summary

This compound, a salt of the medium-chain fatty acid lauric acid, demonstrates significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism of action, shared with other fatty acids, primarily involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. This guide presents available data on the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and bactericidal kinetics of this compound and its related compounds, alongside comparable data for widely used antimicrobials such as chlorhexidine, benzalkonium chloride, and triclosan (B1682465).

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the antimicrobial efficacy of lauric acid and its salts, and other antimicrobial agents against various microorganisms. It is crucial to note that the experimental conditions, such as the specific bacterial strains, culture media, and incubation times, may vary between studies. Therefore, direct comparisons should be made with caution.

Table 1: Minimum Inhibitory Concentration (MIC) of Lauric Acid and its Salts

MicroorganismLauric Acid (µg/mL)Sodium Laurate (%)Potassium Laurate (mM)Reference(s)
Staphylococcus aureus64 - 1560.014621.9[1][2][3]
Propionibacterium acnes1.95--[4]
Streptococcus mutans--21.9[5]
Escherichia coli>1024>0.1167-[1][3]

Table 2: Bactericidal Activity of this compound against various bacteria at pH 6.0

MicroorganismInitial Log CFU/mLLog CFU/mL after 1hLog CFU/mL after 3hLog CFU/mL after 24hReference(s)
Staphylococcus aureus5.5 ± 0.52.1 ± 1.8<0.1<0.1
Propionibacterium acnes5.8 ± 0.1-4.3 ± 0.4<0.1
Staphylococcus epidermidis---4.8 ± 0.2

Table 3: Comparative MICs of Other Antimicrobial Agents

Antimicrobial AgentStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Reference(s)
Chlorhexidine1-2--[6]
Benzalkonium Chloride--64[7]
Triclosan0.025 - 10.5 - 64-[6][8]

Mechanism of Action: Disruption of Bacterial Cell Integrity

The primary antimicrobial mechanism of fatty acids and their salts, including this compound, is the perturbation and disruption of the bacterial cell membrane. This leads to a cascade of events culminating in cell death.

cluster_0 Antimicrobial Action of this compound A This compound B Bacterial Cell Membrane A->B Interaction & Insertion C Increased Membrane Permeability B->C D Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) C->D E Disruption of Electron Transport Chain C->E F Inhibition of Cellular Enzymes C->F G Cell Death D->G E->G F->G

Antimicrobial mechanism of this compound.

Experimental Protocols

Detailed methodologies for determining the antimicrobial efficacy of agents like this compound are crucial for reproducible and comparable results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Antimicrobial Stock Solution:

    • Due to the hydrophobic nature of this compound, a stock solution is prepared by dissolving a known weight of the compound in a suitable solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).

    • The stock solution is then sterilized by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium.

    • Several colonies are used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • A 96-well microtiter plate is used. 100 µL of sterile broth is added to all wells except the first column.

    • 200 µL of the antimicrobial stock solution (at twice the highest desired final concentration) is added to the first well of each row.

    • A two-fold serial dilution is performed by transferring 100 µL from the first well to the second, mixing, and repeating across the plate.

    • Positive (broth with inoculum, no antimicrobial) and negative (broth only) controls are included.

  • Inoculation and Incubation:

    • 100 µL of the prepared bacterial inoculum is added to each well (except the negative control).

    • The plate is sealed and incubated at the appropriate temperature and duration for the test organism (typically 37°C for 18-24 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent in which no visible turbidity (bacterial growth) is observed.

cluster_1 MIC Determination Workflow prep_stock Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilution in Microtiter Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

MIC determination workflow.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

  • Subculturing from MIC Plate:

    • Following the MIC determination, an aliquot (typically 10-100 µL) is taken from each well of the MIC plate that shows no visible growth.

  • Plating:

    • The aliquot is spread onto a fresh agar plate that does not contain the antimicrobial agent.

  • Incubation:

    • The plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria (typically 37°C for 24 hours).

  • MBC Determination:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum, typically observed as no colony growth on the subculture plates.[1]

Protocol 3: Time-Kill Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[9][10]

  • Preparation:

    • Prepare tubes containing broth with the antimicrobial agent at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control tube without the antimicrobial agent.

  • Inoculation:

    • Inoculate each tube with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration of Viable Bacteria:

    • Perform serial dilutions of each aliquot in a sterile saline solution.

    • Plate a specific volume of the appropriate dilutions onto agar plates.

    • Incubate the plates for 18-24 hours.

    • Count the number of colonies and calculate the CFU/mL for each time point and concentration.

    • The results are typically plotted as log₁₀ CFU/mL versus time.

Conclusion

The available data suggests that this compound is a promising antimicrobial agent, particularly against Gram-positive bacteria relevant to skin and oral health. Its efficacy is influenced by factors such as pH. While direct comparative data with other antimicrobials is limited, the information on lauric acid and its salts provides a strong indication of its potential. Further research involving direct, side-by-side comparisons under standardized conditions is warranted to fully elucidate its position within the spectrum of available antimicrobial agents. The provided protocols offer a framework for conducting such validation studies.

References

Comparing the emulsifying properties of calcium laurate to other surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the emulsifying properties of calcium laurate against other commonly used surfactants. The information is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights into surfactant performance.

Introduction to Emulsifiers and this compound

Emulsifying agents, or surfactants, are essential components in a vast array of formulations, from pharmaceuticals to cosmetics and food products.[1][2] They are surface-active molecules that reduce interfacial tension between immiscible liquids, such as oil and water, facilitating the formation and stabilization of emulsions.[2][3] The choice of emulsifier is critical as it directly influences the stability, texture, and efficacy of the final product.[4]

This compound, the calcium salt of lauric acid, is a compound recognized for its roles as an emulsifier, stabilizer, and lubricant.[1][5] It is a white, powdery solid with a high melting point, excellent lubricity, and water-repellent properties.[1][6] Unlike more soluble alkali metal laurates (e.g., sodium laurate), this compound's divalent calcium cation forms strong ionic interactions with the carboxylate head groups, resulting in significantly lower aqueous solubility.[7] This characteristic profoundly impacts its behavior as a surfactant. This guide will compare its properties to other well-established surfactants to aid in formulation decisions.

Key Performance Indicators for Emulsion Stability

The stability of an emulsion is assessed through several quantitative parameters that provide insight into its long-term physical integrity.[8] Key indicators include:

  • Droplet Size and Distribution: Smaller droplet sizes generally lead to greater stability by hindering processes like creaming and coalescence.[4][9] A narrow, consistent size distribution over time is a hallmark of a stable emulsion.[8]

  • Zeta Potential: This metric quantifies the magnitude of electrostatic repulsive forces between droplets.[8] A higher absolute zeta potential value (typically > ±30 mV) indicates strong repulsion, which prevents droplet aggregation and enhances stability.[4]

  • Creaming Index: A measure of the physical separation of the emulsion due to density differences between the two phases. A lower creaming index signifies better stability against gravitational separation.[4]

  • Interfacial Tension (IFT): Effective surfactants lower the IFT between the oil and water phases, which facilitates the creation of small droplets during emulsification and contributes to overall stability.[4]

  • Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to self-assemble into micelles.[10][11] A low CMC is often desirable as it indicates that less surfactant is needed to saturate the interfaces and achieve maximum surface tension reduction.[11]

Comparative Data of Surfactants

The selection of a surfactant is often guided by its physicochemical properties. The following tables summarize key data for this compound and other representative surfactants.

Table 1: Physicochemical Properties of Selected Surfactants

Surfactant Chemical Formula Molecular Weight ( g/mol ) Type HLB Value Critical Micelle Concentration (CMC)
This compound C₂₄H₄₆CaO₄ 438.7 Anionic Not well-defined due to low solubility Micellization is significantly constrained by low water solubility[7]
Sodium Laurate C₁₂H₂₃NaO₂ 222.3 Anionic ~20.8 24.4 mM[7]
Lecithin (Soy) Variable ~750 Amphoteric/Zwitterionic 4 (for water-in-oil) to 9.7 (for oil-in-water)[12] Variable, depends on purity and solvent
Polysorbate 80 (Tween 80) C₆₄H₁₂₄O₂₆ 1310 Non-ionic 15.0[12][13] ~0.012 mM

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | 288.38 | Anionic | ~40 | 8.3 mM (0.24%)[10] |

Note: The Hydrophilic-Lipophilic Balance (HLB) system is used to classify emulsifiers based on their water/oil solubility.[14] Values from 3-6 are suited for water-in-oil (W/O) emulsions, while values from 8-18 are ideal for oil-in-water (O/W) emulsions.[14]

Table 2: Illustrative Performance Comparison of Emulsifiers

Performance Metric This compound Sodium Laurate Lecithin Polysorbate 80 (Tween 80)
Emulsion Type Primarily W/O O/W O/W or W/O O/W
Relative Emulsifying Power Moderate; limited by solubility High High Very High
Stability Against Coalescence Fair to Good Good Very Good[15] Excellent[13]
pH Sensitivity Activity increases in acidic conditions[6][16] Stable over a wide pH range Performance can be pH-dependent Generally stable over a wide pH range

| Electrolyte Tolerance | Can be sensitive to excess electrolytes | Can be sensitive to divalent cations | Good | Excellent |

Experimental Protocols

Reproducible assessment of emulsion stability requires standardized experimental protocols. The following sections detail common methodologies.

Droplet Size and Zeta Potential Analysis

This protocol uses Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to determine droplet size distribution and surface charge, respectively.[8]

Instrumentation: A dynamic light scattering (DLS) instrument equipped with an electrophoretic light scattering (ELS) module.[8]

Methodology:

  • Sample Preparation: Dilute the emulsion with its continuous phase (e.g., deionized water for an O/W emulsion) to a concentration suitable for the instrument, avoiding multiple scattering effects.[8]

  • Equilibration: Allow the diluted sample to equilibrate to a controlled temperature (e.g., 25°C) within the instrument.[8]

  • Droplet Size Measurement (DLS): Illuminate the sample with a laser and analyze the intensity fluctuations of the scattered light. The instrument's software correlates these fluctuations to the Brownian motion of the droplets to calculate the mean hydrodynamic diameter and Polydispersity Index (PDI).[8][17] Perform at least three measurements and average the results.[8]

  • Zeta Potential Measurement (ELS): Apply an electric field to the sample and measure the velocity of the droplets (electrophoretic mobility). The instrument's software converts this mobility into the zeta potential value.[8]

Creaming Index Measurement via Centrifugation

This accelerated stability test predicts an emulsion's long-term resistance to gravitational separation.[8]

Instrumentation: Laboratory centrifuge.

Methodology:

  • Sample Preparation: Place a known volume of the emulsion into a graduated centrifuge tube.

  • Centrifugation: Centrifuge the sample at a specified rotational speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[8]

  • Measurement: After centrifugation, measure the height of the separated cream layer and the total height of the emulsion in the tube.[8]

  • Data Analysis: Calculate the Creaming Index (CI) using the following formula:[8] CI (%) = (Height of Cream Layer / Total Height of Emulsion) × 100 A lower CI indicates greater stability against creaming.[8]

Rheological Analysis

This protocol assesses the emulsion's internal structure and flow properties, which are critical indicators of stability.[8]

Instrumentation: A rheometer with a suitable geometry (e.g., cone-and-plate or parallel-plate).

Methodology:

  • Sample Loading: Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to rest and reach the target measurement temperature (e.g., 25°C).[8]

  • Flow Sweep: Conduct a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹). This determines the viscosity profile and identifies shear-thinning or shear-thickening behavior.[8]

  • Oscillatory Sweep: Perform an oscillatory frequency sweep at a low, constant strain (within the linear viscoelastic region). This measures the storage modulus (G') and loss modulus (G''), which describe the elastic and viscous properties of the emulsion, respectively.[8]

  • Data Analysis: Plot viscosity versus shear rate and G'/G'' versus frequency. Changes in these parameters over time can indicate structural degradation and instability.[8]

Visualizations of Emulsification Concepts

Diagrams can clarify complex experimental processes and the underlying principles of emulsion stability.

Caption: Experimental workflow for comparative analysis of emulsion stability.

Caption: Key pathways leading to the destabilization of an emulsion.

Conclusion

This compound presents a unique profile as an emulsifying agent, primarily distinguished by its low aqueous solubility and corresponding surface activity compared to its alkali metal counterparts like sodium laurate.[7] While this limits its effectiveness in forming highly stable, low-viscosity oil-in-water emulsions, its properties make it a viable candidate for water-in-oil emulsions or as a stabilizer and lubricant in solid or semi-solid formulations.[1][3] In contrast, surfactants like Lecithin and Polysorbate 80 offer robust performance in creating stable O/W emulsions, demonstrating high emulsifying power and stability.[13][15] The choice of surfactant ultimately depends on the specific requirements of the formulation, including the desired emulsion type, pH, ionic strength, and regulatory considerations.[18][19] This guide provides the foundational data and methodologies for making an informed selection based on empirical evidence.

References

A Comparative Guide to Analytical Methods for the Quantification of Calcium Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the quantification of calcium laurate (Ca(C₁₂H₂₃O₂)₂). As an insoluble metal soap, the direct analysis of the intact salt is challenging. Therefore, quantitative analysis typically involves the separate determination of its constituent parts: the calcium cation (Ca²⁺) and the laurate anion (C₁₂H₂₃O₂⁻), which is analyzed as lauric acid following sample preparation.

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in method selection and implementation.

Part 1: Quantification of the Calcium Ion

The determination of the calcium content is a direct measure of the this compound concentration, assuming a stoichiometric formula of C₂₄H₄₆CaO₄[1]. The primary methods for quantifying calcium are atomic spectroscopy and complexometric titration.

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a widely used technique for determining the concentration of specific metal elements in a sample. It measures the absorption of light by free atoms in a gaseous state. For calcium analysis, the sample is typically atomized in a flame, and the absorbance is measured at a characteristic wavelength (422.7 nm)[2][3].

Experimental Protocol: Flame AAS for Calcium

  • Sample Preparation (Acid Digestion):

    • Accurately weigh a known amount of the sample matrix containing this compound.

    • For solid samples, perform a digestion step. A common procedure involves using nitric acid (HNO₃) and heat to dissolve the sample and free the calcium ions[4]. For instance, samples can be prepared by wet destruction using a mixture of HNO₃ and hydrogen peroxide (H₂O₂) (e.g., 3:1 ratio)[4].

    • Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final concentration should fall within the instrument's linear range (e.g., 0.01 to 5.0 mg/L)[5].

  • Interference Suppression:

    • Phosphate, sulfate, and aluminum can interfere with calcium measurement. To counter this, a releasing agent or interference suppressor, such as lanthanum chloride (LaCl₃), is added to both samples and standards[2][3][5]. Typically, 1.0 mL of a LaCl₃ solution is added for each 10 mL of the final sample or standard solution[5].

  • Standard Preparation & Calibration:

    • Prepare a stock solution of calcium (e.g., 1000 ppm) from a primary standard like calcium carbonate (CaCO₃) dissolved in dilute HCl[2][6].

    • Create a series of working standards (e.g., 0, 2, 4, 6, 8 mg/L) by diluting the stock solution[3]. Ensure the same concentration of acid and lanthanum chloride as in the sample solutions is present in the standards[3].

  • Instrumental Analysis:

    • Set up the AAS instrument with a calcium hollow-cathode lamp.

    • Set the wavelength to 422.7 nm and use an air-acetylene flame[3].

    • Aspirate the blank to zero the instrument, then aspirate the standards in ascending order of concentration to generate a calibration curve.

    • Aspirate the prepared sample solutions and record the absorbance. The instrument software will calculate the concentration based on the calibration curve[3].

Workflow for AAS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Digestion Acid Digestion (e.g., HNO3/H2O2) Sample->Digestion Dilution Dilution to Known Volume Digestion->Dilution Interference Add LaCl3 (Interference Suppressor) Dilution->Interference AAS Flame AAS (422.7 nm) Interference->AAS Calibrate Calibrate with Standards AAS->Calibrate Measure Measure Sample Absorbance Calibrate->Measure Quantify Quantification vs. Calibration Curve Measure->Quantify

Workflow for Calcium Analysis by AAS.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting metals and several non-metals at concentrations down to parts-per-trillion (ppt)[7]. It uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions. This method is ideal for matrices requiring very low detection limits.

Experimental Protocol: ICP-MS for Calcium

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 30 mg of the dried and milled sample into a microwave digestion vessel[8].

    • Add a suitable acid mixture. For example, add 1 mL of 65% nitric acid[8]. For complex matrices, a mixture of acids like HNO₃ and HCl might be necessary[7].

    • Perform microwave-assisted digestion using a programmed temperature ramp (e.g., ramp to 200°C over 15 minutes and hold for 15 minutes)[7].

    • After cooling, quantitatively transfer the digestate to a volumetric flask (e.g., 50 mL) and dilute to the mark with high-purity deionized water[7][8].

  • Standard Preparation & Calibration:

    • Prepare a multi-element stock solution or use a commercial calcium standard.

    • Prepare a series of calibration standards by diluting the stock solution. The concentration range should bracket the expected sample concentration (e.g., 0.1 to 10 mg/L for calcium)[8].

    • The standards should be matrix-matched, containing the same acid concentration as the diluted samples[9].

    • An internal standard (ISTD) is often added to all samples, blanks, and standards to correct for instrumental drift and matrix effects[10].

  • Instrumental Analysis:

    • Set up the ICP-MS instrument. A collision cell with helium gas is often used to mitigate polyatomic interferences (e.g., from Argon) that can affect calcium quantification[8][11].

    • Analyze the calibration standards to generate a calibration curve[9].

    • Analyze the prepared samples. The software compares the signal intensity of the calcium isotope to the calibration curve to determine the concentration[9].

Workflow for ICP-MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Digestion Microwave-Assisted Acid Digestion Sample->Digestion Dilution Dilution & Add Internal Standard Digestion->Dilution Nebulize Nebulization Dilution->Nebulize Plasma Argon Plasma (Ionization) Nebulize->Plasma MS Mass Spectrometry (Separation & Detection) Plasma->MS Quantify Quantification vs. Calibration Curve MS->Quantify

Workflow for Calcium Analysis by ICP-MS.
Complexometric Titration

This classical titrimetric method relies on the reaction of calcium ions with a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). The endpoint is detected with a colorimetric indicator. It is a cost-effective method suitable for macro-level quantification but is less sensitive and more prone to interferences than spectroscopic techniques[12].

Experimental Protocol: EDTA Titration for Calcium

  • Sample Preparation (Dissolution):

    • Accurately weigh a sample and dissolve it in a minimum amount of dilute acid (e.g., HCl) to free the calcium ions[6][13]. Gently boil the solution to expel any dissolved CO₂[6].

    • For pharmaceutical tablets, ground tablets can be dissolved in water and dilute H₂SO₄, followed by filtration to remove excipients[14].

    • Quantitatively transfer the solution to a titration flask.

  • Titration Procedure:

    • Dilute the sample solution with deionized water.

    • Adjust the pH to 12-13 using a strong base like NaOH. At this high pH, magnesium, a common interferent, precipitates as Mg(OH)₂ and does not react with EDTA[12].

    • Add a suitable indicator that complexes with calcium, such as hydroxynaphthol blue or Calmagite[6][13]. The solution will turn a specific color (e.g., wine red with Calmagite)[6].

    • Titrate the solution with a standardized EDTA solution. The EDTA will first complex with the free Ca²⁺ ions.

    • The endpoint is reached when all Ca²⁺ has been complexed by EDTA, causing the indicator to be released and the solution to change color (e.g., to sky blue with Calmagite)[6][12].

    • The concentration of calcium is calculated based on the volume of EDTA titrant used and the stoichiometry of the Ca²⁺-EDTA reaction (1:1)[6].

Workflow for Titrimetric Analysis

cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution in Acid Sample->Dissolve Transfer Transfer to Titration Flask Dissolve->Transfer pH_Adjust Adjust pH to 12-13 Transfer->pH_Adjust Indicator Add Indicator pH_Adjust->Indicator Titrate Titrate with Standardized EDTA Indicator->Titrate Endpoint Detect Color Change (Endpoint) Titrate->Endpoint Calculate Calculate Ca2+ Concentration Endpoint->Calculate

Workflow for Calcium Analysis by Titration.
Performance Comparison for Calcium Quantification

ParameterAtomic Absorption (AAS)ICP-MSComplexometric Titration
Principle Light absorption by free atomsMass-to-charge ratio of ionsChelation reaction with titrant
Typical LOD 0.01 - 0.1 mg/L[5]0.01 - 1 µg/L (ppt)[7]> 10 mg/L (low ppm)
Precision (%RSD) < 5%< 3%< 2% (at high conc.)[15]
Accuracy (% Rec) 95 - 105%90 - 110%[10]98 - 102%[14]
Interferences Chemical (e.g., phosphate), requires releasing agents[5].Isobaric & polyatomic, requires collision cell[11].Metal ions (e.g., Mg, Zn, Cu), requires pH control/masking[12].
Throughput ModerateHigh (multi-element)Low
Cost ModerateHighLow

Part 2: Quantification of the Laurate Anion (as Lauric Acid)

To quantify the laurate portion of the molecule, the salt must first be converted into free lauric acid. This is typically achieved by acidification. The resulting free fatty acid can then be extracted and analyzed, usually by a chromatographic technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for volatile and semi-volatile compounds. For fatty acids like lauric acid, a derivatization step is required to increase their volatility and improve chromatographic performance[16].

Experimental Protocol: GC-MS for Lauric Acid

  • Sample Preparation (Saponification & Extraction):

    • Accurately weigh a sample. Add a known amount of a stable isotope-labeled internal standard (e.g., Lauric Acid-d₃) to the sample[16].

    • Perform saponification by adding an alkali (e.g., NaOH in methanol) and heating to break the calcium-laurate bond, forming sodium laurate.

    • Acidify the sample (e.g., with HCl) to protonate the laurate into free lauric acid.

    • Perform a liquid-liquid extraction using an organic solvent like iso-octane or hexane (B92381) to extract the lauric acid from the aqueous matrix[16].

    • Evaporate the organic solvent to concentrate the lipid extract[16].

  • Derivatization:

    • The extracted lauric acid must be derivatized to make it volatile for GC analysis. A common method is methylation to form fatty acid methyl esters (FAMEs).

    • FAME Derivatization: Add a reagent like 14% Boron Trifluoride (BF₃) in methanol (B129727) to the dried extract. Seal the container and heat at 60°C for 30 minutes. After cooling, add water and iso-octane, vortex, and centrifuge. The upper organic layer containing the lauric acid methyl ester is collected for analysis[16].

  • Instrumental Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The GC column (e.g., a polar capillary column) separates the FAMEs based on their boiling points and polarity.

    • The MS detector fragments the eluting compounds and detects specific ions. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve[16].

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Sample Weighing & Add Internal Std Saponify Saponification (NaOH) & Acidification (HCl) Sample->Saponify Extract Liquid-Liquid Extraction (e.g., iso-octane) Saponify->Extract Deriv FAME Derivatization (e.g., BF3/Methanol) Extract->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection) GC->MS Quantify Quantification MS->Quantify start Start: Quantify This compound analyte Which component to analyze? start->analyte ca_conc Expected Ca2+ Concentration? analyte->ca_conc Calcium Ion laurate_matrix Complex Matrix or Trace Levels Required? analyte->laurate_matrix Laurate Anion icpms ICP-MS ca_conc->icpms Trace (<1 ppm) aas AAS ca_conc->aas Low (1-50 ppm) titration EDTA Titration ca_conc->titration High (>50 ppm) gcms GC-MS laurate_matrix->gcms Yes hplc HPLC laurate_matrix->hplc No (Routine QC)

References

A Comparative Guide to the Synthesis of Calcium Laurate: Methods, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthesis method for key compounds like calcium laurate is a critical decision impacting product quality, scalability, and cost. This guide provides an objective comparison of common synthesis methods for this compound, supported by available experimental insights and detailed methodologies.

This compound (C₂₄H₄₆CaO₄), the calcium salt of lauric acid, finds diverse applications across pharmaceuticals, cosmetics, and food industries due to its lubricating, stabilizing, and emulsifying properties.[1] The optimal synthesis route for this versatile compound depends on factors such as desired purity, yield, cost considerations, and environmental impact. This document outlines and compares four primary methods for the synthesis of this compound: Direct Metathesis, Neutralization, the Ethanol-Aqueous Solution method, and a Solvent-Free approach.

Comparative Analysis of Synthesis Methods

The selection of an appropriate synthesis method for this compound hinges on a trade-off between various performance metrics. The following table summarizes the key characteristics of each method based on available data.

Synthesis MethodKey ReactantsTypical Reaction ConditionsAdvantagesDisadvantages
Direct Metathesis Potassium laurate, Calcium nitrate (B79036)Aqueous solution, 50-55°C, vigorous stirring.[2]Potentially high purity due to precipitation of the product.Requires prior synthesis of potassium laurate; may involve multiple steps.
Neutralization Lauric acid, Calcium hydroxide (B78521) or Calcium oxideAqueous medium.[1][2]Simple, direct reaction; utilizes readily available starting materials.Purity can be affected by the stoichiometry of reactants; potential for unreacted starting materials.[3]
Ethanol-Aqueous Solution Lauric acid, Sodium hydroxide, Calcium chlorideEthanol-water mixture.[2]Good for reactants with different solubilities; allows for controlled precipitation.[3]Involves multiple reagents and solvents, potentially increasing cost and waste.
Solvent-Free Lauric acid, Calcium carbonateMolten lauric acid reacted directly with calcium carbonate.[4][5]Environmentally friendly (no solvent); one-step process.[4][5]May require higher temperatures to melt lauric acid; potential for incomplete reaction at the solid-liquid interface.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of synthesis processes. Below are generalized protocols for each of the discussed methods.

Direct Metathesis (Double Decomposition)

This method relies on the precipitation of the insoluble this compound from a solution containing calcium and laurate ions.

Experimental Workflow:

Direct_Metathesis cluster_prep Preparation of Potassium Laurate cluster_reaction Metathesis Reaction cluster_purification Product Isolation and Purification lauric_acid Lauric Acid prep_laurate Dissolve and React in Aqueous Solution lauric_acid->prep_laurate koh Potassium Hydroxide koh->prep_laurate k_laurate Potassium Laurate Solution prep_laurate->k_laurate reaction Mix and Stir (50-55°C) k_laurate->reaction ca_nitrate Calcium Nitrate Solution ca_nitrate->reaction filtration Filtration reaction->filtration washing Washing (with water) filtration->washing drying Drying washing->drying ca_laurate This compound (Final Product) drying->ca_laurate

Figure 1: Workflow for Direct Metathesis Synthesis.

Protocol:

  • Prepare Potassium Laurate Solution: Dissolve a stoichiometric amount of lauric acid in an aqueous solution of potassium hydroxide.

  • Prepare Calcium Nitrate Solution: Dissolve calcium nitrate in water.

  • Reaction: Heat the potassium laurate solution to 50-55°C and add the calcium nitrate solution under vigorous stirring. A precipitate of this compound will form.[2]

  • Isolation: Filter the precipitate from the reaction mixture.

  • Purification: Wash the collected solid with water to remove any soluble by-products.

  • Drying: Dry the purified this compound in an oven.

Neutralization Reaction

This is a direct acid-base reaction between lauric acid and a calcium base.

Experimental Workflow:

Neutralization_Reaction cluster_reaction Neutralization cluster_purification Product Isolation and Purification lauric_acid Lauric Acid reaction Mix in Aqueous Medium lauric_acid->reaction ca_base Calcium Hydroxide or Calcium Oxide ca_base->reaction filtration Filtration reaction->filtration washing Washing (with water) filtration->washing drying Drying washing->drying ca_laurate This compound (Final Product) drying->ca_laurate

Figure 2: Workflow for Neutralization Synthesis.

Protocol:

  • Dispersion: Disperse lauric acid in an aqueous medium.

  • Reaction: Add a stoichiometric amount of calcium hydroxide or calcium oxide to the lauric acid dispersion with stirring. The reaction proceeds to form this compound precipitate.[1][2] A 2:1 molar ratio of laurate source to calcium source is required for complete conversion.[3]

  • Isolation: Filter the resulting precipitate.

  • Purification: Wash the solid with water to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the final product.

Ethanol-Aqueous Solution Method

This method is particularly useful when the reactants have different solubility characteristics.

Experimental Workflow:

Ethanol_Aqueous_Method cluster_dissolution Dissolution and Saponification cluster_precipitation Precipitation cluster_purification Product Isolation and Purification lauric_acid Lauric Acid dissolve Dissolve Lauric Acid lauric_acid->dissolve solvent Ethanol-Water Mixture solvent->dissolve naoh Sodium Hydroxide saponify Add NaOH naoh->saponify dissolve->saponify precipitate Add CaCl₂ to Precipitate saponify->precipitate ca_chloride Calcium Chloride ca_chloride->precipitate filtration Filtration precipitate->filtration washing Washing (with ethanol (B145695) and water) filtration->washing drying Drying washing->drying ca_laurate This compound (Final Product) drying->ca_laurate Solvent_Free_Method cluster_reaction Solvent-Free Reaction cluster_purification Product Isolation lauric_acid Lauric Acid heat Heat Lauric Acid to Molten State lauric_acid->heat ca_carbonate Calcium Carbonate react React Molten Acid with CaCO₃ ca_carbonate->react heat->react isolation Isolation of Hydrophobic Product react->isolation ca_laurate This compound on CaCO₃ isolation->ca_laurate

References

Comparative study of the thermal stability of different metal laurates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of four common metal laurates: zinc laurate, copper(II) laurate, magnesium laurate, and calcium laurate. Understanding the thermal decomposition characteristics of these metallic soaps is crucial for their application in various fields, including pharmaceuticals, polymers, and cosmetics, where they are often used as lubricants, stabilizers, and release agents. The data presented herein is based on thermogravimetric analysis (TGA), a standard technique for determining the thermal stability of materials.

Quantitative Thermal Decomposition Data

The thermal stability of the selected metal laurates was evaluated using thermogravimetric analysis. The key parameters, including the onset decomposition temperature, the peak decomposition temperature, and the total mass loss, are summarized in the table below. These values are indicative of the temperature at which the materials begin to degrade and the temperature of their maximum rate of decomposition.

Metal LaurateOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Total Mass Loss (%)Final Residue
Zinc Laurate ~200Not specifiedNot specifiedZinc Oxide (ZnO)
Copper(II) Laurate ~270Not specifiedNot specifiedCopper(II) Oxide (CuO)
Magnesium Laurate Not specifiedNot specifiedNot specifiedMagnesium Oxide (MgO)
This compound Not specifiedNot specifiedNot specifiedCalcium Oxide (CaO)

Note: Specific quantitative data for onset and peak decomposition temperatures under directly comparable conditions were not available in the public domain for all compounds. The information for zinc laurate is based on data for zinc stearate, a closely related compound. The final residues are the expected metal oxides based on the general decomposition mechanism of metal carboxylates.

Experimental Protocols

The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA). The following is a generalized experimental protocol for determining the thermal stability of metal laurates.

Objective: To determine the thermal decomposition profile of metal laurates by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating.

Sample Preparation: A small, representative sample of the metal laurate (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

Experimental Conditions:

  • Atmosphere: A controlled inert atmosphere, typically nitrogen gas, is purged through the furnace to prevent oxidative decomposition.

  • Heating Rate: The sample is heated at a constant, linear rate, commonly 10 °C/min.

  • Temperature Range: The analysis is typically run from ambient temperature to a temperature high enough to ensure complete decomposition, often up to 600-800 °C.

Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The onset decomposition temperature is determined as the temperature at which a significant deviation from the baseline mass is observed. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve), which shows the rate of mass loss and peaks at the temperature of the maximum decomposition rate. The total mass loss is calculated from the initial and final mass of the sample.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the typical workflow for the thermogravimetric analysis of metal laurates.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis Sample Metal Laurate Sample Weighing Accurate Weighing (5-10 mg) Sample->Weighing Pan Placement in TGA Pan Weighing->Pan TGA_Instrument TGA Instrument Setup (Nitrogen Atmosphere, 10°C/min heating) Pan->TGA_Instrument Heating Controlled Heating TGA_Instrument->Heating Mass_Recording Continuous Mass Recording Heating->Mass_Recording TGA_Curve Generate TGA Curve (Mass vs. Temperature) Mass_Recording->TGA_Curve DTG_Curve Generate DTG Curve (d(Mass)/dt vs. Temperature) TGA_Curve->DTG_Curve Parameters Determine Decomposition Parameters (Onset, Peak Temp, Mass Loss) DTG_Curve->Parameters

Caption: Workflow for Thermogravimetric Analysis of Metal Laurates.

General Decomposition Pathway

The thermal decomposition of metal laurates generally proceeds through the breaking of the carboxylate bonds, leading to the formation of a stable metal oxide and the release of volatile organic compounds. The following diagram provides a simplified representation of this process.

G MetalLaurate Metal Laurate (M(C11H23COO)2) Heat Heat (Δ) MetalLaurate->Heat Decomposition Thermal Decomposition Heat->Decomposition MetalOxide Metal Oxide (MO) Decomposition->MetalOxide Volatiles Volatile Products (e.g., Ketones, CO2) Decomposition->Volatiles

Caption: Simplified Thermal Decomposition Pathway of Metal Laurates.

For magnesium laurate, a more specific decomposition reaction has been proposed: (C₁₁H₂₃COO)₂Mg → C₁₁H₂₃COC₁₁H₂₃ + MgO + CO₂[1]

This indicates the formation of a ketone (laurone), magnesium oxide, and carbon dioxide as the primary decomposition products. It is plausible that other metal laurates follow a similar decomposition pattern, yielding the corresponding metal oxide, a ketone, and carbon dioxide.

Conclusion

This comparative guide highlights the thermal stability of zinc, copper(II), magnesium, and calcium laurates. While a complete and directly comparable quantitative dataset is challenging to compile from publicly available information, the general trend indicates that these metal soaps decompose at elevated temperatures to form their respective metal oxides. The provided experimental protocol for thermogravimetric analysis offers a standardized approach for researchers to determine the specific thermal decomposition profiles of these and other metal laurates in their own laboratories. The visualized workflow and decomposition pathway offer a clear understanding of the analytical process and the chemical transformation that occurs upon heating. For applications where thermal stability is a critical parameter, it is recommended to perform TGA under the specific conditions relevant to the intended use.

References

A Comparative Guide to Spectrophotometric Determination of Calcium in Calcium Laurate Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of calcium content in calcium laurate is crucial for quality control and formulation development. This guide provides a comparative overview of various spectrophotometric methods, alongside the traditional complexometric titration method, to assist in selecting the most suitable analytical approach. The comparison includes detailed experimental protocols, performance data, and visual workflows.

Comparison of Analytical Methods

The choice of analytical method for determining calcium in this compound depends on factors such as available instrumentation, required sensitivity, sample throughput, and potential interferences from the sample matrix. Below is a summary of the performance characteristics of UV-Vis Spectrophotometry with various chromogenic agents, Flame Atomic Absorption Spectrophotometry (FAAS), Flame Photometry (FP), and Complexometric Titration.

MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
UV-Vis Spectrophotometry (o-Cresolphthalein Complexone) Formation of a purple complex between calcium and o-cresolphthalein (B1221799) complexone in an alkaline medium, measured at ~575 nm.Up to 15 mg/dL[1]~2.0 mg/dL[2]Not explicitly stated, but quantifiable above LOD.90-120%[3]< 2%[3]
UV-Vis Spectrophotometry (Arsenazo III) Formation of a colored complex between calcium and Arsenazo III at a slightly acidic to neutral pH, measured at ~650 nm.4.0 to 18.0 mg/dL (serum)[4], Up to 20 mg/dL[5][6]0.01 mg/dL[7], 0.20 mg/dL[8], 0.25 mg/dL (serum)[4]Not explicitly stated, but quantifiable above LOD.Not explicitly statedWithin-run and between-run precision available for specific instruments.[7]
UV-Vis Spectrophotometry (Murexide) Formation of a reddish-purple complex between calcium and murexide (B42330) in an alkaline solution, measured at ~532 nm.r = 0.996[3]0.0048 µg/mL[3]0.0163 µg/mL[3]90-120%[3]< 2%[3]
Flame Atomic Absorption Spectrophotometry (FAAS) Measurement of the absorption of light by ground-state calcium atoms in a flame at 422.7 nm.0.002% to 0.3%[9]1.3 µg/g[10]Not explicitly stated, but quantifiable above LOD.Not explicitly stated in a percentage, but good agreement with reference methods.[10]1.6% for calcium[11]
Flame Photometry (FP) Measurement of the intensity of light emitted by calcium atoms excited in a flame.Linear for standard concentrations (e.g., up to 10 ppm)[12]Not explicitly statedNot explicitly statedGood recovery reported for pharmaceutical formulations.[13]Good reproducibility reported.[13]
Complexometric Titration (EDTA) Titration of calcium with a standard solution of ethylenediaminetetraacetic acid (EDTA) using a calcium-specific indicator.Dependent on titrant concentrationNot as sensitive as instrumental methods for trace amounts.Not as sensitive as instrumental methods for trace amounts.Generally high accuracy for macro amounts.High precision for macro amounts.

Experimental Protocols

Detailed methodologies for sample preparation and analysis for each technique are provided below.

Sample Preparation of this compound

This compound is a metallic soap and is generally insoluble in water.[14][15] Therefore, appropriate dissolution is a critical first step for all subsequent analytical methods.

Method 1: Acid Digestion (for AAS, Flame Photometry, and Titration)

  • Accurately weigh about 0.5 g of the this compound sample into a beaker.

  • Add 20 mL of dilute hydrochloric acid (e.g., 1 M HCl).

  • Gently heat the mixture on a hot plate in a fume hood until the sample is completely dissolved.

  • Cool the solution and quantitatively transfer it to a 100 mL volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly.

  • This stock solution can be further diluted as required for the specific analytical method.

Method 2: Dissolution in Organic Solvent/Aqueous Mixture (for UV-Vis Spectrophotometry)

Some UV-Vis methods may be sensitive to high acid concentrations. An alternative dissolution method is required.

  • Accurately weigh a suitable amount of the this compound sample into a beaker.

  • Add a mixture of ethanol (B145695) and water (e.g., 1:1 v/v) and stir. Gentle heating may be required to aid dissolution.

  • Once dissolved, quantitatively transfer the solution to a volumetric flask.

  • Dilute to the mark with the ethanol-water mixture.

  • This solution can then be used for the colorimetric reaction, ensuring that the final reaction mixture is compatible with the solvent.

UV-Vis Spectrophotometric Methods

These methods involve the reaction of calcium ions with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the calcium concentration.

  • Reagent Preparation:

    • OCPC Reagent: Prepare a solution of o-cresolphthalein complexone.

    • Buffer Solution: Prepare an alkaline buffer (e.g., pH 10-11).

    • Working Reagent: Mix the OCPC reagent and buffer solution in equal volumes.[1]

  • Standard Preparation: Prepare a series of calcium standard solutions (e.g., 2, 4, 6, 8, 10 mg/dL) from a stock solution.

  • Procedure:

    • Pipette a known volume of the prepared sample solution and each standard into separate test tubes.

    • Add the working reagent to each tube and mix well.

    • Allow the color to develop for a specified time (e.g., 5 minutes).[1]

    • Measure the absorbance at approximately 575 nm against a reagent blank.[1]

  • Calculation: Construct a calibration curve of absorbance versus calcium concentration for the standards and determine the concentration of calcium in the sample.

  • Reagent Preparation:

    • Arsenazo III Reagent: Prepare a solution of Arsenazo III in a suitable buffer (pH around 6.5-7.0).

  • Standard Preparation: Prepare a series of calcium standard solutions.

  • Procedure:

    • Pipette a known volume of the prepared sample solution and each standard into separate cuvettes.

    • Add the Arsenazo III reagent and mix.

    • Measure the absorbance at approximately 650 nm against a reagent blank.[7]

  • Calculation: Determine the calcium concentration from a calibration curve.

Flame Atomic Absorption Spectrophotometry (FAAS)

FAAS is a highly sensitive and specific method for the determination of metals.

  • Instrumental Parameters:

    • Wavelength: 422.7 nm[16]

    • Lamp: Calcium hollow cathode lamp

    • Flame: Air-acetylene[16]

    • Slit Width: As recommended by the instrument manufacturer.

  • Reagent Preparation:

    • Lanthanum Solution (Interference Suppressant): Prepare a solution of lanthanum chloride (e.g., 10% w/v) in deionized water. Lanthanum is added to overcome potential chemical interferences, particularly from phosphate.[11]

  • Standard Preparation: Prepare a series of calcium standards containing the same concentration of acid and lanthanum as the prepared samples.

  • Procedure:

    • To an aliquot of the prepared sample solution, add the lanthanum solution to achieve a final concentration that effectively suppresses interferences (e.g., 1000 ppm La).

    • Aspirate the blank, standards, and sample solutions into the flame.

    • Record the absorbance readings.

  • Calculation: Plot a calibration curve of absorbance versus concentration for the standards and determine the calcium concentration in the sample.

Flame Photometry (FP)

Flame photometry is a simple and rapid method suitable for the determination of alkali and alkaline earth metals.

  • Instrumental Parameters:

    • Filter: Calcium filter

    • Flame: As per instrument specifications (e.g., propane-air).

  • Standard Preparation: Prepare a series of calcium standard solutions.

  • Procedure:

    • Aspirate deionized water to set the zero reading.

    • Aspirate the highest concentration standard to set the full-scale reading.

    • Aspirate the standards in increasing order of concentration and record the emission intensity.

    • Aspirate the prepared sample solution and record the emission intensity.

  • Calculation: Construct a calibration curve of emission intensity versus calcium concentration and determine the calcium concentration in the sample.

Complexometric Titration with EDTA

This is a classical titrimetric method that provides high accuracy and precision for macro-level calcium determination.

  • Reagent Preparation:

    • EDTA Solution (0.01 M): Prepare and standardize a 0.01 M solution of disodium (B8443419) ethylenediaminetetraacetate.

    • Indicator: Murexide (ammonium purpurate) or another suitable calcium-specific indicator.

    • Sodium Hydroxide (B78521) Solution (e.g., 2 M): To adjust the pH.

  • Procedure:

    • Pipette a known volume of the prepared sample solution into a conical flask.

    • Add a small amount of the indicator.

    • Add sodium hydroxide solution to raise the pH to approximately 12-13.

    • Titrate the solution with the standardized EDTA solution until the color changes from pink to purple, indicating the endpoint.

  • Calculation: Calculate the calcium concentration based on the volume of EDTA solution used.

Mandatory Visualizations

Experimental Workflows

Spectrophotometric_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Calculation Sample This compound Sample Dissolution Dissolution (Acid Digestion or Solvent Mixture) Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution UV_Vis UV-Vis Spectrophotometry (Colorimetric Reaction) Dilution->UV_Vis AAS Atomic Absorption Spectrophotometry Dilution->AAS FP Flame Photometry Dilution->FP Titration Complexometric Titration Dilution->Titration Measurement Sample Measurement (Absorbance/Emission/Titre) UV_Vis->Measurement AAS->Measurement FP->Measurement Titration->Measurement Calibration Calibration Curve Construction Calculation Concentration Calculation Calibration->Calculation Measurement->Calibration Result Final Calcium Concentration Calculation->Result

Caption: General workflow for the determination of calcium in this compound samples.

UV_Vis_Workflow start Start: Prepared Sample Solution reagent Add Chromogenic Reagent (e.g., OCPC, Arsenazo III, Murexide) start->reagent mix Mix and Allow for Color Development reagent->mix measure Measure Absorbance at Specific Wavelength mix->measure calibrate Compare Absorbance to Calibration Curve measure->calibrate end Result: Calcium Concentration calibrate->end AAS_FP_Workflow cluster_AAS AAS cluster_FP Flame Photometry start Start: Prepared Sample Solution (with Lanthanum for AAS) aspirate Aspirate Sample into Flame start->aspirate atomize Atomization of Calcium aspirate->atomize absorb Measure Light Absorption at 422.7 nm atomize->absorb emit Measure Light Emission atomize->emit calibrate Compare Signal to Calibration Curve absorb->calibrate emit->calibrate end Result: Calcium Concentration calibrate->end

References

A Comparative Guide to Organic-Based Stabilizers vs. Calcium/Zinc Systems in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and product development professionals, the selection of an appropriate stabilizer system is critical to achieving desired performance and regulatory compliance in Polyvinyl Chloride (PVC) applications. This guide provides an objective comparison of the performance of emerging Organic-Based Stabilizers (OBS) against conventional Calcium/Zinc (Ca/Zn) systems, supported by experimental data.

Performance Data Summary

The following tables summarize the quantitative performance of PVC compounds formulated with Organic-Based Stabilizers (OBS) and Calcium/Zinc (Ca/Zn) stabilizers. Data is extracted from a comparative study on PVC for pipe applications.[1][4][5]

Thermal Stability PVC/OBS PVC/Ca/Zn Unstabilized PVC
Degradation Temperature (TGA, 5% weight loss) 297 °C293 °C276 °C
Activation Energy of Dehydrochlorination (Kissinger and Flynn–Wall–Ozawa methods) ~148 to 155 kJ/molLower than OBSNot Applicable
Color Stability (Static Oven Test at 180°C) PVC/OBS PVC/Ca/Zn
Time to Initial Color Change No change up to 50 minutesColor change within 40 minutes
Color Progression Remained colorless for a longer duration before turning yellow and then dark brown within 140 minutes.[6]Showed earlier discoloration compared to OBS.[6]
Mechanical Properties PVC/OBS PVC/Ca/Zn
Notched Izod Impact Strength Higher impact strengthLower impact strength than OBS
Heat Deflection Temperature (HDT) 76°C74.5°C
Processing Characteristics PVC/OBS PVC/Ca/Zn
Fusion Time Longer fusion timeShorter fusion time than OBS
Gelation Speed Lowest gelation speedHigher gelation speed than OBS

Experimental Protocols

The data presented is based on the following experimental methodologies:

Thermal Gravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of the PVC compounds by measuring weight loss as a function of temperature.

  • Methodology: PVC samples stabilized with OBS and Ca/Zn systems were heated at a constant rate under a controlled atmosphere. The temperature at which a 5% weight loss occurred was recorded as the onset of degradation.[1] The analysis was conducted from 50 to 250 °C under a nitrogen purge with a constant flow of 50 mL/min.[4]

Static Oven Aging Test for Color Stability
  • Objective: To visually assess the ability of the stabilizers to prevent discoloration of PVC during prolonged exposure to heat.[7]

  • Methodology: PVC test pieces containing the different stabilizer systems were placed in a constant temperature oven, typically at 180°C.[8][9] The color change of the test pieces was recorded at regular intervals (e.g., every 10 or 15 minutes) until they turned black.[8][9]

Notched Izod Impact Test
  • Objective: To measure the impact resistance and toughness of the PVC materials.

  • Methodology: A notched Izod impact test was used to study the ability of the PVC samples to absorb energy during plastic deformation.[1] The test was performed on samples with dimensions of 12.7 mm × 60 mm × 3.2 mm, and the depth under the notch was 10.7 mm.[4]

Torque Rheometry
  • Objective: To evaluate the processing characteristics, including fusion time and gelation speed, of the PVC compounds.

  • Methodology: A torque rheometer was used to measure the torque required to mix the PVC formulation at a constant temperature (e.g., 180°C) and screw rotational speed (e.g., 60 rpm).[4][10] The fusion time is the time taken to reach a steady torque, indicating a homogenous melt, while the gelation speed relates to the rate of crosslinking.[1][4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of PVC stabilizers.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 PVC Resin P4 High-Speed Mixing P1->P4 P2 Stabilizer (OBS or Ca/Zn) P2->P4 P3 Other Additives P3->P4 P5 Two-Roll Milling P4->P5 P6 Test Specimen Preparation P5->P6 T1 Thermal Gravimetric Analysis (TGA) P6->T1 T2 Static Oven Aging P6->T2 T3 Notched Izod Impact Test P6->T3 T4 Torque Rheometry P6->T4 A1 Thermal Stability Data T1->A1 A2 Color Stability Data T2->A2 A3 Mechanical Properties Data T3->A3 A4 Processing Characteristics Data T4->A4 A5 Comparative Performance Assessment A1->A5 A2->A5 A3->A5 A4->A5

Caption: Workflow for PVC Stabilizer Performance Evaluation.

Signaling Pathway of PVC Thermal Degradation and Stabilization

The following diagram illustrates the simplified mechanism of PVC thermal degradation and the points of intervention by heat stabilizers.

G cluster_degradation PVC Thermal Degradation Pathway cluster_stabilization Stabilizer Intervention PVC PVC Chain Dehydrochlorination Dehydrochlorination PVC->Dehydrochlorination Heat Heat (Processing) Heat->PVC HCl HCl Gas Released Dehydrochlorination->HCl Autocatalytic Polyene Polyene Formation Dehydrochlorination->Polyene Discoloration Discoloration (Yellowing to Black) Polyene->Discoloration Stabilizer OBS or Ca/Zn Stabilizer HCl_Scavenging HCl Scavenging Stabilizer->HCl_Scavenging Allylic_Cl_Substitution Allylic Chlorine Substitution Stabilizer->Allylic_Cl_Substitution Free_Radical_Scavenging Free Radical Scavenging Stabilizer->Free_Radical_Scavenging HCl_Scavenging->HCl Neutralizes Allylic_Cl_Substitution->Dehydrochlorination Inhibits Free_Radical_Scavenging->Dehydrochlorination Prevents

Caption: PVC Degradation and Stabilizer Intervention Mechanism.

Conclusion

References

Assessing the purity of calcium laurate using X-ray diffraction (XRD)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Purity of Calcium Laurate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Diffraction (XRD) with other analytical techniques for assessing the purity of this compound, a critical excipient in pharmaceutical formulations. Ensuring the purity of this compound is paramount for consistent product performance, stability, and regulatory compliance. This document outlines key methodologies, presents comparative data, and offers detailed experimental protocols to assist in selecting the most appropriate analytical strategy.

Introduction to this compound and the Importance of Purity

This compound, the calcium salt of lauric acid, is widely used in the pharmaceutical industry as a lubricant, mold-release agent, and stabilizer in tablet and capsule manufacturing. Its physical and chemical properties, which are crucial for its functionality, are highly dependent on its purity. Common impurities can include unreacted starting materials such as lauric acid and calcium salts (e.g., calcium hydroxide (B78521) or calcium chloride), as well as different crystalline forms or hydrates. These impurities can affect the manufacturing process, and ultimately, the quality and efficacy of the final drug product.

Comparative Analysis of Purity Assessment Methods

X-ray Diffraction (XRD) is a powerful, non-destructive technique for identifying crystalline phases and quantifying their proportions in a sample. However, a comprehensive purity assessment often involves complementary techniques. The following table summarizes the key performance characteristics of XRD compared to other common analytical methods for determining the purity of this compound.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

FeatureX-ray Diffraction (XRD) with Rietveld RefinementFourier-Transform Infrared (FTIR) SpectroscopyDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Principle Identifies and quantifies crystalline phases based on their unique diffraction patterns.Identifies functional groups and quantifies components based on the absorption of infrared radiation.Measures the heat flow associated with thermal transitions (e.g., melting) to determine purity based on melting point depression.Measures the change in mass of a sample as a function of temperature to determine the presence of volatile impurities and decomposition products.
Primary Application Quantification of crystalline phases and identification of polymorphic impurities.Detection and quantification of organic impurities, such as free lauric acid.Determination of overall purity for highly crystalline substances.Quantification of volatile impurities (e.g., water, solvents) and inorganic impurities that decompose at different temperatures.
Limit of Detection (LOD) ~0.1 - 1% for crystalline impurities.[1]~0.1% for free fatty acids in a matrix.[2]Dependent on the impurity and its eutectic behavior with the main component; typically for purities >98%.[3]~0.1% for components with distinct decomposition temperatures.
Precision High, with Rietveld refinement enabling precise quantification of phase composition.Good, especially with chemometric models (e.g., PLS regression).[2]Good for high-purity samples.[3]High, dependent on the accuracy of the microbalance.
Accuracy High, especially when using internal standards or Rietveld refinement.Good, with proper calibration.[2]Good for eutectic systems, but can be affected by solid-solid solutions or decomposition during melting.[3][4]High for thermally stable compounds with well-separated decomposition steps.
Sample Requirement Small amount of powder (~10-100 mg).Small amount of sample (~1-10 mg).Small amount of sample (~1-5 mg).[5]Small amount of sample (~5-20 mg).
Analysis Time Minutes to hours, depending on the desired resolution and quantification method.Rapid (minutes).Typically 30-60 minutes per sample.1-2 hours per sample, depending on the temperature program.
Strengths - Non-destructive- Identifies and quantifies crystalline phases- Can distinguish between polymorphs- Rapid and non-destructive- Sensitive to organic impurities like free fatty acids- Provides information on melting point and enthalpy- Can determine high levels of purity accurately- Highly sensitive to volatile and thermally labile impurities- Provides quantitative compositional information
Limitations - Limited sensitivity for amorphous impurities- Requires crystalline reference standards for absolute quantification- Can be difficult to quantify complex mixtures- Requires calibration with standards- Not suitable for amorphous or thermally unstable compounds- Assumes eutectic behavior of impurities- Destructive- Impurities with similar thermal stability may not be resolved

Experimental Protocols

X-ray Diffraction (XRD) with Rietveld Refinement

This method is used for the identification and quantification of crystalline phases in the this compound sample.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample holder (zero-background sample holder is recommended for quantitative analysis).

Sample Preparation:

  • Finely grind the this compound powder using a mortar and pestle to ensure a random orientation of crystallites and to minimize particle size effects.

  • Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.

Data Collection:

  • 2θ Range: 10° to 80°

  • Step Size: 0.02°

  • Scan Speed: 1°/min (a slower scan speed can improve data quality for quantitative analysis).

  • Anode Voltage and Current: 40 kV and 40 mA.

Data Analysis (Rietveld Refinement):

  • Perform a qualitative phase identification by comparing the experimental XRD pattern with reference patterns from a database (e.g., ICDD PDF-4+).

  • Utilize software capable of Rietveld refinement (e.g., GSAS-II, FullProf, TOPAS).

  • Refine the structural parameters (e.g., lattice parameters, atomic positions) and scale factors for each identified phase to fit the calculated diffraction pattern to the experimental data.

  • The weight fraction of each phase is determined from the refined scale factors.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is designed to detect and quantify the presence of free lauric acid as an impurity.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the this compound powder directly onto the ATR crystal.

Data Collection:

  • Spectral Range: 4000 to 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Analysis:

  • Identify the characteristic absorption band for the carbonyl group (C=O) of free lauric acid, which typically appears around 1700-1725 cm⁻¹.[6][7] The carboxylate salt (this compound) will have characteristic peaks at lower wavenumbers (around 1540-1580 cm⁻¹ and 1400-1450 cm⁻¹).

  • For quantitative analysis, create a calibration curve by preparing standards of this compound spiked with known concentrations of lauric acid.

  • Use a Partial Least Squares (PLS) regression model or measure the peak area of the characteristic free acid peak to determine the concentration of the impurity in the sample.[2]

Differential Scanning Calorimetry (DSC)

This method assesses the purity of this compound by analyzing its melting behavior.

Instrumentation:

  • Differential Scanning Calorimeter.

  • Aluminum crucibles.

Sample Preparation:

  • Accurately weigh 2-5 mg of the this compound sample into an aluminum crucible.

  • Hermetically seal the crucible to prevent any loss of volatile components.

Data Collection:

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25°C to 250°C) at a constant heating rate (e.g., 5 °C/min).

  • Atmosphere: Inert atmosphere (e.g., nitrogen) with a constant flow rate.

Data Analysis:

  • Determine the onset temperature of melting and the enthalpy of fusion from the DSC thermogram.

  • Use the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities, to calculate the purity of the sample.[4] Specialized software can perform this calculation automatically.

Thermogravimetric Analysis (TGA)

TGA is used to determine the content of volatile impurities and to assess the thermal stability of this compound.

Instrumentation:

  • Thermogravimetric Analyzer.

  • Ceramic or platinum crucibles.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.

Data Collection:

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 25°C to 600°C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, depending on the desired information.

Data Analysis:

  • Analyze the TGA curve (mass vs. temperature). Weight loss at lower temperatures (below 150°C) typically corresponds to the loss of water or other volatile solvents.

  • Weight loss at higher temperatures indicates the decomposition of the material. The decomposition of this compound and potential impurities like calcium carbonate will occur at characteristic temperatures.[8]

  • The percentage of weight loss in each step corresponds to the amount of that component in the sample.

Visualizing the Workflow and Method Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing the purity of this compound and the logical relationship between the different analytical techniques.

experimental_workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Complementary Thermal Analysis cluster_3 Data Analysis and Reporting start Receive this compound Sample prep Homogenize and Prepare Sub-samples start->prep xrd XRD Analysis (Phase Identification & Quantification) prep->xrd ftir FTIR Analysis (Organic Impurity Screening) prep->ftir analysis Integrate Data and Assess Purity xrd->analysis ftir->analysis dsc DSC Analysis (Overall Purity & Melting Behavior) dsc->analysis tga TGA Analysis (Volatile & Inorganic Impurities) tga->analysis analysis->dsc If further characterization is needed analysis->tga report Generate Certificate of Analysis analysis->report

Caption: Experimental workflow for the purity assessment of this compound.

logical_relationships cluster_main Purity Assessment of this compound cluster_methods Analytical Techniques CaLaurate This compound Purity XRD XRD (Crystalline Purity, Polymorphs) CaLaurate->XRD determines FTIR FTIR (Free Lauric Acid) CaLaurate->FTIR detects impurity DSC DSC (Overall Purity, Melting Point) CaLaurate->DSC evaluates TGA TGA (Volatiles, Thermal Stability) CaLaurate->TGA analyzes XRD->FTIR complemented by XRD->DSC complemented by XRD->TGA complemented by

Caption: Logical relationships between analytical techniques for this compound purity.

References

A Comparative Guide to the Validation of Analytical Methods for Calcium Laurate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of calcium laurate. The validation of analytical methods is critical in drug development and quality control to ensure data accuracy, reliability, and reproducibility. This document outlines detailed experimental protocols and presents supporting data to assist in the selection of the most suitable analytical methodology for your specific research needs.

Methodology Comparison: HPLC vs. Alternative Techniques

The analysis of this compound can be approached by quantifying either its laurate or calcium content. This guide explores three distinct and validated methods:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method involves the saponification of this compound to liberate lauric acid, followed by derivatization to attach a chromophore, enabling sensitive UV detection.

  • Atomic Absorption Spectroscopy (AAS): A highly sensitive technique for determining the calcium content of the salt.

  • Complexometric Titration: A classic and robust titrimetric method for the quantification of calcium ions.

The selection of an appropriate method depends on various factors, including the availability of equipment, required sensitivity, sample throughput, and the specific analytical objective.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key validation parameters for the three analytical methods, providing a clear comparison of their performance.

Validation ParameterHPLC with UV Detection (as derivatized Lauric Acid)Atomic Absorption Spectroscopy (for Calcium)Complexometric Titration (for Calcium)
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 94.5 - 98.7%[1]93.24 - 101.75%~99.0%[2]
Precision (%RSD) < 2% (Intra-day & Inter-day)[1]< 2% (Intra-day), < 5% (Inter-day)< 1%
Limit of Detection (LOD) 0.01 - 0.05 µg/mL (as derivatized fatty acid)[3]~0.01 mg/L[4]0.47 mg/100 mL[5]
Limit of Quantification (LOQ) Not explicitly found for this derivative, but typically 3x LOD.Not explicitly found, but typically 3x LOD.1.57 mg/100 mL[5]
Specificity High (Separates lauric acid from other fatty acids)High (Specific for Calcium)Moderate (Potential interference from other metal ions)
Throughput Moderate to HighHighLow to Moderate
Cost per Sample ModerateLow to ModerateLow
Instrumentation HPLC with UV DetectorAtomic Absorption SpectrometerStandard laboratory glassware

Experimental Protocols

HPLC with UV Detection of Derivatized Lauric Acid

This method is predicated on the conversion of the non-chromophoric lauric acid into a UV-absorbing derivative.

a) Sample Preparation (Saponification and Derivatization):

  • Saponification: Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent. Add a methanolic solution of sodium hydroxide (B78521) (2 M) and heat the mixture at 80-85°C for 30-35 minutes in a sealed tube to hydrolyze the salt and release lauric acid.[6]

  • Acidification: After cooling, acidify the solution to a pH of approximately 2 with 4 M HCl.[6]

  • Extraction: Extract the liberated lauric acid with an organic solvent such as dichloromethane (B109758) or hexane.[6]

  • Derivatization: Evaporate the solvent under a stream of nitrogen. To the dried residue, add a solution of 2,4'-dibromoacetophenone (B128361) in acetone (B3395972) and a solution of triethylamine (B128534) in acetone. Heat the mixture to facilitate the derivatization reaction, forming a phenacyl ester of lauric acid which has strong UV absorbance.[5]

b) Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 80% acetonitrile and increasing to 100% over 20 minutes.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 256 nm, the maximum absorbance for the 2,4'-dibromoacetophenone derivative.[5]

  • Quantification: Generate a standard curve by derivatizing known concentrations of lauric acid and plotting the peak area against concentration.[6]

Atomic Absorption Spectroscopy (AAS) for Calcium

AAS is a sensitive and specific method for elemental analysis.

a) Sample Preparation:

  • Accurately weigh the this compound sample.

  • Perform a wet digestion of the sample using a mixture of nitric acid (69%) and hydrogen peroxide (30%) (e.g., in a 7:1 ratio) in a closed vessel to bring the calcium into solution.

  • Dilute the digested sample to a known volume with deionized water to bring the calcium concentration within the linear range of the instrument.[7]

b) Instrumental Conditions:

  • Instrument: Atomic Absorption Spectrometer.

  • Light Source: Calcium hollow-cathode lamp.[8]

  • Wavelength: 422.7 nm.[8]

  • Flame: Air-acetylene, fuel-lean.[9]

  • Interference Suppressant: Add a solution of lanthanum chloride to all standards and samples to minimize phosphate (B84403) interference.[7]

  • Calibration: Prepare a series of standard solutions of calcium from a certified reference material and generate a calibration curve of absorbance versus concentration.

Complexometric Titration for Calcium

This classical titrimetric method relies on the reaction of calcium ions with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA).

a) Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in a minimal amount of dilute acid.

  • Dilute the sample with deionized water.

b) Titration Procedure:

  • To the prepared sample solution, add a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer) to maintain the appropriate pH for the titration.

  • Add a suitable indicator, such as Hydroxynaphthol blue or Calcein.[2][6]

  • Titrate the solution with a standardized solution of 0.01 M EDTA.

  • The endpoint is observed as a distinct color change (e.g., from pink to blue for Hydroxynaphthol blue).[2]

  • The concentration of calcium is calculated based on the volume of EDTA titrant used.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis saponification Saponification of This compound acidification Acidification to release Lauric Acid saponification->acidification extraction Extraction of Lauric Acid acidification->extraction derivatization Derivatization with UV-absorbing agent extraction->derivatization injection Injection into HPLC System derivatization->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection separation->detection quantification Quantification against Standard Curve detection->quantification

Caption: Workflow for the HPLC analysis of this compound.

Method_Comparison cluster_hplc HPLC-UV (Laurate) cluster_aas AAS (Calcium) cluster_titration Titration (Calcium) This compound Analysis This compound Analysis hplc_spec High Specificity This compound Analysis->hplc_spec aas_spec High Specificity This compound Analysis->aas_spec tit_cost Low Cost This compound Analysis->tit_cost hplc_sens High Sensitivity hplc_cost Moderate Cost aas_sens Very High Sensitivity aas_thru High Throughput tit_equip Simple Equipment tit_thru Low Throughput

Caption: Key attributes of the compared analytical methods.

References

Benchmarking Calcium Laurate: A Comparative Guide for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of excipients is a critical factor in determining the performance and sensory characteristics of cosmetic formulations. This guide provides an objective comparison of calcium laurate with its common alternatives, supported by experimental data, to aid in the formulation development process.

This compound, the calcium salt of lauric acid, is a multifunctional ingredient utilized in the cosmetics industry for its ability to modify viscosity, stabilize emulsions, and improve the texture of formulations.[1][2] It functions as an anticaking agent, preventing powdered products from clumping, and as a surfactant and emulsion stabilizer, it supports the formation and stability of oil-in-water and water-in-oil systems.[1] This guide will delve into the performance of this compound in comparison to other metallic stearates, focusing on key performance indicators relevant to cosmetic science.

Comparative Performance Analysis

The selection of a metallic soap such as this compound often depends on the desired sensory experience, stability requirements, and interaction with other formulation components. Alternatives like zinc stearate (B1226849), magnesium stearate, and aluminum stearate offer a range of properties that may be more suitable for specific applications.[3][4]

Key Performance Parameters:

  • Emulsion Stability: The ability of an ingredient to maintain the uniform dispersion of oil and water phases is crucial for the shelf-life and efficacy of creams and lotions.

  • Viscosity Modification: The rheological properties of a formulation dictate its flow, application, and perceived richness.

  • Sensory Characteristics: The tactile properties of a cosmetic product, including its smoothness, spreadability, and after-feel, are paramount for consumer acceptance.

Below are tables summarizing the comparative performance of this compound and its alternatives based on typical industry findings.

Table 1: Physical and Chemical Properties

PropertyThis compoundZinc StearateMagnesium StearateAluminum Stearate
Appearance White, powdery solid[5]Fine, white, fluffy powder[6][7]White powderWhite powder
Melting Point (°C) ~182~120 - 13088.5115
Solubility Insoluble in water, alcohol; Soluble in hot oilInsoluble in water, alcohol, ether[4]Slightly soluble in hot alcoholInsoluble in water, alcohol, ether

Table 2: Performance in Cosmetic Formulations (Qualitative)

Performance MetricThis compoundZinc StearateMagnesium StearateAluminum Stearate
Emulsion Stabilization GoodGoodGoodExcellent (Thickener)[4]
Viscosity Increase ModerateModerateModerateHigh
Lubricity/Slip GoodExcellentGoodFair
Texture Smooth, creamySilky, matte finish[8]Soft, smoothCan be tacky
Anti-caking Yes[1]Yes[8]Yes[4]-
Water Repellency GoodHighModerateHigh

Experimental Protocols

To quantitatively assess the performance of these ingredients, standardized experimental protocols are employed.

Emulsion Stability Testing

Objective: To evaluate the ability of the test ingredient to prevent phase separation (creaming, coalescence) in an oil-in-water emulsion over time and under stress conditions.

Methodology:

  • Formulation Preparation: Prepare identical oil-in-water cream formulations, substituting only the metallic stearate at a fixed concentration (e.g., 2% w/w). A control formulation with no metallic stearate should also be prepared.

  • Initial Characterization: Immediately after preparation, measure the initial viscosity and particle size distribution of the emulsion.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge samples at 3000 RPM for 30 minutes. Observe for any phase separation.

    • Freeze-Thaw Cycles: Subject the samples to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours). Visually inspect for phase separation, crystallization, or changes in texture after each cycle.

    • Elevated Temperature Stability: Store samples at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months. Monitor for changes in color, odor, pH, viscosity, and appearance at regular intervals.

  • Data Analysis: Compare the extent of phase separation and changes in physical properties between the different formulations over the testing period.

Viscosity and Rheology Measurement

Objective: To characterize the flow behavior and thickness of formulations containing the different metallic stearates.

Methodology:

  • Sample Preparation: Use the same formulations prepared for the emulsion stability testing.

  • Instrumentation: Employ a rotational viscometer or rheometer equipped with a suitable spindle or geometry (e.g., cone-plate or parallel-plate).

  • Measurement:

    • Measure the viscosity at a constant shear rate over a defined period to assess any time-dependent behavior (thixotropy).

    • Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to understand how the viscosity changes with applied stress, which simulates different application scenarios (e.g., scooping from a jar vs. spreading on the skin).

  • Data Analysis: Plot viscosity versus shear rate to generate rheology curves. Compare key parameters such as apparent viscosity at a specific shear rate and the degree of shear thinning.

Sensory Panel Evaluation

Objective: To assess and compare the tactile and aesthetic properties of the formulations from a consumer's perspective.

Methodology:

  • Panelist Selection: Recruit a panel of trained sensory assessors (typically 10-15 individuals).

  • Sample Presentation: Provide panelists with coded, randomized samples of the different formulations.

  • Evaluation Procedure: Instruct panelists to apply a standardized amount of each product to a specific area of the skin (e.g., forearm). They will then rate various sensory attributes on a labeled magnitude scale (e.g., 0-10).

  • Attributes for Evaluation:

    • Appearance: Gloss, color.

    • Pick-up: Firmness, ease of removal from the container.

    • Rub-out: Spreadability, slip, absorption time.

    • After-feel: Tackiness, greasiness, smoothness, residue.

  • Data Analysis: Use statistical methods (e.g., ANOVA) to analyze the sensory data and identify significant differences between the formulations.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for emulsion stability and sensory evaluation.

Emulsion_Stability_Workflow cluster_prep Formulation Preparation cluster_testing Accelerated Stability Tests cluster_analysis Analysis Formulate_Control Control (No Stearate) Initial_Char Initial Characterization (Viscosity, Particle Size) Formulate_Control->Initial_Char Formulate_CaL This compound Formulate_CaL->Initial_Char Formulate_ZnS Zinc Stearate Formulate_ZnS->Initial_Char Formulate_MgS Magnesium Stearate Formulate_MgS->Initial_Char Centrifugation Centrifugation Periodic_Eval Periodic Evaluation (Visual, pH, Viscosity) Centrifugation->Periodic_Eval Freeze_Thaw Freeze-Thaw Cycling Freeze_Thaw->Periodic_Eval Elevated_Temp Elevated Temperature Elevated_Temp->Periodic_Eval Initial_Char->Centrifugation Initial_Char->Freeze_Thaw Initial_Char->Elevated_Temp Final_Comparison Final Comparison Periodic_Eval->Final_Comparison Sensory_Evaluation_Workflow cluster_setup Setup cluster_eval Evaluation cluster_data Data Handling Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation & Coding Panelist_Selection->Sample_Prep Appearance Appearance Assessment Sample_Prep->Appearance Application Application & Rub-out Appearance->Application Afterfeel After-feel Assessment Application->Afterfeel Data_Collection Data Collection (Rating Scales) Afterfeel->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Report Reporting & Interpretation Stat_Analysis->Report

References

Comparative Bactericidal Activity of Fatty Acid Calcium Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the bactericidal properties of various fatty acid calcium salts, intended for researchers, scientists, and professionals in drug development. This guide synthesizes available data on the antimicrobial efficacy of these compounds, details experimental methodologies for their evaluation, and illustrates the proposed mechanisms of action.

Overview of Bactericidal Activity

Fatty acid calcium salts are recognized for their antimicrobial properties, with their efficacy influenced by factors such as the length of the fatty acid carbon chain, the degree of saturation, and the surrounding pH. These compounds are utilized in various applications, including food preservation, cosmetics, and pharmaceuticals. This guide focuses on a comparative assessment of the bactericidal effects of several common fatty acid calcium salts.

Comparative Performance Data

Quantitative data on the bactericidal activity of fatty acid calcium salts, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are crucial for comparative analysis. However, direct comparative studies across a wide range of these salts are limited in publicly available literature. Much of the existing quantitative data pertains to the free fatty acid forms rather than their calcium salts. The table below summarizes the available data and qualitative findings.

Fatty Acid Calcium SaltTarget Microorganism(s)Key FindingsQuantitative Data (Concentration)Reference(s)
Calcium Propionate Escherichia coli, Bacillus subtilis, MoldsEffective against molds and some bacteria; activity is pH-dependent.MIC: 0.05% for E. coli and B. subtilis.[1][1]
Calcium Laurate Staphylococcus aureus, Propionibacterium acnes, Staphylococcus epidermidisExhibits selective bactericidal activity against S. aureus and P. acnes.[2][3][4][5] Its effectiveness increases under acidic conditions.[4][5]Significant reduction in S. aureus and P. acnes populations observed, though specific MIC/MBC for the calcium salt is not detailed.[2][3]
Calcium Stearate (C18:0) Staphylococcus aureus, Staphylococcus epidermidis, Propionibacterium acnesShows the least bactericidal activity among the C18 fatty acid calcium salts.Comparative studies show lower efficacy than unsaturated counterparts, but specific MIC/MBC values are not provided.
Calcium Oleate (C18:1) Staphylococcus aureus, Staphylococcus epidermidis, Propionibacterium acnesDemonstrates greater bactericidal activity than calcium stearate.Comparative studies indicate higher efficacy than saturated C18 salts, but specific MIC/MBC values are not provided.
Calcium Linoleate (C18:2) Staphylococcus aureus, Staphylococcus epidermidis, Propionibacterium acnesPossesses the highest bactericidal activity among the C18 fatty acid calcium salts studied.Comparative studies confirm the highest efficacy among C18 salts, but specific MIC/MBC values are not provided.
Calcium Caprylate Escherichia coli, Salmonella Typhimurium, Fungi, YeastsEffective against various pathogens, with its bactericidal effect enhanced in acidic conditions and at mild heat.Eradicated E. coli O157:H7 at 0.6-0.8 mmol/L at 50-55°C.[6][6]

Experimental Protocols

The following protocols outline standard methodologies for assessing the bactericidal activity of fatty acid calcium salts.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly employed.

  • Preparation of Fatty Acid Calcium Salt Stock Solutions:

    • Due to the poor solubility of some fatty acid calcium salts in aqueous solutions, a suitable solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) may be required for initial solubilization.

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL) by dissolving a precise weight of the fatty acid calcium salt in the chosen solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the fatty acid calcium salt stock solution in a suitable bacterial growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include positive (bacteria and medium, no fatty acid salt) and negative (medium only) controls.

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the fatty acid calcium salt that shows no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

    • Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar).

    • Incubate the agar plates at the optimal temperature for the test microorganism for 18-24 hours.

    • The MBC is the lowest concentration of the fatty acid calcium salt that results in no colony growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Visualization of Methodologies and Mechanisms

Experimental Workflow

The general workflow for assessing the bactericidal activity of fatty acid calcium salts is depicted below.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_salt Prepare Fatty Acid Calcium Salt Stock Solution mic_assay Perform Broth Microdilution Assay prep_salt->mic_assay prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->mic_assay mic_incubation Incubate 18-24h mic_assay->mic_incubation mic_read Read MIC mic_incubation->mic_read mbc_subculture Subculture from Clear MIC Wells to Agar mic_read->mbc_subculture mbc_incubation Incubate 18-24h mbc_subculture->mbc_incubation mbc_read Read MBC mbc_incubation->mbc_read

General experimental workflow for bactericidal activity assessment.
Proposed Mechanism of Action

The bactericidal action of fatty acids is generally attributed to their interaction with the bacterial cell membrane, leading to a cascade of disruptive events. While the calcium ion itself may have some species-specific effects, the primary antimicrobial activity of fatty acid calcium salts is believed to be driven by the fatty acid component.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular fatty_acid_salt Fatty Acid Calcium Salt membrane_disruption Membrane Disruption & Increased Permeability fatty_acid_salt->membrane_disruption etc_inhibition Inhibition of Electron Transport Chain membrane_disruption->etc_inhibition ph_reduction Intracellular pH Reduction membrane_disruption->ph_reduction enzyme_inhibition Enzyme Inhibition membrane_disruption->enzyme_inhibition dna_rna_synthesis Inhibition of DNA/RNA Synthesis membrane_disruption->dna_rna_synthesis cell_lysis Cell Lysis etc_inhibition->cell_lysis ph_reduction->cell_lysis enzyme_inhibition->cell_lysis dna_rna_synthesis->cell_lysis

Proposed mechanism of bactericidal action of fatty acids.

Conclusion

Fatty acid calcium salts represent a diverse group of compounds with significant, yet variable, bactericidal activities. The length of the carbon chain and the degree of unsaturation of the fatty acid are key determinants of their efficacy. While quantitative comparative data for the calcium salts themselves are not abundant in the literature, the available information suggests that salts of unsaturated fatty acids, such as calcium linoleate, and shorter-chain fatty acids, like calcium caprylate and this compound, are potent antimicrobial agents. Further research is warranted to establish a comprehensive database of MIC and MBC values for a wider range of fatty acid calcium salts against a standardized panel of pathogenic and commensal bacteria. Such data will be invaluable for the targeted development of these compounds for therapeutic and preservative applications.

References

A Researcher's Guide to the Comparative Evaluation of Calcium Laurate from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-quality excipients is a critical step in ensuring the final product's performance, stability, and safety. Calcium laurate, a calcium salt of lauric acid, is a versatile excipient utilized as a lubricant in tablet and capsule manufacturing, a coating agent, and an emulsifier in topical formulations.[1][][3] The quality and physicochemical properties of this compound can vary between commercial suppliers, potentially impacting drug product performance. This guide provides a framework for the systematic evaluation of this compound from different commercial sources, complete with detailed experimental protocols and data presentation formats.

Key Quality Attributes for Comparative Evaluation

The initial step in a comparative evaluation is to define the critical quality attributes (CQAs) of this compound that are most relevant to its intended application. Based on its functions as a pharmaceutical excipient, the following CQAs are paramount:

  • Identity and Purity: Confirmation of the material as this compound and quantification of any impurities.

  • Physical Properties: Characteristics such as particle size, morphology, and flowability, which are crucial for tablet manufacturing.

  • Thermal Properties: Understanding the thermal stability and behavior of the material is essential for processing and stability.

  • Performance as a Lubricant: Direct measurement of its effectiveness in reducing friction during tablet compression.

Comparative Data Summary

To facilitate a direct comparison between suppliers, all quantitative data should be organized into clear and concise tables. The following tables provide a template for presenting the experimental results.

Table 1: Physicochemical Properties of this compound from Different Suppliers

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity (by Titration, %) ≥ 98.0%
Calcium Content (%) []8.0% - 10.0%
Moisture Content (LOD, %) ≤ 2.0%
Melting Point (°C) [][4]Report Value
Particle Size (D50, µm) Report Value
Bulk Density (g/mL) Report Value
Tapped Density (g/mL) Report Value
Carr's Index ≤ 15 (Excellent Flow)
Hausner Ratio ≤ 1.18 (Excellent Flow)

Table 2: Performance Evaluation as a Tablet Lubricant

Parameter Supplier A Supplier B Supplier C Control (No Lubricant)
Ejection Force (N)
Tablet Hardness (N)
Tablet Friability (%)
Disintegration Time (min)

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

Purity Assay (Titration)

This method determines the percentage of this compound by titrating the lauric acid component.

  • Principle: this compound is converted to lauric acid and a calcium salt by treatment with an acid. The liberated lauric acid is then titrated with a standardized solution of sodium hydroxide (B78521).

  • Procedure:

    • Accurately weigh approximately 1 g of this compound into a flask.

    • Add 50 mL of 0.5 M hydrochloric acid and heat the mixture to melt the lauric acid.

    • Allow the mixture to cool, causing the lauric acid to solidify.

    • Filter the aqueous layer.

    • Wash the solidified lauric acid with water until the washings are free of chloride ions.

    • Dissolve the lauric acid in 50 mL of neutralized ethanol.

    • Titrate with 0.1 M sodium hydroxide using phenolphthalein (B1677637) as an indicator.

  • Calculation: Each mL of 0.1 M sodium hydroxide is equivalent to a specific amount of this compound. Calculate the percentage purity.

Calcium Content Analysis

This experiment determines the percentage of calcium in the this compound sample.

  • Principle: Atomic Absorption Spectroscopy (AAS) is a common method for quantifying metal content.

  • Procedure:

    • Prepare a standard stock solution of calcium.

    • Accurately weigh a sample of this compound and digest it using an appropriate acid mixture.

    • Dilute the digested sample to a known volume.

    • Analyze the sample and standard solutions using an atomic absorption spectrophotometer at the calcium-specific wavelength.

  • Calculation: Compare the absorbance of the sample solution to the calibration curve generated from the standard solutions to determine the calcium concentration.

Physical Characterization
  • Particle Size Distribution:

    • Method: Laser Diffraction.

    • Procedure: Disperse the this compound powder in a suitable medium and analyze using a laser diffraction particle size analyzer. Report the D10, D50, and D90 values.

  • Bulk and Tapped Density:

    • Method: USP <616> Bulk Density and Tapped Density of Powders.

    • Procedure:

      • Weigh a known mass of this compound powder and gently introduce it into a graduated cylinder. Record the volume to determine the bulk density.

      • Mechanically tap the cylinder for a specified number of taps (B36270) until the volume no longer changes. Record the final volume to determine the tapped density.

  • Flowability (Carr's Index and Hausner Ratio):

    • Calculation:

      • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

      • Hausner Ratio = Tapped Density / Bulk Density

Thermal Analysis
  • Thermogravimetric Analysis (TGA):

    • Principle: TGA measures the change in mass of a sample as a function of temperature.[5]

    • Procedure: Heat a small, accurately weighed sample of this compound in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate. Record the weight loss as a function of temperature to identify decomposition points.

  • Differential Scanning Calorimetry (DSC):

    • Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5]

    • Procedure: Heat a small, accurately weighed sample in a DSC instrument at a constant heating rate. This can be used to determine the melting point and other thermal transitions.

Lubricant Performance Evaluation
  • Principle: Evaluate the effectiveness of this compound as a lubricant during the tableting process.

  • Procedure:

    • Prepare a standard formulation blend (e.g., microcrystalline cellulose (B213188) as a filler and a model active pharmaceutical ingredient).

    • Divide the blend into portions and mix each with a standardized concentration (e.g., 0.5% w/w) of this compound from each supplier. Include a control blend with no lubricant.

    • Compress tablets from each blend using a tablet press, keeping compression force constant.

    • Measure the force required to eject the tablet from the die (ejection force).

    • Test the resulting tablets for hardness, friability, and disintegration time according to standard pharmacopeial methods.

Visualizing the Evaluation Workflow

A systematic workflow is crucial for a comprehensive and unbiased evaluation.

A Procurement of this compound (Suppliers A, B, C) B Physicochemical Characterization A->B F Performance Evaluation (Tablet Lubrication) A->F C Purity and Identity B->C D Physical Properties B->D E Thermal Analysis B->E G Data Analysis and Comparison C->G D->G E->G F->G H Supplier Selection G->H

Caption: Workflow for the comparative evaluation of this compound.

The initial procurement of samples is followed by parallel tracks of physicochemical characterization and performance evaluation. All data is then collated for a comprehensive analysis, leading to an informed supplier selection.

Conclusion

A thorough and systematic evaluation of this compound from different commercial suppliers is essential for ensuring consistent product quality and performance in pharmaceutical development. By implementing the detailed experimental protocols and data analysis framework presented in this guide, researchers can make informed decisions based on empirical evidence. This approach mitigates risks associated with excipient variability and contributes to the development of robust and reliable drug products.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Calcium Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of calcium laurate, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to handle this compound with appropriate care. While many sources classify this compound as non-hazardous under the Globally Harmonized System (GHS), some safety data sheets (SDS) indicate potential hazards. Therefore, a conservative approach to handling is recommended.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved particulate respirator.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

In the event of a spill, avoid generating dust. Gently sweep the material into a suitable, labeled container for disposal.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its classification as hazardous or non-hazardous waste, which can be ambiguous based on conflicting GHS classifications.

Primary Recommendation:

Given the conflicting safety information, the most prudent course of action is to treat this compound as a chemical waste product.

  • Contact a Licensed Professional Waste Disposal Service: This is the most reliable method to ensure compliance with all federal, state, and local environmental regulations.[1]

  • Containerize and Label: Collect the waste this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any known hazard warnings.

  • Store Safely: Store the waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected by the disposal service.

Alternative for Non-Hazardous Determination:

If, after consulting your institution's Environmental Health and Safety (EHS) department and reviewing the specific SDS from your supplier, it is definitively determined that the this compound in your possession is not a hazardous waste, you may be able to dispose of it as normal solid waste.

However, it is critical to note that some sources indicate that this compound can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] Therefore, disposal in the regular trash should only be considered after a thorough risk assessment.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C24H46CaO4
Molecular Weight 438.70 g/mol
Physical State Solid (powder)

Experimental Protocols

This document does not cite specific experimental protocols that require detailed methodologies. The disposal procedures provided are based on safety data and regulatory guidance.

Visualizing the Disposal Workflow

To clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

G start Start: Need to dispose of this compound check_sds Consult Safety Data Sheet (SDS) from supplier and institutional EHS guidelines start->check_sds is_hazardous Is this compound classified as hazardous? check_sds->is_hazardous contact_disposal Contact a licensed professional waste disposal service is_hazardous->contact_disposal Yes / Uncertain non_hazardous_disposal Dispose of as normal solid waste (if permitted by EHS) is_hazardous->non_hazardous_disposal No package_waste Package in a sealed, labeled container for chemical waste contact_disposal->package_waste end End of Disposal Process package_waste->end non_hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

Personal protective equipment for handling Calcium laurate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Calcium laurate, tailored for research and drug development professionals. Following these procedures will help ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Protection - Fire/flame resistant and impervious clothing- Chemical impermeable glovesEU Directive 89/686/EEC and the standard EN 374[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]NIOSH (US) or EN 149 (EU) approved

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[1][2]

  • Keep it separated from foodstuff containers and incompatible materials.[1]

2. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Prevent fire caused by electrostatic discharge.[1]

  • Avoid contact with skin and eyes.[1][2]

  • After handling, wash hands thoroughly.[1]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate PPE, including chemical impermeable gloves, safety goggles, and a respirator if necessary.[1]

  • Contain the spill and collect the material using spark-proof tools and explosion-proof equipment.[1]

  • Place the collected material in a suitable, closed container for disposal.[1]

  • Do not let the chemical enter drains.[1]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: Determine if the this compound waste is hazardous according to local, state, and federal regulations.

  • Non-Hazardous Waste: If deemed non-hazardous, it may be possible to dispose of solid this compound in the normal trash, provided it is in a sealed, labeled container.[3]

  • Hazardous Waste: If the waste is considered hazardous, or if you are unsure, it must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Professional Disposal Service: It is always recommended to contact a licensed professional waste disposal service to ensure compliance with all environmental regulations.[2]

  • Container Disposal: Do not reuse empty containers. Dispose of them in accordance with the same regulations as the chemical itself.

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

start Receive this compound inspect Inspect Container start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store handle Handle in Ventilated Area (Fume Hood) store->handle wear_ppe Wear Appropriate PPE handle->wear_ppe use Perform Experiment wear_ppe->use spill Accidental Spill? use->spill spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes dispose_waste Dispose of Waste spill->dispose_waste No spill_procedure->dispose_waste characterize Characterize Waste (Hazardous?) dispose_waste->characterize hazardous Contact Licensed Disposal Service characterize->hazardous Yes non_hazardous Dispose in Normal Trash (Sealed Container) characterize->non_hazardous No end End of Process hazardous->end non_hazardous->end

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.